Echinocandin B nucleus
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H51N7O15 |
|---|---|
Molecular Weight |
797.8 g/mol |
IUPAC Name |
(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone |
InChI |
InChI=1S/C34H51N7O15/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54)/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+/m0/s1 |
InChI Key |
BLKJKIJFNJAQIZ-UMDMRRTDSA-N |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a New Antifungal Era: A Technical Guide to the Discovery and History of Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandin B, a pioneering member of the echinocandin class of antifungal agents, represents a significant milestone in the history of antimicrobial drug discovery. Its unique mechanism of action, targeting the fungal cell wall, opened a new frontier in the fight against systemic fungal infections at a time when therapeutic options were limited and often associated with significant toxicity. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental findings related to Echinocandin B, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Producing Organism
Echinocandin B was first discovered in 1974 by scientists at Ciba-Geigy (now Novartis) in Basel, Switzerland[1]. The compound was isolated from the fermentation broth of the fungus Aspergillus nidulans var. echinulatus, specifically the strain A 32204[2]. This discovery was the culmination of screening programs aimed at identifying novel antibiotics from microbial sources[3]. As a lipopeptide, Echinocandin B's structure consists of a cyclic hexapeptide core linked to a linoleoyl side chain[2][3].
Fermentation and Isolation
Experimental Protocol: Fermentation of Aspergillus nidulans for Echinocandin B Production (Modernized)
This protocol is a composite based on subsequent studies aimed at optimizing Echinocandin B production[4][5].
1. Culture and Inoculum Preparation:
- A pure culture of Aspergillus nidulans is maintained on a suitable agar (B569324) medium.
- Spores are harvested and used to inoculate a seed culture medium.
- The seed culture is incubated for 2-3 days to generate sufficient mycelial biomass for inoculation of the production fermenter.
2. Production Fermentation:
- A sterile production medium is prepared in a fermenter. A typical medium composition includes a carbon source (e.g., glucose, sucrose, or vegetable oils), a nitrogen source (e.g., peptone, yeast extract, or soybean meal), and mineral salts[5].
- The production fermenter is inoculated with the seed culture.
- Fermentation is carried out for several days under controlled conditions of temperature (typically 25-30°C), pH, and aeration[5].
3. Isolation and Purification:
- At the end of the fermentation, the mycelium is separated from the culture broth by filtration or centrifugation.
- Echinocandin B, being primarily associated with the mycelium, is extracted using an organic solvent such as methanol (B129727) or acetone.
- The crude extract is then subjected to a series of chromatographic purification steps. Early methods likely involved techniques such as silica (B1680970) gel chromatography and counter-current distribution. Modern protocols often utilize macroporous resin adsorption chromatography followed by reversed-phase high-performance liquid chromatography (HPLC) to obtain highly purified Echinocandin B[6].
Mechanism of Action: A Novel Target
The discovery of Echinocandin B was particularly significant due to its novel mechanism of action. Unlike the polyenes and azoles, which target the fungal cell membrane, Echinocandin B was found to inhibit the synthesis of a crucial component of the fungal cell wall[1].
Specifically, Echinocandin B is a noncompetitive inhibitor of the enzyme β-(1,3)-D-glucan synthase[2]. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer in the cell wall of many pathogenic fungi. By inhibiting this enzyme, Echinocandin B disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell lysis[1]. This targeted action on a structure absent in mammalian cells suggested a high degree of selective toxicity.
Caption: Inhibition of β-(1,3)-D-glucan synthesis by Echinocandin B, leading to fungal cell wall disruption.
Antifungal Activity
Early in vitro studies demonstrated that Echinocandin B possessed potent antifungal activity, particularly against Candida species. While a comprehensive table of the original Minimum Inhibitory Concentration (MIC) values from the 1974 publication is not detailed in the available search results, subsequent reports and summaries confirm its activity.
Table 1: Antifungal Spectrum of Echinocandins (General)
| Fungal Species | General Susceptibility to Echinocandins |
| Candida albicans | Susceptible |
| Candida glabrata | Susceptible |
| Candida tropicalis | Susceptible |
| Candida parapsilosis | Less Susceptible |
| Candida krusei | Susceptible |
| Aspergillus fumigatus | Susceptible (fungistatic) |
| Cryptococcus neoformans | Resistant |
| Fusarium species | Resistant |
| Zygomycetes | Resistant |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution - Modern Method)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on modern standardized methods. The exact methodology used in the 1970s may have differed in some aspects.
1. Inoculum Preparation:
- The fungal isolate is grown on an appropriate agar medium.
- A suspension of the fungal cells is prepared in sterile saline and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).
- The standardized suspension is further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a final inoculum concentration.
2. Drug Dilution:
- A stock solution of Echinocandin B is prepared in a suitable solvent (e.g., DMSO).
- Serial twofold dilutions of the drug are prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- The diluted fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
- Control wells (growth control without drug and sterility control without inoculum) are included.
- The plate is incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Fungal_Culture" [label="Fungal Culture\n(Agar Plate)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Inoculum_Prep" [label="Inoculum Preparation\n(Standardized Suspension)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Drug_Dilution" [label="Serial Drug Dilution\n(Microtiter Plate)", fillcolor="#F1F3F4", fontcolor="#202124"];
"Inoculation" [label="Inoculation of\nMicrotiter Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Incubation" [label="Incubation\n(35°C, 24-48h)", fillcolor="#FBBC05", fontcolor="#202124"];
"MIC_Reading" [label="Visual or Spectrophotometric\nMIC Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"End" [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Fungal_Culture";
"Fungal_Culture" -> "Inoculum_Prep";
"Inoculum_Prep" -> "Inoculation";
"Drug_Dilution" -> "Inoculation";
"Inoculation" -> "Incubation";
"Incubation" -> "MIC_Reading";
"MIC_Reading" -> "End";
}
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
The Hurdle of Hemolysis and the Dawn of Semisynthesis
Despite its promising antifungal activity and novel mechanism of action, the clinical development of Echinocandin B was halted due to a significant adverse effect: a high degree of hemolytic activity[2]. This meant that at therapeutic concentrations, the compound could rupture red blood cells, a serious and unacceptable toxicity for a systemically administered drug.
Experimental Protocol: In Vitro Hemolysis Assay (Generalized)
While the specific parameters of the hemolytic assays conducted in the 1970s on Echinocandin B are not detailed in the available literature, a generalized protocol for assessing hemolysis is as follows:
1. Preparation of Red Blood Cells (RBCs):
- Fresh whole blood is obtained from a suitable species (e.g., human, rabbit).
- The blood is washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other blood components, resulting in a packed RBC pellet.
- A standardized suspension of RBCs is prepared in the buffered saline.
2. Assay Procedure:
- Serial dilutions of Echinocandin B are prepared in the buffered saline.
- The RBC suspension is added to the drug dilutions and to control tubes (a negative control with buffer only and a positive control with a known hemolytic agent like Triton X-100 or distilled water).
- The mixtures are incubated at 37°C for a defined period (e.g., 1-4 hours).
3. Measurement of Hemolysis:
- After incubation, the tubes are centrifuged to pellet intact RBCs.
- The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
- The percentage of hemolysis is calculated relative to the positive control.
The high hemolytic activity of Echinocandin B, however, did not mark the end of the echinocandin story. Instead, it spurred further research into semisynthetic modifications of the molecule to improve its safety profile while retaining its antifungal efficacy[7]. This led to the development of cilofungin, the first semisynthetic echinocandin to enter clinical trials, and subsequently to the development of the clinically successful echinocandins such as anidulafungin, which is a direct derivative of Echinocandin B[3][4].
Caption: The discovery of Echinocandin B's limitations spurred the development of safer, semisynthetic derivatives.
Conclusion
The discovery of Echinocandin B was a seminal event in the history of mycology and infectious disease therapy. Although its own clinical utility was hampered by toxicity, it provided a crucial lead compound and, more importantly, a novel and highly specific drug target in the fungal cell wall. The challenges encountered with Echinocandin B paved the way for the development of a new generation of safer and more effective semisynthetic echinocandins that have become indispensable tools in the management of invasive fungal infections. The story of Echinocandin B serves as a powerful testament to the value of natural product screening and the iterative process of drug discovery and development.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Echinocandin B - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaustralis.com [bioaustralis.com]
- 7. Review on Current Status of Echinocandins Use [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of the Echinocandin B Nucleus
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the molecular mechanism of the echinocandin B nucleus, its impact on fungal cell integrity, and the experimental methodologies used for its study.
Introduction: The this compound
Echinocandins are a class of lipopeptide antifungal agents that represent a significant advancement in the treatment of invasive fungal infections. Their core structure is a cyclic hexapeptide, and their mechanism of action is distinct from other antifungal classes. The "this compound" is the foundational cyclic hexapeptide of Echinocandin B, devoid of its N-linked linoleoyl side chain.[1][2] This nucleus is a key intermediate in the semi-synthesis of clinically important echinocandins like anidulafungin.[1][2] The unique mode of action of echinocandins lies in their ability to specifically inhibit a crucial enzyme in the fungal cell wall synthesis, making them highly selective and potent.[1][3][4]
Molecular Mechanism of Action
The primary target of the this compound and its derivatives is the enzyme 1,3-β-D-glucan synthase.[1][3][5] This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of 1,3-β-D-glucan, a polysaccharide that constitutes the main structural component of the fungal cell wall.[3][6]
2.1. Inhibition of 1,3-β-D-Glucan Synthase:
Echinocandins act as non-competitive inhibitors of the 1,3-β-D-glucan synthase complex.[5][7][8] This means they do not bind to the active site of the enzyme where the substrate, UDP-glucose, binds. Instead, they are thought to bind to the FKS subunit of the enzyme complex (encoded by the FKS genes), inducing a conformational change that renders the enzyme inactive.[9][10][11] This inhibition reduces the Vmax of the enzyme without affecting the Km for its substrate.[7] The disruption of 1,3-β-D-glucan synthesis compromises the structural integrity of the fungal cell wall, leading to osmotic instability and, ultimately, cell lysis.[3][6][8] This action is fungicidal against most Candida species and fungistatic against Aspergillus species.[1][5]
Diagram of the Mechanism of Action:
Caption: Mechanism of this compound inhibition of 1,3-β-D-glucan synthase.
Fungal Response and Resistance
3.1. Cell Wall Integrity Pathway:
Inhibition of glucan synthesis by echinocandins triggers a compensatory response in fungi, primarily through the activation of the Cell Wall Integrity (CWI) pathway.[12][13][14] This signaling cascade is initiated by cell surface sensors that detect cell wall stress.[13] Activation of the CWI pathway leads to an upregulation of chitin (B13524) synthesis, another key component of the fungal cell wall.[15] While this response can help to maintain cell wall integrity to some extent, it is often not sufficient to overcome the effects of potent echinocandin-mediated glucan synthase inhibition. Other stress response pathways, such as the calcineurin and high osmolarity glycerol (B35011) (HOG) pathways, are also involved in the fungal response to echinocandins.[15]
Diagram of the Cell Wall Integrity Pathway Activation:
Caption: Fungal cell wall integrity pathway response to echinocandin-induced stress.
3.2. Mechanisms of Resistance:
The primary mechanism of acquired resistance to echinocandins involves mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the 1,3-β-D-glucan synthase.[9][10][11] These mutations typically occur in highly conserved "hot spot" regions and reduce the binding affinity of echinocandins to the enzyme, thereby decreasing their inhibitory effect.[10][16] This leads to an increase in the minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) of the drug.[9][10]
Quantitative Data
The inhibitory activity of echinocandins is quantified by parameters such as IC50 (the concentration of an inhibitor that reduces enzyme activity by 50%) and Ki (the inhibition constant). The in vitro efficacy against fungal isolates is determined by the Minimum Inhibitory Concentration (MIC).
Table 1: Kinetic Inhibition of 1,3-β-D-Glucan Synthase by Echinocandins
| Fungal Species | FKS Genotype | Echinocandin | IC50 (ng/mL) | Ki (μM) | Reference(s) |
|---|---|---|---|---|---|
| Candida albicans | Wild-Type | Caspofungin | 0.1 - 1.0 | - | [17][18] |
| Candida albicans | FKS1 Mutant | Caspofungin | 50 - >1000 | - | [17][18] |
| Cryptococcus neoformans | Wild-Type | Caspofungin | - | 0.17 ± 0.02 | [19] |
| Cryptococcus neoformans | Wild-Type | Cilofungin | - | 22 ± 5.7 | [19] |
| Aspergillus fumigatus | Wild-Type | Caspofungin | ~0.6 | - |[20] |
Note: Data for the specific this compound is limited; values for clinically relevant echinocandins are provided for comparison.
Table 2: In Vitro Susceptibility of Candida Species to Echinocandins
| Candida Species | Echinocandin | MIC Range (μg/mL) | MIC90 (μg/mL) | Reference(s) |
|---|---|---|---|---|
| C. albicans | Caspofungin | ≤0.015 - 0.25 | 0.06 | [21] |
| C. tropicalis | Caspofungin | ≤0.015 - 0.5 | 0.125 | [21] |
| C. parapsilosis | Caspofungin | 0.125 - 2 | 1 | [21] |
| C. krusei | Caspofungin | ≤0.015 - 0.5 | 0.125 | [21] |
| C. albicans | Micafungin | ≤0.008 - 0.12 | 0.03 | [21] |
| C. albicans | Anidulafungin | ≤0.008 - 0.12 | 0.03 |[21] |
Experimental Protocols
5.1. 1,3-β-D-Glucan Synthase Activity Assay (Radioactive Method):
This protocol is a standard method for measuring the activity of 1,3-β-D-glucan synthase and its inhibition by compounds like the this compound.[6]
Objective: To quantify the incorporation of radiolabeled glucose from UDP-[¹⁴C]-D-glucose into 1,3-β-D-glucan.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)
-
Glass beads
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 25 mM KF, 10 mM MgCl₂, 1 mM EDTA)
-
Substrate: UDP-[¹⁴C]-D-glucose
-
Inhibitor: this compound or other echinocandins
-
10% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Enzyme Preparation:
-
Harvest fungal cells in the exponential growth phase by centrifugation.
-
Wash the cells with lysis buffer.
-
Resuspend the cells in lysis buffer and lyse them by vortexing with glass beads.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Collect the supernatant and centrifuge at a high speed to pellet the membrane fraction.
-
Resuspend the membrane pellet in reaction buffer. This is the crude enzyme preparation.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, combine the enzyme preparation, reaction buffer, and the desired concentration of the inhibitor.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding UDP-[¹⁴C]-D-glucose.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
-
Product Quantification:
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble glucan product.
-
Wash the filter with 10% TCA and then with ethanol.
-
Dry the filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of glucan synthesized based on the specific activity of the UDP-[¹⁴C]-D-glucose.
-
5.2. Fluorescence-Based Glucan Synthase Assay:
This is a high-throughput, non-radioactive alternative to the traditional assay.[22][23]
Objective: To quantify the synthesis of 1,3-β-D-glucan using a fluorescent dye that specifically binds to the polymer.
Materials:
-
Enzyme preparation (as described above)
-
Reaction buffer
-
Substrate: UDP-glucose (non-radiolabeled)
-
Inhibitor
-
Aniline (B41778) blue solution
-
Microtiter plates (black, for fluorescence reading)
-
Plate reader with fluorescence detection
Procedure:
-
Enzyme Assay:
-
Perform the enzymatic reaction in a microtiter plate well as described for the radioactive assay, but using non-radiolabeled UDP-glucose.
-
-
Product Quantification:
-
After the incubation period, add aniline blue solution to each well.
-
Incubate in the dark for a short period to allow for binding of the dye to the glucan.
-
Measure the fluorescence using a plate reader (excitation ~400 nm, emission ~460 nm).
-
Quantify the amount of glucan produced by comparing the fluorescence to a standard curve generated with a known 1,3-β-D-glucan (e.g., pachyman).
-
Workflow Diagram for Glucan Synthase Activity Assay:
Caption: General workflow for 1,3-β-D-glucan synthase activity assays.
Conclusion
The this compound represents the core pharmacophore responsible for the potent and selective antifungal activity of the echinocandin class of drugs. Its mechanism of action, the non-competitive inhibition of 1,3-β-D-glucan synthase, disrupts a fundamental process in fungal cell wall biosynthesis, leading to cell death. Understanding this mechanism, the fungal response pathways, and the molecular basis of resistance is crucial for the continued development of new antifungal therapies and for optimizing the use of existing echinocandin drugs. The experimental protocols outlined in this guide provide a foundation for further research into the intricate interactions between echinocandins and their fungal targets.
References
- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin B - Wikipedia [en.wikipedia.org]
- 3. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Echinocandin - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Role of FKS Mutations in Candida glabrata: MIC Values, Echinocandin Resistance, and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Novel FKS mutations associated with echinocandin resistance in Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Paradoxical Effect of Echinocandins across Candida Species In Vitro: Evidence for Echinocandin-Specific and Candida Species-Related Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Microtiter-Based Fluorescence Assay for (1,3)-β-Glucan Synthases | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
The Biological Activity of the Echinocandin B Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandins represent a cornerstone in the treatment of invasive fungal infections, primarily targeting the fungal cell wall—a structure absent in mammalian cells, thus affording a high degree of selective toxicity. Echinocandin B, a naturally occurring lipopeptide produced by fungi such as Aspergillus nidulans, is the progenitor of this class.[1] While its potent antifungal activity was recognized early on, its clinical utility is hampered by significant hemolytic activity.[2] This has led to the development of semi-synthetic derivatives with improved safety profiles. At the heart of Echinocandin B's structure and function lies its cyclic hexapeptide core, also known as the Echinocandin B nucleus. This technical guide provides an in-depth exploration of the biological activity of this core structure, its mechanism of action, and the experimental methodologies used for its characterization.
Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase
The primary molecular target of all echinocandins, including the Echinocandin B core, is the enzyme (1,3)-β-D-glucan synthase.[3][4][5] This enzyme is an integral component of the fungal cell membrane and is responsible for the synthesis of β-(1,3)-D-glucan, a crucial polysaccharide that constitutes a major structural component of the fungal cell wall.[3][5]
Echinocandins act as non-competitive inhibitors of this enzyme, leading to a reduction in the production of β-(1,3)-D-glucan.[4][5][6] This disruption of cell wall biosynthesis compromises the structural integrity of the fungal cell, rendering it susceptible to osmotic stress and ultimately leading to cell lysis and death.[5] The cyclic peptide core of Echinocandin B is essential for this inhibitory activity, with specific amino acid residues such as modified proline and homotyrosine being critical for its efficacy.[3]
Structure-Activity Relationship: The Role of the Core and Side Chain
The biological activity of Echinocandin B is a composite of the contributions from both its cyclic hexapeptide core and its N-linked linoleoyl side chain.
-
The Cyclic Hexapeptide Core (this compound): This core structure is fundamental to the antifungal activity, as it contains the pharmacophore that interacts with and inhibits the (1,3)-β-D-glucan synthase.[3] The specific conformation and amino acid composition of the cyclic peptide are critical for binding to the enzyme.[3] Enzymatic deacylation of Echinocandin B to remove the lipid side chain yields the this compound.[7] This process significantly reduces the molecule's hemolytic activity, a major toxicity concern with the parent compound.[2] However, this deacylation also leads to a substantial decrease in antifungal potency, rendering the nucleus "bioinactive" for practical therapeutic purposes.[8] The nucleus is, therefore, a key precursor in the semi-synthetic production of clinically useful echinocandins like anidulafungin, where a different, less toxic acyl side chain is chemically attached.[7]
-
The Linoleoyl Side Chain: The lipid side chain of Echinocandin B plays a crucial role in anchoring the molecule to the fungal cell membrane, thereby increasing its effective concentration at the site of the target enzyme.[3] While essential for potent antifungal activity, the native linoleoyl side chain is also largely responsible for the compound's high hemolytic toxicity.[2]
Quantitative Data on Antifungal Activity
Quantitative data on the in vitro activity of the Echinocandin B core (nucleus) is sparse in publicly available literature, primarily due to its significantly lower potency compared to its acylated parent compound and semi-synthetic derivatives. Research has predominantly focused on the more therapeutically relevant acylated forms. However, for comparative purposes, the following tables summarize the available data for Echinocandin B and its clinically used derivatives.
Table 1: In Vitro Antifungal Activity of Echinocandin B and its Derivatives against Candida Species
| Compound | Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Anidulafungin | Candida albicans | ≤0.008 - 0.12 | 0.03 | 0.03 |
| Candida glabrata | ≤0.008 - 0.25 | 0.06 | 0.06 | |
| Candida parapsilosis | 0.25 - 4 | 2 | 2 | |
| Candida tropicalis | 0.015 - 0.12 | 0.03 | 0.03 | |
| Candida krusei | 0.015 - 0.12 | 0.03 | 0.06 | |
| Caspofungin | Candida albicans | ≤0.008 - 0.12 | 0.03 | 0.03 |
| Candida glabrata | ≤0.008 - 0.12 | 0.03 | 0.03 | |
| Candida parapsilosis | 0.12 - 1 | 0.25 | 0.25 | |
| Candida tropicalis | 0.015 - 0.12 | 0.03 | 0.03 | |
| Candida krusei | 0.03 - 0.25 | 0.06 | 0.06 | |
| Micafungin | Candida albicans | ≤0.008 - 0.03 | 0.015 | 0.015 |
| Candida glabrata | ≤0.008 - 0.03 | 0.015 | 0.015 | |
| Candida parapsilosis | 0.12 - 4 | 1 | 1 | |
| Candida tropicalis | ≤0.008 - 0.12 | 0.015 | 0.015 | |
| Candida krusei | 0.015 - 0.12 | 0.06 | 0.06 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and specific strains.
Table 2: In Vitro Antifungal Activity of Echinocandin Derivatives against Aspergillus Species
| Compound | Fungal Species | MEC Range (µg/mL) | MEC50 (µg/mL) | MEC90 (µg/mL) |
| Anidulafungin | Aspergillus fumigatus | 0.008 - 0.015 | 0.008 | 0.015 |
| Aspergillus flavus | 0.008 - 0.015 | 0.008 | 0.015 | |
| Aspergillus niger | 0.008 - 0.015 | 0.008 | 0.015 | |
| Aspergillus terreus | 0.008 - 0.06 | 0.008 | 0.06 | |
| Caspofungin | Aspergillus fumigatus | 0.015 - 0.12 | 0.03 | 0.06 |
| Aspergillus flavus | 0.03 - 0.12 | 0.03 | 0.06 | |
| Aspergillus niger | 0.03 - 0.12 | 0.03 | 0.06 | |
| Aspergillus terreus | 0.03 - 0.5 | 0.03 | 0.5 | |
| Micafungin | Aspergillus fumigatus | 0.008 - 0.015 | 0.008 | 0.015 |
| Aspergillus flavus | 0.008 - 0.015 | 0.008 | 0.015 | |
| Aspergillus niger | 0.008 - 0.015 | 0.008 | 0.015 | |
| Aspergillus terreus | 0.008 - 0.03 | 0.008 | 0.03 |
Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported instead of the MIC. The MEC is the lowest drug concentration that leads to the formation of aberrant, branched, and stunted hyphae.
Signaling Pathways Modulated by Echinocandin B Core Activity
The inhibition of (1,3)-β-D-glucan synthase by the Echinocandin B core induces significant stress on the fungal cell wall. In response, fungi activate compensatory signaling pathways to maintain cell integrity. The two primary pathways involved are the Cell Wall Integrity (CWI) pathway and the Calcineurin pathway.
Cell Wall Integrity (CWI) Pathway
The CWI pathway is a conserved signaling cascade that responds to cell wall stress. It is a MAP kinase (MAPK) pathway that, upon activation by cell wall damage, initiates a phosphorylation cascade leading to the expression of genes involved in cell wall remodeling and repair. A key response is the increased synthesis of chitin, another crucial component of the fungal cell wall, to compensate for the lack of β-(1,3)-D-glucan.
Calcineurin Pathway
The calcineurin pathway is a calcium-dependent signaling cascade that is also activated by cell wall stress. Calcineurin, a protein phosphatase, dephosphorylates the transcription factor Crz1, allowing it to translocate to the nucleus and regulate the expression of genes involved in cell wall synthesis and stress response. Inhibition of the calcineurin pathway has been shown to increase the susceptibility of fungi to echinocandins.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.
1. Preparation of Antifungal Stock Solution:
-
Dissolve the Echinocandin B core in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration (e.g., 1280 µg/mL).
2. Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
The final concentrations typically range from 0.015 to 8 µg/mL.
-
Include a drug-free well for a positive growth control and a media-only well for a negative control.
3. Inoculum Preparation:
-
Subculture the yeast strain on Sabouraud dextrose agar (B569324) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm.
(1,3)-β-D-Glucan Synthase Inhibition Assay
This assay measures the in vitro activity of (1,3)-β-D-glucan synthase and its inhibition by compounds like the Echinocandin B core.
1. Preparation of Fungal Cell Extract (Microsomal Fraction):
-
Grow the fungal cells to mid-log phase in an appropriate liquid medium.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cells in a lysis buffer containing protease inhibitors.
-
Disrupt the cells by mechanical means (e.g., bead beating or French press).
-
Centrifuge the lysate at a low speed to remove whole cells and debris.
-
Centrifuge the supernatant at a high speed to pellet the microsomal fraction, which contains the (1,3)-β-D-glucan synthase.
-
Resuspend the microsomal pellet in a storage buffer.
2. Glucan Synthase Activity Assay:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a GTP analog (e.g., GTPγS, as it is an allosteric activator), and the substrate UDP-[¹⁴C]-glucose.
-
Add the Echinocandin B core at various concentrations to the reaction mixtures.
-
Initiate the reaction by adding the microsomal fraction.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-glucan product.
-
Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.
-
Determine the amount of radioactivity on the filter using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of enzyme inhibition at each concentration of the Echinocandin B core compared to a no-drug control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
The Echinocandin B core is the fundamental structural and functional unit of the echinocandin class of antifungals. Its biological activity is centered on the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme in fungal cell wall biosynthesis. While the core itself exhibits weak antifungal activity, it serves as an essential scaffold for the development of potent and clinically valuable semi-synthetic echinocandins. Understanding the biological activity of the Echinocandin B core, including its interaction with its molecular target and the cellular responses it elicits, is crucial for the continued development of novel and improved antifungal therapies. The experimental protocols detailed herein provide a framework for the continued investigation of this important class of antifungal agents.
References
- 1. Echinocandin B - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of the Amount and Length of (1,3)-β-D-glucan for Functional and Mechanistic Analysis of Fungal (1,3)-β-D-glucan Synthase [bio-protocol.org]
- 8. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of the Echinocandin B Nucleus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of the Echinocandin B nucleus, a foundational structure for several semisynthetic antifungal agents. This document collates essential data, outlines common experimental methodologies, and illustrates key structural and mechanistic aspects to support research and development in the field of antifungal therapeutics.
Introduction to Echinocandin B and its Nucleus
Echinocandin B is a naturally occurring lipopeptide antifungal agent produced by the fungus Aspergillus nidulans and related species.[1][2] It belongs to the echinocandin class, which is characterized by a cyclic hexapeptide core linked to a lipid side chain.[2][3] The primary mechanism of action for echinocandins is the noncompetitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][3][4] This disruption leads to osmotic instability and cell lysis in susceptible fungi, including Candida and Aspergillus species.[3][5]
The this compound is the core cyclic peptide structure obtained by removing the linoleoyl side chain from the parent molecule.[2] This nucleus serves as a critical precursor for the semisynthesis of anidulafungin, a clinically significant antifungal drug.[2][6] Understanding the physicochemical properties of this nucleus is paramount for the development of new derivatives with improved solubility, stability, and pharmacokinetic profiles.
Physicochemical Data
The following table summarizes the key physicochemical properties of the this compound in comparison to the parent Echinocandin B molecule.
| Property | This compound | Echinocandin B |
| CAS Number | 1029890-89-8 (as Hydrochloride salt)[7] | 54651-05-7[1][8][9] |
| Molecular Formula | C₃₄H₅₁N₇O₁₅[7][10] | C₅₂H₈₁N₇O₁₆[1][8][9] |
| Molecular Weight | 797.8 g/mol [10][11] (834.27 g/mol for HCl salt[7]) | 1060.24 g/mol [2][12] |
| Appearance | White or off-white powder[7] | Off-white to brownish powder[1] |
| Melting Point | Not specified | 160-163 °C[] |
| Solubility | Not specified; synthesis of prodrugs aims to enhance water solubility.[14] | Soluble in ethanol, methanol, DMF, and DMSO; limited water solubility.[1][8][15] |
| Stability & Storage | Store at -20°C.[7] Susceptible to hydrolysis of amide bonds and oxidation of hydroxyl groups, accelerated by heat, light, and humidity.[16] | Lyophilized powder is stable for 12 months at -20°C.[1] Reconstitute with DMSO and store at -20°C, avoiding repeated freeze-thaw cycles.[1] |
Chemical Structure of the this compound
The core of Echinocandin B is a cyclic hexapeptide containing several hydroxylated, non-proteinogenic amino acids. The structure is fundamental to its interaction with the target enzyme.
Caption: General structure of the this compound.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary antifungal activity of echinocandins stems from their ability to specifically target and inhibit the β-(1,3)-D-glucan synthase enzyme complex, which is integral to the fungal cell wall but absent in mammalian cells.[5] This targeted action results in a favorable safety profile.
Caption: Inhibition of fungal cell wall synthesis by Echinocandin B.
Experimental Protocols for Physicochemical Characterization
Detailed experimental protocols for Echinocandin B are often proprietary. However, the characterization of cyclic peptides like the this compound generally employs a standard set of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound and quantify impurities.
-
General Protocol: A solution of the sample is injected into a reversed-phase C18 column. A gradient elution is typically performed using a mobile phase consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA). Detection is commonly achieved using a UV detector at a wavelength where the peptide bonds absorb (e.g., 214 nm). Purity is calculated based on the relative peak area of the main compound.
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
General Protocol: The sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The mass-to-charge ratio (m/z) of the molecular ions is then measured by a mass analyzer. This provides a precise molecular weight that can be compared to the theoretical mass calculated from the molecular formula.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure and conformation of the cyclic peptide.
-
General Protocol: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments are conducted on a solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectra provide information on proton and carbon environments, connectivity between atoms, and spatial proximities, which allows for the complete assignment of the structure and analysis of its three-dimensional conformation in solution.
-
-
Melting Point Determination:
-
Objective: To determine the temperature at which the solid compound transitions to a liquid.
-
General Protocol: A small amount of the powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the substance melts is recorded. Alternatively, Differential Scanning Calorimetry (DSC) can be used to measure the heat flow associated with the phase transition, providing a more precise melting point and information on thermal stability.
-
-
Kinetic or Thermodynamic Solubility Assay:
-
Objective: To determine the solubility of the compound in various solvents and aqueous buffers.
-
General Protocol: For thermodynamic solubility, an excess amount of the solid compound is added to a specific solvent or buffer. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is determined using a quantitative method like HPLC-UV or LC-MS.
-
-
Forced Degradation Studies:
-
Objective: To evaluate the stability of the compound under various stress conditions.
-
General Protocol: The compound is exposed to conditions such as elevated temperature, high humidity, light, and acidic/basic/oxidative environments.[16] Samples are collected at various time points and analyzed by a stability-indicating method (typically HPLC) to quantify the amount of the parent compound remaining and to identify and characterize any degradation products. This provides insight into the degradation pathways and helps establish appropriate storage and handling conditions.[16]
-
References
- 1. usbio.net [usbio.net]
- 2. Echinocandin B - Wikipedia [en.wikipedia.org]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uptodate.pieripaediatrics.com [uptodate.pieripaediatrics.com]
- 6. researchgate.net [researchgate.net]
- 7. toku-e.com [toku-e.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C34H51N7O15 | CID 9875888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]azanium | C34H52N7O15+ | CID 91820167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 14. The synthesis of water soluble prodrugs analogs of echinocandin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bioaustralis.com [bioaustralis.com]
- 16. biosynergypharm.com [biosynergypharm.com]
The Echinocandin B Nucleus: A Cornerstone for Semi-Synthetic Antifungal Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The escalating incidence of invasive fungal infections, coupled with the rise of antifungal resistance, has underscored the urgent need for novel and effective therapeutic agents. Echinocandins represent a critical class of antifungal drugs, distinguished by their unique mechanism of action targeting the fungal cell wall, a structure absent in mammalian cells. This selective toxicity profile contributes to their favorable safety profile. At the heart of the semi-synthesis of several key echinocandin drugs, including the potent anidulafungin (B1665494), lies the Echinocandin B nucleus. This cyclic hexapeptide, stripped of its native lipid side chain, serves as a versatile pharmaceutical intermediate, enabling the chemical attachment of various side chains to modulate antifungal activity, pharmacokinetic properties, and toxicity.
This technical guide provides a comprehensive overview of the this compound, encompassing its production through enzymatic deacylation, purification strategies, and its pivotal role in the synthesis of next-generation antifungal agents. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this critical area of medicinal chemistry and drug discovery.
Physicochemical Properties of Echinocandin B and its Nucleus
Echinocandin B is a naturally occurring lipopeptide produced by the fermentation of fungi such as Aspergillus nidulans.[1][2] Its structure consists of a cyclic hexapeptide core attached to a linoleoyl side chain.[1] The this compound is obtained by the enzymatic removal of this lipid side chain.[1]
| Property | Echinocandin B | This compound |
| Molecular Formula | C₅₂H₈₁N₇O₁₆[3] | C₃₄H₅₁N₇O₁₅[4] |
| Molecular Weight | 1060.40 g/mol [3] | 797.8 g/mol [4] |
| Appearance | Data not available | Data not available |
| Solubility | Data not available | Data not available |
| CAS Number | 54651-05-7[3] | 9875888 (CID)[4] |
From Natural Product to Pharmaceutical Intermediate: The Enzymatic Deacylation of Echinocandin B
The transformation of Echinocandin B into its nucleus is a critical step in the semi-synthesis of anidulafungin and other derivatives. Chemical deacylation methods are often harsh and can lead to the degradation of the peptide core.[5] Enzymatic deacylation, primarily using a deacylase from the bacterium Actinoplanes utahensis, offers a mild and specific alternative.[1][6]
The Deacylase Enzyme
The deacylase from Actinoplanes utahensis NRRL 12052 is a membrane-associated heterodimer.[5] This enzyme catalyzes the cleavage of the amide bond linking the linoleoyl side chain to the N-terminus of the cyclic hexapeptide.[1] Overexpression of the deacylase gene has been shown to significantly increase the efficiency of the bioconversion process.[7]
Optimized Bioconversion Yields
The yield of the this compound is highly dependent on the reaction conditions. Through optimization of parameters such as pH, temperature, and substrate concentration, significant improvements in production have been achieved.
| Parameter | Optimal Value | Resulting Nucleus Concentration | Reference |
| pH | 7.0 | - | [5] |
| Temperature | 26 °C | - | [5] |
| Substrate (ECB) Conc. | 4 g/L | - | [5] |
| Optimized Conditions | pH 4.5, 25°C | 4.21 g/L | [7] |
Note: The first three entries represent individually optimized parameters, while the last entry reflects a combined optimization leading to a high-titer process.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of the this compound.
Fermentation of Aspergillus nidulans for Echinocandin B Production
Aspergillus nidulans is a primary producer of Echinocandin B. Enhancing the fermentation titer is a key objective for cost-effective production.
Protocol:
-
Strain Maintenance: Maintain Aspergillus nidulans strains on potato dextrose agar (B569324) (PDA) slants at 4°C and renew periodically.[8]
-
Seed Culture: Inoculate a suitable seed medium with spores or mycelia from the agar slant. A typical seed medium might contain sucrose, oatmeal, yeast powder, and various salts. Incubate at 28°C with shaking (e.g., 220 rpm) for 3 days.[7]
-
Production Fermentation: Inoculate the production medium with the seed culture. The production medium can be optimized for carbon and nitrogen sources. For instance, fructose (B13574) has been used as a carbon source, and the medium can be supplemented with precursor amino acids like tyrosine and leucine, and biotin (B1667282) to enhance production.[2][8] Fermentation is typically carried out for an extended period (e.g., 12 days) at 28°C with agitation.[8]
-
Extraction and Quantification: After fermentation, centrifuge the broth. Extract Echinocandin B from the mycelial biomass using an organic solvent like methanol. Analyze the extract using High-Performance Liquid Chromatography (HPLC).[8]
Cultivation of Actinoplanes utahensis for Deacylase Production
The deacylase enzyme is crucial for the bioconversion of Echinocandin B.
Protocol:
-
Strain and Media: Use Actinoplanes utahensis NRRL 12052. A suitable seed medium consists of components like sucrose, oatmeal, yeast powder, and mineral salts. The production medium can contain sucrose, peanut meal, and phosphates.[7]
-
Seed Culture: Inoculate the seed medium and incubate at 28°C with shaking (e.g., 220 rpm) for 3 days.[7]
-
Production Culture: Transfer the seed culture to the production medium and continue incubation at 28°C with shaking for 4 days to allow for cell growth and enzyme expression.[7]
Enzymatic Deacylation of Echinocandin B
This protocol outlines the bioconversion of Echinocandin B to its nucleus using whole cells of Actinoplanes utahensis.
Protocol:
-
Reaction Setup: To the Actinoplanes utahensis fermentation broth (containing the deacylase), add Echinocandin B substrate, typically dissolved in a suitable solvent like methanol, to a final concentration of around 4 g/L.[5]
-
Incubation: Incubate the reaction mixture under optimized conditions. A study found optimal conditions to be a pH of 7.0 and a temperature of 26°C.[5] Another study reported optimal biotransformation at pH 4.5 and 25°C.[7] The reaction is typically carried out with agitation for 24-72 hours.[5]
-
Monitoring the Reaction: Withdraw samples at regular intervals. Stop the enzymatic reaction by adding methanol. Centrifuge the sample to remove cells and precipitated proteins.[7]
-
Analysis: Analyze the supernatant for the presence of the this compound and the remaining Echinocandin B using HPLC.[7]
Purification of the this compound
Achieving high purity of the this compound is essential for its use as a pharmaceutical intermediate.
Protocol:
-
Initial Separation: After the deacylation reaction, separate the microbial cells from the reaction broth by centrifugation or filtration.
-
Chromatographic Purification: A combination of macroporous resin and hydrophilic C18 silica (B1680970) gel chromatography has been shown to be effective.[9]
-
Macroporous Resin Chromatography: Use a resin such as XAD-18. Elute with a low concentration of an organic solvent, for example, 8% ethanol.[9]
-
Hydrophilic C18 Silica Gel Chromatography: Further purify the eluate from the macroporous resin using a hydrophilic C18 column. Elute with a suitable solvent system, such as 3% methanol.[9]
-
-
Purity Assessment: Analyze the purity of the final product using HPLC. This method has been reported to yield a purity of over 95% with a total yield of up to 65%.[9]
HPLC Analysis of Echinocandin B and its Nucleus
HPLC is the standard analytical technique for monitoring the deacylation reaction and assessing the purity of the final product.
Protocol:
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is typically used (e.g., Agilent C18, 250 x 4.6 mm).[7]
-
Mobile Phase: A gradient elution is commonly employed. For example:
-
Solvent A: Water containing 2 mg/mL ammonium (B1175870) acetate.[7]
-
Solvent B: 60% acetonitrile (B52724) containing 2 mg/mL ammonium acetate.[7]
-
Gradient Program:
-
-
Flow Rate: A typical flow rate is 0.8 mL/min.[7]
-
Detection: Monitor the elution profile at a wavelength of 222 nm.[7]
The Role of this compound in Semi-Synthetic Drug Development
The primary significance of the this compound lies in its role as a scaffold for the synthesis of anidulafungin. The enzymatic deacylation is followed by chemical reacylation, where a specific side chain is attached to the free amino group of the nucleus.[5] This semi-synthetic approach allows for the creation of new echinocandin analogs with improved antifungal activity and pharmacokinetic profiles.
Mechanism of Action and Antifungal Spectrum
Echinocandins, including those derived from the this compound, exert their antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death.
The antifungal spectrum of echinocandins is broad, with potent activity against many species of Candida and Aspergillus.
Comparative In Vitro Activity of Echinocandins
The following table summarizes the minimum inhibitory concentration (MIC) values for anidulafungin, caspofungin, and micafungin (B1204384) against various fungal pathogens. Lower MIC values indicate greater potency.
| Organism | Anidulafungin MIC (μg/mL) | Caspofungin MIC (μg/mL) | Micafungin MIC (μg/mL) | Reference |
| Candida albicans | ≤0.03 - 0.25 | ≤0.03 - 0.5 | ≤0.015 - 0.12 | [10][11][12] |
| Candida glabrata | ≤0.03 - 0.25 | ≤0.06 - 1 | ≤0.015 - 0.25 | [10][11][12] |
| Candida auris | 0.03 - 0.25 | 0.06 - 0.5 | 0.03 - 0.25 | [13] |
| Aspergillus fumigatus | 0.03 | 0.5 - 1 | 0.06 - 0.12 | [14] |
| Aspergillus flavus | 0.03 | 0.5 | 0.06 | [14] |
| Aspergillus terreus | 0.03 | 1 | 0.12 | [14] |
Note: MIC ranges are compiled from multiple sources and can vary depending on the specific isolates and testing methodologies.
Visualizing the Process and Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Echinocandin B - Wikipedia [en.wikipedia.org]
- 2. Mutagenesis of echinocandin B overproducing Aspergillus nidulans capable of using starch as main carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C34H51N7O15 | CID 9875888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Comparison of In Vitro Killing Activity of Rezafungin, Anidulafungin, Caspofungin, and Micafungin against Four Candida auris Clades in RPMI-1640 in the Absence and Presence of Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
role of Echinocandin B nucleus in antifungal drug development
An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of the Echinocandin B nucleus in the development of antifungal drugs.
Introduction: The Rise of Echinocandins
The increasing incidence of life-threatening invasive fungal infections, particularly in immunocompromised patient populations, has underscored the urgent need for effective and safe antifungal agents.[1][2] Echinocandins emerged in the 2000s as a novel class of antifungals, fundamentally changing the therapeutic landscape.[3] These drugs are prized for their unique mechanism of action, potent antifungal activity, and favorable safety profile.[4][5][6]
Echinocandin B, a natural lipopeptide produced by the fungus Aspergillus nidulans, was the first of this class to be discovered in 1974.[7][8] While its inherent antifungal properties were clear, issues with hemolytic toxicity hindered its direct clinical use.[7] However, the core structure of Echinocandin B, its cyclic hexapeptide nucleus, proved to be an invaluable scaffold for medicinal chemists. Through semi-synthetic modifications, this nucleus has given rise to crucial antifungal drugs, most notably anidulafungin.
This guide provides a detailed examination of the this compound, exploring its mechanism of action, its central role as a building block in drug design, the structure-activity relationships that govern its efficacy, and the experimental methodologies used to evaluate its derivatives.
Mechanism of Action: Targeting the Fungal Cell Wall
Echinocandins possess a highly specific mechanism of action that accounts for their efficacy and low toxicity in humans. They noncompetitively inhibit β-(1,3)-D-glucan synthase, a critical enzyme complex located in the fungal cell membrane.[9][10][11] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a polysaccharide that is a major structural component of the fungal cell wall, but is absent in mammalian cells.[4][11][12][13]
The inhibition of glucan synthesis compromises the integrity of the fungal cell wall, leading to a cascade of detrimental effects:
-
For yeasts like Candida species: The weakened cell wall cannot withstand osmotic pressure, resulting in cell lysis and death (a fungicidal effect).[9][10][11][12]
-
For molds like Aspergillus species: Inhibition leads to abnormal morphology and slowed growth at the tips of the hyphae, where cell wall synthesis is most active (a fungistatic effect).[4][12][13]
This fungal-specific target is the primary reason for the high therapeutic index and excellent safety profile of the echinocandin class.[4][5]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Echinocandins - structure, mechanism of action and use in antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal echinocandins: Historical discovery, comprehensive structure-activity relationships, resistance mechanisms and future developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Echinocandins in antifungal pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Echinocandin B - Wikipedia [en.wikipedia.org]
- 9. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Echinocandin - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Echinocandin antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Relationship Between Echinocandin B's Structure and Antifungal Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandins represent a cornerstone in the treatment of invasive fungal infections, prized for their potent, targeted mechanism of action and favorable safety profile. As the progenitor of this class, Echinocandin B, a natural lipopeptide product of Aspergillus nidulans, offers a compelling case study in structure-activity relationships.[1] This technical guide delves into the core principles governing the interplay between the molecular architecture of Echinocandin B and its potent antifungal efficacy, providing researchers and drug development professionals with a comprehensive resource on its mechanism, biosynthesis, and the critical role of its structural components.
The Molecular Architecture of Echinocandin B
Echinocandin B is a cyclic lipohexapeptide, a complex molecule comprising a cyclic hexapeptide core and a lipophilic N-linked acyl side chain.[1] This unique structure is central to its antifungal activity.
The Cyclic Hexapeptide Core
The cyclic hexapeptide core of Echinocandin B is composed of six amino acid residues, including several non-proteinogenic and hydroxylated amino acids. This core structure is essential for the molecule's overall conformation and its interaction with the target enzyme. The specific amino acid composition and their arrangement contribute to the molecule's solubility and pharmacokinetic properties. The core also serves as the scaffold to which the crucial lipid side chain is attached.
The Linoleoyl Side Chain
Attached to the N-terminus of the hexapeptide core is a linoleic acid side chain. This lipophilic tail is a critical determinant of Echinocandin B's antifungal potency.[2] It is understood to anchor the molecule to the fungal cell membrane, facilitating its interaction with the membrane-bound target enzyme, β-(1,3)-D-glucan synthase.[2] The length and lipophilicity of this side chain are finely tuned for optimal activity; modifications to this chain have been a primary focus in the development of semi-synthetic echinocandin derivatives with improved therapeutic profiles.
References
An In-depth Technical Guide to the Key Amino-Acid Residues in the Echinocandin B Nucleus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical amino acid residues that constitute the cyclic hexapeptide nucleus of Echinocandin B. Echinocandins represent a vital class of antifungal agents that target the fungal cell wall, an essential structure not present in mammals, affording them a high degree of selective toxicity.[1][2] This document delves into the structure, biosynthesis, and mechanism of action of Echinocandin B, with a particular focus on the contribution of its core amino acid components to its biological activity. Detailed experimental protocols for antifungal susceptibility testing and methodologies for the generation of semi-synthetic analogs are also provided, alongside visualizations of key biological pathways to facilitate a deeper understanding of this important antifungal agent.
The Echinocandin B Nucleus: Structure and Key Amino Acid Residues
Echinocandin B is a lipopeptide natural product produced by the fungus Aspergillus nidulans.[1][2] Its structure consists of a cyclic hexapeptide core to which a linoleic acid side chain is attached.[2] The cyclic peptide nucleus is composed of six amino acids, several of which are non-proteinogenic and hydroxylated, contributing to the molecule's unique properties and biological activity.
The six amino acid residues forming the core of Echinocandin B are:
-
(2S,4R)-4-hydroxy-L-proline
-
(2S,3R,4R)-3-hydroxy-4-methyl-L-proline
-
L-threonine (two residues)
-
(2R,3S,4S)-3,4-dihydroxy-L-homotyrosine
-
(2S,4R,5R)-4,5-dihydroxy-L-ornithine
The hydroxylation of these residues is crucial for the antifungal activity and the physicochemical properties of the molecule.[3]
Biosynthesis of the this compound
The biosynthesis of the this compound is a complex process orchestrated by a multi-modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[3] The precursor amino acids for the hexapeptide core are proline, ornithine, tyrosine, threonine, and leucine (B10760876).[3]
The biosynthetic pathway can be summarized in the following key steps:
-
Precursor Amino Acid Modification: Several of the amino acid building blocks undergo enzymatic modification before their incorporation into the peptide chain. For instance, proline is hydroxylated to 4-hydroxy-L-proline, and leucine is a precursor for the formation of 3-hydroxy-4-methyl-L-proline.
-
Acyl-CoA Ligase Activity: The biosynthesis is initiated by an acyl-CoA ligase that activates the fatty acid side chain (linoleic acid).
-
Non-Ribosomal Peptide Synthesis: The six amino acid residues are sequentially assembled by the six modules of the NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.
-
Cyclization: The final step involves the cyclization of the linear hexapeptide to form the stable cyclic nucleus.
Below is a diagram illustrating the biosynthetic pathway of the this compound.
Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase
The primary molecular target of echinocandins is the fungal enzyme β-(1,3)-D-glucan synthase.[1][2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component of the fungal cell wall that provides structural integrity. By non-competitively inhibiting this enzyme, echinocandins disrupt cell wall synthesis, leading to osmotic instability and ultimately fungal cell death.[1] The specificity of this target, which is absent in mammalian cells, accounts for the low toxicity of echinocandins in humans.
The interaction with the β-(1,3)-D-glucan synthase complex is a critical aspect of the antifungal activity. The lipophilic side chain of Echinocandin B is thought to anchor the molecule to the cell membrane, positioning the cyclic hexapeptide core to interact with the enzyme complex.
The signaling pathway of β-(1,3)-D-glucan synthesis and its inhibition by Echinocandin B is depicted below.
Structure-Activity Relationship and Quantitative Data
The structural integrity of the hexapeptide nucleus and the nature of its constituent amino acids are paramount for the antifungal potency of Echinocandin B. Modifications to the core amino acids can significantly impact the drug's efficacy. While extensive research has focused on modifying the lipophilic side chain to improve pharmacokinetic properties, alterations within the nucleus have also been explored to understand the structure-activity relationship (SAR).
The table below summarizes available quantitative data on the antifungal activity of Echinocandin B and some of its analogs against Candida albicans. The Minimum Inhibitory Concentration (MIC) is a standard measure of antifungal potency, with lower values indicating higher efficacy.
| Compound/Analog | Modification | Test Organism | MIC (µg/mL) | Reference |
| Echinocandin B | Native molecule | Candida albicans | 0.004 - 0.03 | [4] |
| Cilofungin (B1669029) (LY121019) | Side chain modification (N-(4-n-octyloxybenzoyl)) | Candida albicans | Not specified | [5] |
| Analog with N-alkylated side chain | Side chain modification | Candida albicans | Similar in vitro to N-acylated, but no in vivo activity | [6] |
| LY303366 | Echinocandin analog | Candida albicans | Geometric Mean: 0.011 | [7] |
| Anidulafungin | Semi-synthetic derivative | Candida albicans | MIC₅₀: 0.03 | [8] |
| Caspofungin | Semi-synthetic derivative | Candida albicans | MIC₅₀: 0.12 | [8] |
| Micafungin | Semi-synthetic derivative | Candida albicans | MIC₅₀: 0.03 | [8] |
Note: The majority of publicly available data focuses on side-chain modifications rather than specific amino acid substitutions within the core nucleus. The development of core-modified analogs is a complex synthetic challenge.
Experimental Protocols
Synthesis of Echinocandin B Analogs
The synthesis of new Echinocandin B analogs typically involves a semi-synthetic approach, starting with the natural product. The general strategy involves two key steps: enzymatic deacylation followed by chemical reacylation.
5.1.1. Enzymatic Deacylation of Echinocandin B
This procedure removes the native linoleoyl side chain to yield the this compound, which serves as a scaffold for further modifications.
-
Enzyme Source: A deacylase enzyme from the bacterium Actinoplanes utahensis or Streptomyces species is commonly used.[1][9]
-
Protocol Outline:
-
Cultivate the deacylase-producing microorganism (e.g., Actinoplanes utahensis) in a suitable fermentation medium.
-
Introduce Echinocandin B into the culture. The enzyme, which is often membrane-associated, will catalyze the cleavage of the amide bond linking the linoleic acid to the N-terminus of the hexapeptide core.[1]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) to detect the formation of the this compound.
-
Once the reaction is complete, extract and purify the this compound from the fermentation broth. Optimization of pH, temperature, and substrate concentration can improve the conversion rate.[10]
-
5.1.2. Chemical Reacylation of the this compound
The purified this compound can then be chemically modified by attaching a new acyl side chain.
-
Protocol Outline:
-
Dissolve the this compound in a suitable organic solvent.
-
Activate the desired carboxylic acid (the new side chain) using a coupling agent (e.g., active esters or acid halides).[5]
-
React the activated carboxylic acid with the free amino group of the this compound.
-
Purify the resulting semi-synthetic echinocandin analog using chromatographic techniques such as HPLC.
-
The workflow for generating semi-synthetic Echinocandin B analogs is illustrated below.
Antifungal Susceptibility Testing
The antifungal activity of Echinocandin B and its analogs is determined using standardized broth microdilution methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
5.2.1. CLSI M27-A3 Broth Microdilution Method
This is a reference method for testing the susceptibility of yeasts to antifungal agents.[11][12][13][14]
-
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Antifungal agent stock solutions
-
Yeast inoculum standardized to a 0.5 McFarland turbidity
-
-
Protocol Outline:
-
Prepare serial twofold dilutions of the antifungal agent in the microtiter plate wells.
-
Prepare a standardized yeast inoculum and dilute it in RPMI-1640 medium.
-
Add the yeast inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
5.2.2. EUCAST EDef 7.1 Method
This method is similar to the CLSI protocol but with some key differences, particularly in the medium composition and reading of endpoints.[6][15][16][17][18]
-
Key Differences from CLSI:
-
The RPMI-1640 medium is supplemented with 2% glucose.
-
The endpoint is read spectrophotometrically at 530 nm after 24 hours of incubation.
-
The MIC is defined as the lowest drug concentration that causes a 50% or 90% reduction in turbidity compared to the growth control, depending on the drug class.
-
Conclusion
The cyclic hexapeptide nucleus of Echinocandin B, with its unique array of hydroxylated and non-proteinogenic amino acid residues, is fundamental to its potent and selective antifungal activity. Understanding the structure, biosynthesis, and mechanism of action of this core structure is crucial for the rational design of new and improved echinocandin-based antifungal drugs. While the semi-synthesis of side-chain analogs is well-established, the modification of the core amino acid residues presents a more significant synthetic challenge but holds the potential for the development of next-generation antifungals with enhanced efficacy and pharmacokinetic profiles. The standardized protocols for assessing antifungal activity provide a robust framework for evaluating these novel compounds and advancing the fight against invasive fungal infections.
References
- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin B - Wikipedia [en.wikipedia.org]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - Research - Institut Pasteur [research.pasteur.fr]
- 7. In vitro activity of a new echinocandin, LY303366, and comparison with fluconazole, flucytosine and amphotericin B against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resource.aminer.org [resource.aminer.org]
- 17. researchgate.net [researchgate.net]
- 18. Table 5 from EUCAST definitive document EDef 7.1: method for the determination of broth dilution MICs of antifungal agents for fermentative yeasts. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Enzymatic Deacylation of Echinocandin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandin B (ECB) is a lipopeptide antifungal agent produced by fermentation of fungi such as Aspergillus nidulans and Aspergillus rugulosus.[1][2] The enzymatic deacylation of ECB to its nucleus is a critical step in the semisynthetic production of newer and more potent antifungal drugs, such as Anidulafungin and Cilofungin (B1669029).[3][4][5] This biotransformation involves the removal of the linoleoyl side chain from the N-terminus of the cyclic hexapeptide core.[1][6] The resulting ECB nucleus can then be chemically reacylated with different side chains to generate novel analogs with improved pharmacological properties.[4][5][6]
Enzymatic deacylation is preferred over chemical methods as acyl peptides are often unstable under chemical deacylation conditions.[3] The primary enzyme utilized for this purpose is an Echinocandin B deacylase (acylase) originating from the bacterium Actinoplanes utahensis.[1][3][4][6] This enzyme has also been successfully expressed in other hosts like Streptomyces lividans, Streptomyces albus, and Escherichia coli to improve production and efficiency.[7][8][9]
These application notes provide detailed protocols for the enzymatic deacylation of Echinocandin B using both whole-cell biotransformation and purified recombinant enzyme methods.
Data Presentation
Table 1: Optimal Conditions for Enzymatic Deacylation of Echinocandin B
| Parameter | Streptomyces sp. BICC-8848 (Whole Cell) | Actinoplanes utahensis (Recombinant) | Purified Recombinant ECBD from E. coli |
| pH | 7.0[3][10] | 4.5[2] | 7.0[9] |
| Temperature | 26 °C[3][10] | 25 °C[2] | 60 °C[9] |
| Substrate (ECB) Concentration | ~4 g/L[3][10] | 8 g/L[2] | Not Specified |
| Bioconversion Yield | Up to 55% conversion rate[3] | 4.21 g/L of ECB nucleus[2][7][8] | Not Specified |
Table 2: Characteristics of Echinocandin B Deacylase from Actinoplanes utahensis
| Property | Description |
| Enzyme Structure | Membrane-associated heterodimer composed of a 63-kDa and an 18- to 20-kDa subunit.[2][3][11] |
| Cofactors | Activity is not affected by any cofactors, metal ion chelators, or reducing agents.[2][3] |
| Kinetics (Purified Enzyme) | Km for Echinocandin B: 50 µM[11][12] |
| Vmax: 14.6 µmol cyclic hexapeptide min-1 mg-1 protein[11][12] | |
| Cellular Location | Virtually all (99.8%) deacylase activity is cell-associated.[11][12] |
Experimental Workflows and Logical Relationships
Caption: Overall workflow from Echinocandin B fermentation to a semisynthetic antifungal drug.
Caption: Detailed workflow for the enzymatic deacylation of Echinocandin B.
Experimental Protocols
Protocol 1: Cultivation of Actinoplanes utahensis for Whole-Cell Biotransformation
This protocol is based on methodologies for growing actinomycetes for enzyme production.
1. Media Preparation:
-
Prepare a seed medium and a production medium. A suitable medium for sporulation consists of: 2% soluble starch, 0.05% NaCl, 0.05% K₂HPO₄·3H₂O, 0.1% KNO₃, 0.05% MgSO₄·7H₂O, 0.001% FeSO₄·7H₂O, and 2% agar (B569324) powder.[2]
-
Adjust the pH to 7.4 before autoclaving.[2]
-
For liquid cultures, omit the agar.
2. Inoculation and Cultivation:
-
Inoculate the seed medium with a spore suspension or a vegetative mycelial culture of A. utahensis.
-
Incubate the seed culture at 28°C with shaking for 2-3 days.[2]
-
Transfer the seed culture to the production medium at an appropriate inoculation ratio (e.g., 5-10% v/v).
-
Incubate the production culture at 28°C with shaking for 90 hours or until optimal deacylase activity is reached.[11]
3. Cell Harvesting:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer, such as 0.05 M potassium phosphate (B84403) buffer (pH 6.0), to remove residual medium components.[11]
-
The washed cells can be used immediately for biotransformation or stored frozen.
Protocol 2: Whole-Cell Biotransformation of Echinocandin B
This protocol describes the use of whole cells of A. utahensis or a recombinant strain for the deacylation reaction.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Adjust the pH to the optimum for the specific strain (e.g., pH 7.0 for Streptomyces sp. or pH 4.5 for a recombinant A. utahensis).[2][3][10]
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 25-26°C) with agitation.[2][3][10]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC.
3. Reaction Termination and Product Recovery:
-
Once the reaction has reached the desired level of conversion, terminate it by adjusting the pH (e.g., adding H₃PO₄) or by separating the cells from the reaction mixture via centrifugation.[11]
-
The supernatant containing the ECB nucleus can then be collected for purification.
Protocol 3: Enzymatic Deacylation Using Purified/Recombinant Enzyme
This protocol is for using a purified or commercially available Echinocandin B deacylase.
1. Reaction Mixture Preparation:
-
A typical 1 ml reaction mixture contains:
-
425 µmol of Echinocandin B.
-
3–3000 µunits of the enzyme.
-
0.05 M potassium phosphate buffer, pH 6.0.
-
0.68 M KCl.
-
15% Dimethyl sulfoxide (B87167) (DMSO) to aid in substrate solubility.[11]
-
2. Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme to the mixture.
-
Incubate at the optimal temperature (e.g., 60°C) for a specified period (e.g., 20 minutes or until completion).[9][11][12]
3. Reaction Termination:
-
Stop the reaction by adding an acid, such as H₃PO₄.[11]
Protocol 4: HPLC Analysis of Echinocandin B and its Nucleus
This is a general protocol for monitoring the bioconversion. The specific conditions may need to be optimized.
1. Sample Preparation:
-
Centrifuge the reaction sample to pellet cells and debris.
-
Dilute the supernatant with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of an ion-pairing agent like trifluoroacetic acid).
-
Flow Rate: 0.8 mL/min.[13]
-
Detection: UV detector at 222 nm.[13]
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare standard curves for both Echinocandin B and its nucleus of known concentrations.
-
Calculate the concentration of the substrate and product in the samples based on the peak areas from the HPLC chromatograms and the standard curves.
Conclusion
The enzymatic deacylation of Echinocandin B is a robust and efficient method for producing the core nucleus required for the synthesis of advanced antifungal agents. By optimizing the choice of enzyme source (whole-cell vs. purified enzyme), reaction conditions, and downstream processing, researchers can achieve high conversion rates. The protocols provided herein offer a comprehensive guide for implementing this critical biotransformation in a laboratory or industrial setting. Further improvements in yield can be achieved through genetic engineering of the deacylase-producing strains.[7][8]
References
- 1. Echinocandin B - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of Echinocandin B nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF NEW ANALOGS OF ECHINOCANDIN B BY ENZYMATIC DEACYLATION AND CHEMICAL REACYLATION OF THE ECHINOCANDIN B PEPTIDE: SYNTHESIS OF THE ANTIFUNGAL AGENT CILOFUNGIN (LY121019) [jstage.jst.go.jp]
- 5. Synthesis of new analogs of echinocandin B by enzymatic deacylation and chemical reacylation of the echinocandin B peptide: synthesis of the antifungal agent cilofungin (LY121019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient bioconversion of echinocandin B to its nucleus by overexpression of deacylase genes in different host strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Functional expression of an echinocandin B deacylase from Actinoplanes utahensis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. [PDF] Membrane-associated echinocandin B deacylase of Actinoplanes utahensis: purification, characterization, heterologous cloning and enzymatic deacylation reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Echinocandin B Deacylase Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandin B (ECB) is a lipopeptide antifungal agent that serves as a precursor for the semi-synthetic drug Anidulafungin. The enzymatic deacylation of ECB is a critical step in this process, removing the N-linoleoyl group to produce the ECB nucleus. This nucleus is then chemically re-acylated to yield novel, potent antifungal agents. The enzyme responsible for this biotransformation is Echinocandin B deacylase, primarily sourced from the bacterium Actinoplanes utahensis. This document provides detailed protocols for the ECB deacylase reaction, catering to both whole-cell and purified enzyme systems.
The enzymatic deacylation is preferred over chemical methods due to the instability of acyl peptides under harsh chemical conditions. The ECB deacylase from Actinoplanes utahensis is a membrane-associated heterodimer, composed of a 63-kDa and an 18- to-20-kDa subunit.[1][2] Its activity is not dependent on cofactors, metal ion chelators, or reducing agents.[1][2]
Data Presentation
Table 1: Comparative Summary of Reaction Parameters for Echinocandin B Deacylation
| Parameter | Whole-Cell Bioconversion (Streptomyces sp.) | Purified Recombinant Deacylase (A. utahensis) | Whole-Cell Biotransformation (A. utahensis Recombinant) |
| Optimal pH | 7.0[1][3] | 6.0[4][5][6] | 4.5[2] |
| Optimal Temperature | 26 °C[1][3] | 60 °C[4][5][6] | 25 °C[2] |
| Substrate (ECB) Conc. | ~ 4 g/L[1][3] | - | 8 g/L[2] |
| Key Additives | - | 0.68 M KCl, 15% DMSO[4] | Ethanol (B145695) (as a cosolvent)[2] |
| K_m_ for ECB | Not Applicable | 50 µM[4][5][6] | Not Applicable |
| V_max_ | Not Applicable | 14.6 µmol/min/mg protein[4][5][6] | Not Applicable |
| Product Yield | - | Gram-level generation[4][5][6] | Up to 4.21 g/L of ECB nucleus[2] |
Experimental Protocols
Protocol 1: Whole-Cell Bioconversion of Echinocandin B
This protocol is adapted for the use of whole microbial cells (e.g., Streptomyces species or recombinant A. utahensis) expressing ECB deacylase.
1. Materials:
-
Echinocandin B (Substrate)
-
Microbial culture expressing ECB deacylase
-
Fermentation medium
-
Buffer solution (e.g., Phosphate (B84403) buffer, pH 7.0 or as optimized for the specific strain)
-
Organic solvent (e.g., Ethanol or DMSO)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
HPLC system with a C18 column
2. Procedure:
-
Cultivation of Microorganism:
-
Preparation of Reaction Mixture:
-
Harvest the microbial cells by centrifugation.
-
Prepare a reaction mixture containing the harvested cells, buffer (e.g., pH 7.0), and the ECB substrate. A substrate concentration of approximately 4 g/L is a good starting point.[1][3]
-
An organic cosolvent like ethanol can be added to improve substrate solubility.[2]
-
-
Biotransformation Reaction:
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding a quenching agent like phosphoric acid.[4]
-
Centrifuge the sample to remove cells and precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
Product Analysis by HPLC:
Protocol 2: Enzymatic Deacylation using Purified ECB Deacylase
This protocol is designed for reactions using purified, cell-free ECB deacylase.
1. Materials:
-
Echinocandin B (Substrate)
-
Purified ECB deacylase
-
Potassium phosphate buffer (0.05 M, pH 6.0)
-
Potassium chloride (KCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphoric acid (H₃PO₄)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
HPLC system with a C18 column
2. Procedure:
-
Reaction Setup:
-
Enzyme Addition and Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a small volume of phosphoric acid (H₃PO₄) to lower the pH.[4]
-
-
Sample Preparation and Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the formation of the ECB nucleus by HPLC as described in Protocol 1.
-
Visualizations
Caption: Workflow of ECB deacylation and subsequent processing.
Caption: Enzymatic conversion of Echinocandin B.
References
- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Membrane-associated echinocandin B deacylase of Actinoplanes utahensis: purification, characterization, heterologous cloning and enzymatic deacylation reaction | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Purification of Echinocandin B Nucleus from Fermentation Broth: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandin B is a lipopeptide antifungal agent produced by the fermentation of the filamentous fungus Aspergillus nidulans. It serves as a crucial starting material for the semi-synthetic manufacture of Anidulafungin, a potent antifungal drug. The key step in this synthesis is the enzymatic deacylation of Echinocandin B to its nucleus, removing the linoleoyl side chain. This document provides detailed protocols for the fermentation of Aspergillus nidulans, the extraction and purification of Echinocandin B, and its subsequent enzymatic conversion to the Echinocandin B nucleus.
Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to fungal cell death. This unique mechanism of action makes them effective against a broad range of fungal pathogens, including Candida and Aspergillus species. The purification of the this compound is a critical process in the pharmaceutical industry, and the optimization of this process can significantly impact the yield and purity of the final active pharmaceutical ingredient.
Experimental Protocols
Fermentation of Aspergillus nidulans for Echinocandin B Production
This protocol describes the culture of Aspergillus nidulans for the production of Echinocandin B in a shake flask culture.
1.1. Media Preparation
-
Inoculum Medium:
-
Glucose: 10 g/L
-
Glycerin: 10 g/L
-
Soybean cake powder: 25 g/L
-
Adjust pH to 6.8-7.0 before sterilization.
-
-
Fermentation Medium:
-
Peanut oil: 20 g/L
-
Glycerin: 10 g/L
-
Peptone: 8.6 g/L
-
Soybean meal powder: 40 g/L
-
Tomato powder: 15 g/L
-
K₂HPO₄·3H₂O: 8.4 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
Adjust pH to 7.0 before sterilization.[1]
-
1.2. Inoculum Preparation
-
Prepare slants of Aspergillus nidulans on Potato Dextrose Agar (PDA).
-
Aseptically transfer a loopful of spores from a mature slant into a 250 mL Erlenmeyer flask containing 50 mL of sterile inoculum medium.
-
Incubate the flask on a rotary shaker at 220 rpm and 25°C for 48 hours.[2]
1.3. Fermentation
-
Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile fermentation medium with 5 mL (10% v/v) of the seed culture.
-
Incubate the fermentation flask on a rotary shaker at 200 rpm and 25°C for up to 12 days.[2][3]
-
Monitor the production of Echinocandin B periodically by taking samples for HPLC analysis.
Extraction and Purification of Echinocandin B
This protocol outlines the extraction of Echinocandin B from the fermentation broth and its subsequent purification using macroporous resin chromatography.
2.1. Extraction
-
At the end of the fermentation, harvest the mycelia by centrifugation at 5000 rpm for 20 minutes.
-
Discard the supernatant.
-
Extract the mycelial cake with methanol (B129727) or ethanol (B145695). For every 100g of mycelia, use 1L of solvent.[3]
-
Stir the suspension overnight at 4°C.
-
Separate the mycelial debris by centrifugation at 5000 rpm for 10 minutes.
-
Collect the supernatant containing the crude Echinocandin B extract.
2.2. Macroporous Resin Chromatography
-
Resin Selection and Preparation:
-
Adsorption:
-
Dilute the crude Echinocandin B extract with water to reduce the ethanol/methanol concentration.
-
Load the diluted extract onto the equilibrated HP-20 column.
-
-
Washing and Elution:
-
Wash the column with deionized water to remove polar impurities.
-
Elute the bound Echinocandin B using a stepwise or gradient elution with increasing concentrations of ethanol or methanol in water. For example, a 70% ethanol solution can be used for elution.[6]
-
Collect fractions and monitor the elution of Echinocandin B by HPLC.
-
-
Concentration:
-
Pool the fractions containing pure Echinocandin B.
-
Concentrate the pooled fractions under reduced pressure to obtain purified Echinocandin B.
-
Enzymatic Deacylation of Echinocandin B to its Nucleus
This protocol describes the enzymatic conversion of purified Echinocandin B to its nucleus using a deacylase enzyme from Actinoplanes utahensis.
3.1. Enzyme Source
-
The deacylase enzyme can be obtained from the culture of Actinoplanes utahensis NRRL 12052.[7][8] The enzyme can be used as a whole-cell catalyst or as a cell-free extract.
3.2. Deacylation Reaction
-
Prepare a solution of purified Echinocandin B in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).[7]
-
Add the enzyme source (Actinoplanes utahensis cells or cell-free extract) to the Echinocandin B solution.
-
Incubate the reaction mixture at an optimized temperature (e.g., 26°C) with gentle agitation for 24-72 hours.[7]
-
Monitor the conversion of Echinocandin B to its nucleus by HPLC.
3.3. Purification of this compound
-
After the deacylation reaction is complete, separate the enzyme (cells or protein) from the reaction mixture by centrifugation or filtration.
-
The supernatant now contains the this compound.
-
Further purify the this compound using reversed-phase chromatography (e.g., C18 silica (B1680970) gel).[4]
-
Load the supernatant onto an equilibrated C18 column.
-
Wash the column with a low concentration of organic solvent (e.g., 3% methanol) to remove any remaining impurities.[4]
-
Elute the this compound with an appropriate concentration of organic solvent.
-
-
Collect the fractions containing the purified this compound and concentrate under reduced pressure.
Data Presentation
| Parameter | Fermentation Titer of Echinocandin B (mg/L) | Reference |
| Wild-type Aspergillus nidulans | ~870 | [2] |
| Mutant Strain ZJB12073 | 1656.3 ± 40.3 | [2] |
| With Methyl Oleate Addition | 2123 | [9] |
| With Tween 80 Addition | 2584 | [9] |
| Overexpressing ecdB and ecdK | 1996.4 - 2030.5 | [10] |
| Purification Step | Purity (%) | Recovery Yield (%) | Reference |
| Crude Fermentation Broth | 23.2 | - | [5] |
| After HP-20 Macroporous Resin Chromatography | 88.5 | 87.1 | [5] |
| After Reversed-Phase Silica Gel Chromatography | >95 | >85 | [11] |
| Final Purified this compound | >95 | 65 (overall) | [4] |
Visualization of the Purification Workflow
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparative separation of echinocandin B from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103724403A - Separation purification method and use of echinocandin B - Google Patents [patents.google.com]
- 7. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of lipids and surfactants on the fermentation production of echinocandin B by Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Construction and fermentation regulation of strains with high yields of echinocandin B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN107759668A - A kind of high purity echinocandin B parent nucleus or its salt purification process - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Echinocandin B Nucleus by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Echinocandin B (ECB) nucleus. The ECB nucleus is a critical intermediate in the semi-synthesis of potent antifungal agents, such as Anidulafungin. The described method is suitable for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of echinocandin-based pharmaceuticals. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and data interpretation, along with detailed validation parameters to ensure reliable and reproducible results.
Introduction
Echinocandins are a class of antifungal drugs that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] Echinocandin B, a naturally occurring lipopeptide, serves as a precursor for the semi-synthesis of newer, more effective antifungal agents.[1][2] The enzymatic deacylation of Echinocandin B to its nucleus is a pivotal step in this process, removing the fatty acid side chain to allow for subsequent chemical modifications.[2] Accurate quantification of the ECB nucleus is therefore essential for monitoring the efficiency of the enzymatic conversion, ensuring product quality, and optimizing the manufacturing process.
This application note presents a reliable reversed-phase HPLC (RP-HPLC) method for the quantification of the ECB nucleus, providing the necessary detail for its implementation in a laboratory setting.
Experimental
Materials and Reagents
-
Echinocandin B Nucleus reference standard
-
Echinocandin B
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Acetate (B1210297) (or Potassium Dihydrogen Phosphate, KH₂PO₄)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deacylase enzyme (from Actinoplanes utahensis or a recombinant source)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Agilent C18, 4.6 x 250 mm, 5 µm or Agilent Poroshell EC18, 4.6 x 150 mm, 2.7 µm)[2]
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., Agilent C18, 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 2 mg/mL Ammonium Acetate |
| Mobile Phase B | 60% Acetonitrile with 2 mg/mL Ammonium Acetate |
| Gradient | 0-15 min: 8% to 98% B; 15-25 min: 98% to 92% B; 25-32 min: 92% B (hold)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 40 °C |
| Detection Wavelength | 222 nm[1] |
| Injection Volume | 20 µL |
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from enzymatic conversion reaction)
-
Stop Reaction: Terminate the enzymatic deacylation reaction by adding an equal volume of methanol to the reaction mixture.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate the enzyme and other proteins.[1]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
Method Validation Summary
The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity. While specific validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for quantitative HPLC analysis of echinocandins and their derivatives.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intra-day | < 2% |
| - Inter-day | < 5% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Results and Discussion
The described HPLC method provides excellent separation of the this compound from the parent compound, Echinocandin B, and other potential impurities. The use of a C18 column with a gradient elution of acetonitrile and an ammonium acetate buffer allows for sharp, symmetrical peaks and a stable baseline. The UV detection at 222 nm offers good sensitivity for the peptide backbone of the ECB nucleus. The sample preparation procedure is straightforward and effectively removes interfering substances.
Conclusion
The HPLC method detailed in this application note is a reliable and accurate approach for the quantification of this compound. The method is suitable for routine analysis in a quality control environment and for research purposes in the development of new antifungal drugs. The provided validation parameters demonstrate that the method is precise, accurate, and sensitive for its intended application.
Detailed Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add methanol to dissolve the standard completely.
-
Bring the volume to the mark with methanol and mix thoroughly.
-
-
Secondary Stock Solution (100 µg/mL):
-
Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the initial mobile phase composition (92% Mobile Phase A, 8% Mobile Phase B).
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the secondary stock solution with the initial mobile phase composition to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Protocol 2: Sample Analysis from Bioconversion
-
Sample Collection: Withdraw a representative sample from the enzymatic bioconversion reactor.
-
Quenching: Immediately add an equal volume of cold methanol to the sample to stop the enzymatic reaction.
-
Centrifugation: Transfer the quenched sample to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Pass the supernatant through a 0.22 µm PTFE or nylon syringe filter into a clean HPLC vial.
-
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Visualizations
Caption: Logical relationship in the semi-synthesis of Anidulafungin.
Caption: Experimental workflow for ECB nucleus quantification.
References
Application Notes and Protocols for the Semi-Synthesis of Anidulafungin from Echinocandin B Nucleus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anidulafungin (B1665494) is a potent, semi-synthetic echinocandin antifungal agent used in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1][2] Its mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme in the biosynthesis of the fungal cell wall, leading to osmotic instability and cell death.[1][3] This targeted action results in high efficacy and a favorable safety profile, as mammalian cells lack this enzyme.[4]
The semi-synthesis of anidulafungin starts from Echinocandin B (ECB), a natural lipopeptide produced through fermentation by the fungus Aspergillus nidulans.[2][5] The process involves the deacylation of ECB to yield the core cyclic hexapeptide nucleus, followed by a selective N-acylation with a synthetic side chain, 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid. This targeted chemical modification enhances the drug's antifungal spectrum and pharmacokinetic properties.[6][7]
These notes provide a detailed protocol for the laboratory-scale semi-synthesis of anidulafungin, focusing on the key steps of side-chain activation, coupling with the ECB nucleus, and subsequent purification of the final product.
Overall Synthesis Workflow
The semi-synthesis of anidulafungin is a multi-step process that begins with the preparation of an activated side chain, which is then coupled with the Echinocandin B nucleus. The final active pharmaceutical ingredient (API) is obtained after purification.
References
- 1. Anidulafungin | C58H73N7O17 | CID 166548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Modification of the Echinocandin B Nucleus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the Echinocandin B (ECB) nucleus, a critical starting point for the development of semi-synthetic echinocandin antifungal agents. The primary strategy involves the enzymatic deacylation of ECB to yield the core nucleus, followed by chemical reacylation to introduce novel side chains, thereby modulating the compound's antifungal activity, pharmacokinetic properties, and safety profile.
Introduction to Echinocandin B Modification
Echinocandins are a class of lipopeptide antifungal drugs that non-competitively inhibit β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis.[1][2] This mechanism of action provides a high degree of selectivity for fungal cells, as this enzyme is absent in mammals.[2] Echinocandin B, a natural product of fungal fermentation, serves as a valuable scaffold for the synthesis of clinically important antifungals like Anidulafungin (B1665494).[1][3]
The core modification strategy hinges on a two-step process:
-
Enzymatic Deacylation: The native linoleoyl side chain of ECB is selectively removed by a deacylase enzyme, most commonly sourced from Actinoplanes utahensis or Streptomyces species.[4][5] This reaction yields the Echinocandin B nucleus, the cyclic hexapeptide core.
-
Chemical Reacylation: The free amino group of the ECB nucleus is then acylated with a desired carboxylic acid derivative, typically an activated ester or an acid halide, to introduce a new side chain.[6] This step is crucial for optimizing the drug's properties.
Experimental Protocols
Enzymatic Deacylation of Echinocandin B
This protocol describes the bioconversion of Echinocandin B to its nucleus using whole-cell catalysis with Actinoplanes utahensis.
Materials:
-
Actinoplanes utahensis (e.g., NRRL 12052)
-
Seed Medium (per liter): 25 g Sucrose, 20 g Oatmeal, 2.5 g Yeast Extract, 1 g K₂HPO₄, 0.5 g KCl, 0.5 g MgSO₄·7H₂O, 2 mg FeSO₄·7H₂O
-
Production Medium (per liter): 40 g Glucose, 10 g Soya Peptone, 10 g Yeast Extract, 10 g KH₂PO₄, 5 g K₂HPO₄, 1 g KCl, 0.1 g CaCO₃
-
Echinocandin B (substrate)
-
Methanol (B129727) (for dissolving ECB)
-
Phosphate buffer (50 mM, pH 7.0)
-
Centrifuge
-
Orbital shaker
-
HPLC system with a C18 column
Procedure:
-
Inoculum Preparation: Inoculate a sterile seed medium with Actinoplanes utahensis spores or a vegetative culture. Incubate at 28°C for 3 days with shaking at 230 rpm.[7]
-
Production Culture: Transfer the seed culture (10% v/v) to the production medium. Incubate at 30°C for 3 days with shaking at 230 rpm.[1]
-
Substrate Addition: Prepare a stock solution of Echinocandin B in methanol. Add the ECB solution to the production culture to a final concentration of 3-4 g/L.[1][8]
-
Biotransformation: Continue the incubation at a slightly lower temperature, around 26°C, with shaking at 230 rpm.[8] The optimal pH for the bioconversion is around 7.0.[8]
-
Monitoring the Reaction: Withdraw samples at 24-hour intervals. Centrifuge the samples at 3000 rpm for 15 minutes to pellet the cells. Analyze the supernatant for the presence of the this compound and the remaining Echinocandin B using HPLC.[1]
-
HPLC Analysis: Use a C18 column with a mobile phase gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate).[1][7] Monitor the elution profile at 222 nm. The this compound will have a significantly shorter retention time than the acylated Echinocandin B.[7]
-
Harvesting and Purification: Once the conversion is maximized (typically after 48-72 hours), harvest the culture broth. The this compound can be purified from the supernatant using chromatographic techniques.
Purification of this compound
This protocol outlines a general procedure for the purification of the ECB nucleus from the culture supernatant.
Materials:
-
Culture supernatant containing ECB nucleus
-
Macroporous adsorbent resin (e.g., XAD-18)
-
Hydrophilic C18 silica (B1680970) gel
-
Methanol
-
Deionized water
-
Chromatography columns
-
HPLC system for purity analysis
Procedure:
-
Initial Capture: Load the clarified culture supernatant onto a column packed with macroporous adsorbent resin (e.g., XAD-18).
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution from Macroporous Resin: Elute the ECB nucleus from the resin using a low concentration of ethanol (e.g., 8% ethanol in water).[9]
-
Secondary Purification: Pool the fractions containing the ECB nucleus and load them onto a column packed with hydrophilic C18 silica gel.
-
Elution from C18 Silica Gel: Elute the ECB nucleus using a low concentration of methanol (e.g., 3% methanol in water).[9]
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by HPLC. Pool the high-purity fractions and lyophilize to obtain the solid this compound. A purity of >95% can be achieved with this method.[9]
Chemical Reacylation of the this compound (Synthesis of Anidulafungin Analog)
This protocol provides a general method for the N-acylation of the this compound to synthesize an Anidulafungin analog. This specific example uses an activated ester of 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid.
Materials:
-
This compound
-
4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid 2,4,5-trichlorophenol (B144370) ester (or other activated ester)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Reversed-phase HPLC for purification
-
Acetonitrile
-
Water
-
Trifluoroacetic acid (TFA) (for HPLC)
Procedure:
-
Reaction Setup: Dissolve the this compound in anhydrous DMF.
-
Base Addition: Add a suitable base, such as diisopropylethylamine (DIPEA), to the solution.[6]
-
Acylating Agent Addition: Add the activated ester of the desired side chain (e.g., 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid 2,4,5-trichlorophenol ester) to the reaction mixture.[6]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC until the starting material (ECB nucleus) is consumed.
-
Quenching and Workup: Once the reaction is complete, the reaction mixture can be diluted with water to precipitate the crude product.
-
Purification: Purify the crude product by preparative reversed-phase HPLC using a gradient of acetonitrile and water containing a small amount of TFA.
-
Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final acylated Echinocandin B derivative as a white solid.
Data Presentation
The following tables summarize key quantitative data related to the modification of the this compound and the antifungal activity of its derivatives.
Table 1: Optimization of Enzymatic Deacylation of Echinocandin B
| Parameter | Condition | Bioconversion Rate (%) | Reference |
| pH | 7.0 | High | [8] |
| Temperature | 26°C | High | [8] |
| Substrate Conc. | 4 g/L | High | [8] |
| Medium Volume | Increased to 500 mL | > 2-fold increase | [8] |
Table 2: Comparative Antifungal Activity (MIC, µg/mL) of Echinocandin Derivatives against Candida Species
| Compound | C. albicans | C. glabrata | C. parapsilosis | C. krusei | Reference |
| Anidulafungin | 0.03 | 0.06 | 2 | 0.03 | [10][11] |
| Caspofungin | 0.03 | 0.03 | 0.25 | 0.06 | [10][11] |
| Micafungin | 0.015 | 0.015 | 1 | 0.06 | [10][11] |
Note: MIC values can vary depending on the specific strains and testing methodologies used.
Visualizations
Workflow for the Semi-Synthesis of Echinocandin B Analogs
Caption: Semi-synthesis of Echinocandin B analogs.
Mechanism of Action of Echinocandins
Caption: Inhibition of fungal cell wall synthesis.
References
- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are 1,3-beta-glucan synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. CN107759668A - A kind of high purity echinocandin B parent nucleus or its salt purification process - Google Patents [patents.google.com]
- 5. Deacylation of echinocandin B by Actinoplanes utahensis [pubmed.ncbi.nlm.nih.gov]
- 6. WO2016056022A2 - Intermediates and processes to prepare anidulafungin - Google Patents [patents.google.com]
- 7. journals.asm.org [journals.asm.org]
- 8. [PDF] Membrane-associated echinocandin B deacylase of Actinoplanes utahensis: purification, characterization, heterologous cloning and enzymatic deacylation reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Echinocandins and Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Echinocandin antifungal drugs in fungal infections: a comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Echinocandin B Nucleus Purification Using Macroporous Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandin B (ECB) is a lipopeptide antifungal agent that serves as a crucial precursor for the synthesis of the semi-synthetic drug Anidulafungin. The first and most critical step in this synthesis is the enzymatic deacylation of ECB to produce the Echinocandin B nucleus (ECB-N). This process removes the linoleoyl side chain, a key modification to reduce hemolytic toxicity and improve the therapeutic index. Subsequent purification of ECB-N is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient.
This document provides detailed application notes and protocols for a robust two-step purification process for this compound. The methodology leverages the distinct properties of macroporous adsorption resin followed by hydrophilic C18 reversed-phase chromatography to achieve high purity and yield. This process is scalable and suitable for industrial applications.
Principle of Purification
The purification strategy is based on a two-step chromatographic process designed to effectively separate the polar ECB-N from the more hydrophobic unreacted Echinocandin B, enzymatic residues, and other impurities from the fermentation and enzymatic reaction broths.
-
Macroporous Resin Adsorption Chromatography: This initial step utilizes a non-polar macroporous resin, such as Amberlite™ XAD-18. This resin effectively captures the moderately polar ECB-N from the crude enzymatic reaction mixture while allowing highly polar impurities to pass through. The selection of an appropriate elution solvent with a specific polarity allows for the selective desorption of the bound ECB-N.
-
Hydrophilic C18 Reversed-Phase Chromatography: The eluate from the macroporous resin column, enriched with ECB-N, is further purified using hydrophilic C18 silica (B1680970) gel. This step provides a finer separation based on the subtle differences in hydrophobicity between ECB-N and closely related impurities. A low-concentration organic mobile phase is used to elute the highly polar ECB-N while retaining more hydrophobic contaminants.
Data Summary
The following tables summarize the key quantitative data for the purification of this compound.
Table 1: Macroporous Resin Specifications (Amberlite™ XAD-18)
| Property | Specification |
| Matrix | Macroreticular cross-linked aromatic polymer |
| Physical Form | White opaque spherical beads |
| Surface Area | ≥800 m²/g |
| Characteristic Pore Size | 150 Å |
| Particle Size | Optimized for chromatographic separation |
(Data sourced from technical datasheets for Amberlite™ XAD-18)[1][2]
Table 2: Optimized Purification Parameters and Expected Results
| Parameter | Macroporous Resin (XAD-18) | Hydrophilic C18 Silica Gel |
| Loading Conditions | ||
| Sample | Crude ECB-N solution | Enriched ECB-N from XAD-18 |
| Elution Conditions | ||
| Eluant | 8% Ethanol (B145695) in water | 3% Methanol (B129727) in water |
| Performance Metrics | ||
| Purity after this step | Enriched ECB-N | > 95% |
| Overall Yield | - | ~ 65% |
(Data based on a study on the separation and purification of this compound)[3][4]
Experimental Protocols
Part 1: Enzymatic Deacylation of Echinocandin B (Upstream Process)
The starting material for this purification protocol is the reaction mixture obtained after the enzymatic deacylation of Echinocandin B. This bioconversion is typically carried out using a deacylase enzyme from organisms such as Actinoplanes utahensis.[5] The reaction conditions, such as pH, temperature, and substrate concentration, should be optimized for maximum conversion of ECB to ECB-N.[6]
Part 2: Preparation of Crude this compound Solution
-
Acidification and Filtration: Following the enzymatic reaction, acidify the conversion fluid to a pH of 4.0-5.0 using an appropriate acid (e.g., phosphoric acid). This step helps to precipitate proteins and other impurities.
-
Filtration: Filter the acidified solution to remove cells and precipitated materials. A press filtration system is suitable for large-scale operations.
-
Washing: Wash the filter cake with deionized water to recover any remaining ECB-N.
-
Concentration: Combine the filtrate and the washings. Concentrate the solution using ultrafiltration and nanofiltration to a concentration of ≥3000 mg/kg. This concentrated solution is the crude ECB-N loading sample for the macroporous resin chromatography.
Part 3: Macroporous Resin Chromatography
-
Resin Preparation:
-
Pack a suitable chromatography column with Amberlite™ XAD-18 resin.
-
Wash the packed column sequentially with ethanol, followed by a 5% HCl solution, a 5% NaOH solution, and finally with deionized water until the effluent is neutral.
-
Equilibrate the column with deionized water before loading the sample.
-
-
Sample Loading:
-
Load the concentrated crude ECB-N solution onto the equilibrated XAD-18 column. The loading flow rate should be maintained at approximately 1 bed volume per hour (BV/h).
-
-
Washing:
-
After loading, wash the column with deionized water to remove unbound impurities.
-
-
Elution:
-
Pooling and Concentration:
-
Pool the fractions containing the highest concentration of ECB-N.
-
Concentrate the pooled fractions to prepare for the next purification step.
-
Part 4: Hydrophilic C18 Reversed-Phase Chromatography
-
Column Preparation:
-
Pack a preparative HPLC column with hydrophilic C18 silica gel.
-
Equilibrate the column with the initial mobile phase (e.g., 100% aqueous phase).
-
-
Sample Loading:
-
Dissolve the concentrated ECB-N from the previous step in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter before loading it onto the equilibrated C18 column.
-
-
Elution:
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity specification (>95%).
-
-
Final Product Preparation:
-
The pooled fractions containing the high-purity ECB-N can be further processed, for instance by lyophilization, to obtain the final product as a solid.
-
Part 5: Analytical HPLC Method for Purity Assessment
A reversed-phase HPLC (RP-HPLC) method is essential for monitoring the purification process and for the final quality control of the ECB-N.
-
Column: A C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water or a buffer system (e.g., phosphate (B84403) buffer) is commonly used.
-
Detection: UV detection at a wavelength of around 223 nm is appropriate for ECB and its nucleus.[7]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Sample Preparation: Dilute the samples from each purification step in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizing the Workflow and Relationships
To better illustrate the purification process and the relationships between the different stages, the following diagrams are provided.
Caption: Overall workflow for the production and purification of this compound.
Caption: Detailed workflow for the macroporous resin chromatography step.
Caption: Detailed workflow for the hydrophilic C18 chromatography step.
References
- 1. Purification of hydrophilic and hydrophobic peptide fragments on a single reversed phase high performance liquid chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN103724403A - Separation purification method and use of echinocandin B - Google Patents [patents.google.com]
- 6. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
Application Notes and Protocols for the Analytical Characterization of Echinocandin B Nucleus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of Echinocandin B nucleus (ECBN), a key intermediate in the synthesis of antifungal drugs like Anidulafungin. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation, purity assessment, and overall characterization of ECBN.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a cornerstone technique for assessing the purity of this compound and for identifying and quantifying any related impurities.[1][2] A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose.
Application Note:
RP-HPLC coupled with UV detection provides a robust and reliable method for separating ECBN from its parent compound, Echinocandin B, as well as from process-related impurities and degradation products.[3][4] The method's sensitivity and resolving power are critical for ensuring the quality and consistency of ECBN used in pharmaceutical manufacturing.[5]
Experimental Protocol: RP-HPLC for ECBN Analysis
Objective: To determine the purity of this compound and to identify and quantify related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Materials:
-
This compound sample
-
Reference standards for ECBN and known impurities
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or phosphoric acid
Chromatographic Conditions:
| Parameter | Value |
| Column | Zodiac C18 (150 x 4.6 mm, 3.0 µm) or equivalent |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[4] |
| Mobile Phase B | 0.1% Trifluoroacetic acid in acetonitrile[4] |
| Gradient Elution | See table below |
| Flow Rate | 0.8 mL/min[6] |
| Column Temperature | 40°C |
| Detection Wavelength | 220 nm[4][6] |
| Injection Volume | 10 µL |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 50 | 50 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare solutions of the ECBN reference standard and any available impurity standards at known concentrations in the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample and standard solutions into the HPLC system.
-
Data Analysis: Identify the peaks in the chromatogram based on the retention times of the reference standards. Calculate the purity of the ECBN sample and the percentage of each impurity using the peak areas.
Workflow for HPLC Analysis of ECBN
Caption: Workflow for HPLC-based purity assessment of this compound.
Mass Spectrometry (MS) for Structural Confirmation and Impurity Identification
Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for the definitive identification of the this compound and the structural elucidation of unknown impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of the molecule and its fragments.
Application Note:
HPLC-Quadrupole/Time-of-Flight-Tandem Mass Spectrometry (HPLC-Q/TOF-MS/MS) is an effective technique for characterizing the ECBN and its related substances. By analyzing the fragmentation patterns (MS/MS spectra), the amino acid sequence and structural modifications of the cyclic peptide can be confirmed. This method is invaluable for identifying novel impurities and degradation products, which is a critical aspect of drug development and quality control.
Experimental Protocol: HPLC-Q/TOF-MS/MS for ECBN Characterization
Objective: To confirm the structure of this compound and to identify and structurally characterize related impurities.
Instrumentation:
-
HPLC system (as described in the HPLC protocol)
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Materials:
-
As per the HPLC protocol.
Chromatographic Conditions:
-
Use the same chromatographic conditions as described in the HPLC protocol to ensure separation prior to MS analysis.
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Sampling Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Energy (MS/MS) | Ramped (e.g., 20-40 eV) |
| Acquisition Range (m/z) | 100 - 1500 |
Procedure:
-
LC Separation: Perform the HPLC separation as previously described.
-
MS Analysis: The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.
-
Full Scan MS: Acquire full scan mass spectra to determine the molecular weights of the separated components.
-
Tandem MS (MS/MS): For peaks of interest (including the main ECBN peak and any impurity peaks), perform tandem MS analysis. This involves selecting the precursor ion in the quadrupole, fragmenting it in the collision cell, and analyzing the resulting product ions in the TOF analyzer.
-
Data Analysis:
-
Confirm the molecular weight of ECBN (C₃₄H₅₁N₇O₁₅, Exact Mass: 797.3443).[7]
-
Analyze the fragmentation patterns from the MS/MS spectra to confirm the amino acid sequence and structure. Characteristic losses of water and fragmentation of the peptide backbone (b and y ions) are typically observed.
-
For unknown impurities, propose structures based on their accurate mass measurements and fragmentation patterns in comparison to the ECBN.
-
Logical Relationship in MS/MS-based Structural Elucidation```dot
Caption: Workflow for the definitive structural elucidation of ECBN using NMR.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C34H51N7O15 | CID 9875888 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening for Novel Acylases for Echinocandin B Deacylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinocandins are a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1][2] Anidulafungin, a semi-synthetic echinocandin, is derived from the Echinocandin B (ECB) nucleus. The enzymatic deacylation of ECB to its nucleus is a crucial step in the manufacturing process of Anidulafungin.[3][4] This process involves the removal of the linoleoyl side chain from ECB, a reaction catalyzed by an acylase enzyme.[2][3] The identification of novel and highly efficient acylases is of significant interest for improving the industrial production of this important antifungal drug.
This document provides detailed application notes and protocols for the screening and identification of novel microbial acylases capable of deacylating Echinocandin B. The workflow encompasses a qualitative plate-based primary screen, followed by a quantitative submerged fermentation-based secondary screen and analysis.
I. Screening Workflow for Novel Echinocandin B Acylases
The overall workflow for screening novel acylases for ECB deacylation involves a multi-step process designed to efficiently identify and characterize promising microbial candidates. The process begins with a broad primary screen to identify any microbial isolates capable of the desired bioconversion, followed by a more rigorous quantitative secondary screen to select for the most efficient producers. Finally, the optimal conditions for the deacylation reaction are determined for the lead candidates.
Caption: A high-level overview of the screening and optimization workflow.
II. Experimental Protocols
A. Primary Screening: Qualitative Plate Assay
This rapid screening method is designed to identify microorganisms capable of producing ECB acylase. The principle relies on the fact that ECB is an antifungal compound, and its deacylation into the ECB nucleus results in a loss of this antifungal activity. Therefore, the growth of a susceptible indicator organism, Candida albicans, around a microbial colony grown on an ECB-containing medium indicates the presence of acylase activity.[3]
Materials:
-
ISP-4 Agar (International Streptomyces Project Medium 4)
-
Echinocandin B (ECB)
-
Soft Agar (e.g., Nutrient Agar with reduced agar concentration)
-
Candida albicans culture
-
Petri dishes
-
Sterile swabs or inoculation loops
Protocol:
-
Prepare ECB Agar Plates: Prepare ISP-4 agar according to the manufacturer's instructions. Autoclave and cool to 50-55°C. Add a stock solution of Echinocandin B to a final concentration of 1 mg/mL and pour into sterile Petri dishes.
-
Inoculate Isolates: Inoculate the actinomycete isolates onto the surface of the ECB-containing ISP-4 agar plates.
-
Incubate: Incubate the plates at 30°C for 7 days to allow for microbial growth and enzyme secretion.
-
Prepare Candida albicans Overlay: Prepare soft agar and cool to 45-50°C. Inoculate the soft agar with a suspension of Candida albicans to a final concentration of 10³ CFU/mL.
-
Overlay: Pour 5 mL of the inoculated soft agar over the surface of the plates containing the actinomycete colonies.
-
Second Incubation: Incubate the overlaid plates at 30°C for 24 hours.
-
Observation: Examine the plates for zones of Candida albicans growth around the actinomycete colonies. The presence of a growth halo indicates that the ECB has been inactivated, suggesting acylase production by the isolate.[3]
B. Secondary Screening: Quantitative Assay via Submerged Fermentation
Isolates that test positive in the primary screen are subjected to a quantitative assay to measure their ECB deacylation efficiency. This is achieved through submerged fermentation followed by HPLC analysis to quantify the formation of the ECB nucleus.[3]
Materials:
-
Streptomyces Seed Media (e.g., 4% glucose, 1% yeast extract, 0.1% CaCO₃, pH 6.5)
-
Production Media
-
Echinocandin B
-
50 mM Phosphate (B84403) Buffer (pH 7.0)
-
Centrifuge
-
HPLC system with a C18 column
Protocol:
-
Seed Culture Preparation: Inoculate the selected isolates into flasks containing Streptomyces seed media. Incubate at 28°C for 3 days in an orbital shaker at 230 rpm.[3]
-
Production Culture: Inoculate a production medium with the seed culture. The specific composition of the production medium may need to be optimized for each strain.
-
Enzyme Preparation: After a suitable incubation period for enzyme production, separate the microbial cells from the culture broth by centrifugation at 3000 rpm for 15 minutes. The cell-free supernatant contains the secreted acylase.[3]
-
Deacylation Reaction: Add Echinocandin B (dissolved in 50 mM phosphate buffer, pH 7) to the cell-free supernatant to a final concentration of 1 g/L.[3]
-
Incubation: Incubate the reaction mixture for 24 hours at 30°C.[3]
-
Sample Preparation for HPLC: After incubation, centrifuge the reaction mixture to remove any precipitates.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system to detect and quantify the amount of Echinocandin B nucleus formed. This will allow for the determination of the bioconversion rate.
III. Data Presentation
The quantitative data obtained from the screening and optimization experiments should be summarized in clear and concise tables to facilitate comparison between different microbial isolates and experimental conditions.
Table 1: Results of the Primary Qualitative Screening
| Isolate ID | Growth on ECB Medium | Zone of C. albicans Growth | Acylase Activity (Positive/Negative) |
| BICC-8848 | + | + | Positive |
| BICC-8547 | + | + | Positive |
| Isolate X | + | - | Negative |
| ... | ... | ... | ... |
In a study, out of 140 actinomycetes screened, 53 were found to be positive in the qualitative plate assay.[3][4]
Table 2: Quantitative Analysis of ECB Deacylation by Selected Isolates
| Isolate ID | ECB Nucleus Concentration (g/L) | Bioconversion Rate (%) |
| BICC-8848 | Value | Value |
| BICC-8547 | Value | Value |
| Control | Value | Value |
Streptomyces sp. BICC-8848 exhibited 25-30% higher acylase activity compared to a control organism.[3]
Table 3: Optimization of Physico-chemical Parameters for ECB Deacylation by Streptomyces sp. BICC-8848
| Parameter | Condition | Bioconversion Rate (%) |
| pH | 6.0 | Value |
| 7.0 | Higher Value | |
| 8.0 | Value | |
| Temperature (°C) | 22 | Value |
| 26 | Higher Value | |
| 30 | Value | |
| Substrate Conc. (g/L) | 2 | Value |
| 4 | Higher Value | |
| 6 | Value |
Optimal conditions for bioconversion were found to be pH 7.0, a temperature of 26°C, and a substrate concentration of about 4 g/L.[3][4]
IV. Logical Relationships in Acylase Screening
The process of screening for novel acylases follows a logical progression from a broad, qualitative search to a narrow, quantitative analysis and subsequent optimization. This hierarchical approach ensures that resources are focused on the most promising candidates.
Caption: The logical funnel approach for identifying lead acylase candidates.
Conclusion
The methodologies described provide a robust framework for the successful screening and identification of novel acylases for the deacylation of Echinocandin B. By employing a systematic approach that combines qualitative and quantitative assays, researchers can efficiently isolate and characterize high-performance microbial strains. The optimization of reaction conditions for these lead candidates is a critical final step to ensure their suitability for industrial-scale production of the Anidulafungin precursor. The continued search for and development of novel acylases holds significant promise for enhancing the efficiency and cost-effectiveness of antifungal drug manufacturing.
References
- 1. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin B - Wikipedia [en.wikipedia.org]
- 3. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Immobilization of Enzymes for Echinocandin B Nucleus Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Echinocandins are a class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2] Echinocandin B (ECB), a natural fermentation product of fungi like Aspergillus nidulans, serves as a key precursor for the semi-synthesis of potent second-generation echinocandins, such as Anidulafungin.[1][3][4] The critical step in this semi-synthetic process is the removal of the linoleoyl side chain from ECB to produce the Echinocandin B nucleus (ECBN).[5][6]
Chemical deacylation methods are often harsh and can lead to degradation of the unstable peptide nucleus.[5] Therefore, enzymatic deacylation is the preferred industrial method, offering high specificity and mild reaction conditions.[5][7] The primary enzyme used for this biotransformation is Echinocandin B deacylase, notably from the bacterium Actinoplanes utahensis.[3][6][8] To enhance the operational stability, reusability, and cost-effectiveness of the enzymatic process, the deacylase is often immobilized on solid supports.[9][10] Immobilization simplifies product purification, allows for continuous process design, and improves the enzyme's stability against changes in temperature and pH.[9][10]
These application notes provide an overview and detailed protocols for the immobilization of acylase enzymes for the efficient production of the this compound. While specific immobilization data for ECB deacylase is limited in public literature, the provided protocols are adapted from well-established methods for Penicillin G Acylase (PGA), another industrially significant acylase used in antibiotic synthesis.
Process Overview: From Echinocandin B to Semi-Synthetic Antifungals
The production of the ECB nucleus is a pivotal intermediate step. The overall workflow involves fermentation to produce ECB, enzymatic deacylation to yield the nucleus, and subsequent chemical reacylation to synthesize new, potent antifungal drugs.
Caption: Workflow for semi-synthetic echinocandin production.
Quantitative Data
Enzymatic Deacylation Performance
The efficiency of converting ECB to its nucleus is highly dependent on reaction conditions. While immobilization data is sparse, studies on whole-cell bioconversion provide valuable benchmarks for optimizing the process.
Table 1: Whole-Cell Bioconversion of Echinocandin B to its Nucleus
| Parameter | Wild-Type Strain (A. utahensis) | Engineered Strain (A. utahensis) | Reference |
|---|---|---|---|
| Optimal pH | - | 4.5 | [6] |
| Optimal Temperature | - | 25°C | [6] |
| Substrate (ECB) Conc. | 8 g/L | 8 g/L | [6] |
| Product (ECBN) Yield | 0.36 g/L | 4.21 g/L |[6] |
Model System: Immobilized Penicillin G Acylase (PGA) Performance
The immobilization of Penicillin G Acylase (PGA) is well-documented and serves as an excellent model for the potential improvements that can be achieved by immobilizing ECB deacylase.
Table 2: Comparative Performance of Immobilized Penicillin G Acylase (PGA) on Various Supports
| Support Material | Immobilization Method | Max. Activity | Optimal pH | Optimal Temp. | Reusability | Reference |
|---|---|---|---|---|---|---|
| Magnetic Nanoparticles (Ni-Mg-Zn-Fe) | Covalent binding via glutaraldehyde (B144438) | 7121.00 U/g | 8.0 | 45°C | >70% after 10 cycles | [9][11] |
| Magnetic Heterostructure (α-Fe2O3/Fe3O4) | Covalent binding via glutaraldehyde | 387.03 IU/g | 8.0 | 45°C | - | [12] |
| Chitosan (B1678972) Beads | Covalent binding via glutaraldehyde | - | 8.0 | 50°C | Retained activity after 10 cycles | [13] |
| Permeabilized E. coli cells in Chitosan | Cross-linking with glutaraldehyde | - | 7.0 | - | 90% after 20 cycles |[14] |
Experimental Protocols
Protocol 1: Immobilization of ECB Deacylase on Chitosan Beads
This protocol describes the covalent immobilization of ECB deacylase onto glutaraldehyde-activated chitosan beads, adapted from established methods for Penicillin G Acylase.[13][14]
Materials:
-
Chitosan (medium molecular weight, >75% deacetylation)
-
Sodium hydroxide (B78521) (NaOH)
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0 and 8.0)
-
Purified or semi-purified ECB Deacylase solution
-
Ethanol
-
Glacial acetic acid
Methodology:
-
Preparation of Chitosan Beads:
-
Prepare a 3% (w/v) chitosan solution by dissolving chitosan powder in a 2% (v/v) acetic acid solution with gentle stirring overnight.
-
Extrude the chitosan solution dropwise into a 1.0 M NaOH solution using a syringe.
-
Allow the formed beads to harden for at least 2 hours in the NaOH solution.
-
Collect the beads by filtration and wash extensively with deionized water until the washings are neutral (pH ~7.0).
-
-
Activation with Glutaraldehyde:
-
Suspend the prepared chitosan beads in a 5% (v/v) glutaraldehyde solution (prepared in 0.1 M phosphate buffer, pH 7.0).
-
Gently stir the suspension at room temperature for 2 hours.
-
Wash the activated beads thoroughly with 0.1 M phosphate buffer (pH 7.0) and then with 0.1 M phosphate buffer (pH 8.0) to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a solution of ECB Deacylase in 0.1 M phosphate buffer (pH 8.0).
-
Add the activated chitosan beads to the enzyme solution (e.g., a 1:10 ratio of grams of beads to mL of enzyme solution).
-
Incubate the mixture at 28°C with gentle stirring for 18-24 hours.[13]
-
-
Post-Immobilization Washing:
-
After incubation, separate the beads from the solution by filtration.
-
Wash the immobilized enzyme beads with 0.1 M phosphate buffer (pH 8.0) to remove any unbound enzyme.
-
Store the immobilized beads at 4°C in a suitable buffer until use.
-
Caption: Workflow for enzyme immobilization on chitosan beads.
Protocol 2: Enzymatic Production of this compound
This protocol outlines the use of the immobilized ECB deacylase for the bioconversion of ECB to its nucleus in a batch reactor setup.
Materials:
-
Immobilized ECB Deacylase (from Protocol 1)
-
Echinocandin B (ECB) substrate
-
Citrate-phosphate buffer (or other suitable buffer, pH 4.5-6.0)
-
Methanol (for dissolving ECB)
-
Stirred-tank bioreactor or shake flask
Methodology:
-
Substrate Preparation:
-
Reaction Setup:
-
Biotransformation:
-
Run the reaction for a predetermined time (e.g., 24-72 hours), taking samples periodically to monitor progress.[5]
-
Maintain the pH and temperature throughout the reaction.
-
-
Product Recovery:
-
At the end of the reaction, stop the agitation and allow the immobilized enzyme beads to settle.
-
Separate the beads from the reaction supernatant by filtration or decantation. The beads can be washed and stored for reuse.
-
The supernatant, containing the ECB nucleus, can be proceed to purification steps (e.g., chromatography).
-
Caption: The enzymatic deacylation reaction of Echinocandin B.
Protocol 3: Analysis of ECB Nucleus by HPLC
This protocol provides a High-Performance Liquid Chromatography (HPLC) method to quantify the conversion of ECB to its nucleus.[5]
Instrumentation & Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 μm particle size, 4.6 x 250 mm)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Phosphate buffer
-
Deionized water
-
ECB and ECBN standards
Methodology:
-
Sample Preparation:
-
Withdraw a sample from the bioreactor at a specific time point.
-
Centrifuge the sample to remove any solids or enzyme beads (if not already separated).
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 222 nm
-
Injection Volume: 20 µL
-
Gradient: A suitable gradient must be developed to separate the more lipophilic ECB from the more polar ECBN. For example:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B (re-equilibration)
-
-
-
Quantification:
-
Run standards for both ECB and ECBN to determine their retention times and create a calibration curve.
-
Integrate the peak areas for ECB and ECBN in the chromatograms of the reaction samples.
-
Calculate the concentration of each compound using the calibration curve to determine the conversion yield.
-
References
- 1. Echinocandin B - Wikipedia [en.wikipedia.org]
- 2. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 12. Frontiers | Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets [frontiersin.org]
- 13. scielo.br [scielo.br]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Echinocandin B Nucleus Bioconversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioconversion of Echinocandin B (ECB) to its nucleus (ECBN).
Frequently Asked Questions (FAQs)
Q1: What is the primary rate-limiting step in the bioconversion of Echinocandin B to its nucleus?
The enzymatic deacylation of ECB is often the rate-limiting step. This is typically due to the low natural production of the necessary ECB deacylase enzyme by the microbial strains used for the bioconversion.[1]
Q2: What are the most common host organisms used for Echinocandin B bioconversion?
Actinoplanes utahensis is a commonly used organism as it naturally produces ECB deacylase.[1][2] Additionally, heterologous hosts such as Streptomyces lividans and Streptomyces albus have been successfully engineered for this purpose.[1][2][3]
Q3: How can the yield of Echinocandin B nucleus be significantly improved?
A primary strategy for improving the yield is the genetic engineering of host strains to overexpress the ECB deacylase gene.[1][2][3][4] By introducing additional copies of this gene, a significant increase in the bioconversion efficiency can be achieved. For instance, a genetically engineered strain of A. utahensis with additional gene copies saw an increase in ECBN production from 0.36 g/L to 4.21 g/L.[1][3][4]
Q4: What are the key physicochemical parameters that need to be optimized for the bioconversion process?
The key parameters that influence the efficiency of the bioconversion include pH, temperature, ECB substrate concentration, substrate feeding time, and the volume of the production medium.[5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no bioconversion of ECB to ECBN | Inadequate production of ECB deacylase. | - Genetically engineer the host strain to overexpress the ECB deacylase gene.[1][2][3][4]- Screen for and select microbial strains with higher intrinsic acylase activity.[5][6] |
| Suboptimal reaction conditions. | - Optimize the pH of the production medium. Optimal pH has been reported to be around 4.5 and 7.0 in different studies.[1][5][6]- Adjust the incubation temperature. Optimal temperatures have been observed at 25°C and 26°C.[1][5][6]- Vary the substrate (ECB) concentration. A concentration of around 4 g/L has been shown to be effective.[5][6] | |
| Bioconversion rate decreases over time | Substrate inhibition or product degradation. | - Implement a fed-batch strategy for substrate addition to maintain an optimal concentration.- Monitor the stability of ECBN under the current reaction conditions. |
| Depletion of essential nutrients in the medium. | - Optimize the composition of the fermentation medium to ensure sustained microbial activity. | |
| Inconsistent results between batches | Variability in inoculum preparation. | - Standardize the protocol for inoculum preparation, including culture age and cell density. |
| Fluctuations in physicochemical parameters. | - Ensure precise control and monitoring of pH, temperature, and aeration throughout the bioconversion process. |
Quantitative Data Summary
Table 1: Optimization of Physicochemical Parameters for ECB Bioconversion
| Parameter | Optimized Value (Study 1: A. utahensis) | Optimized Value (Study 2: Streptomyces sp.) |
| pH | 4.5[1] | 7.0[5][6] |
| Temperature | 25°C[1] | 26°C[5][6] |
| Substrate (ECB) Concentration | 8 g/L[1] | 4 g/L[5][6] |
Table 2: Impact of Genetic Engineering on ECBN Yield
| Strain | Modification | ECBN Yield (g/L) |
| Wild-Type A. utahensis | None | 0.36[1][3][4] |
| Engineered A. utahensis | Overexpression of ECB deacylase gene | 4.21[1][3][4] |
Experimental Protocols
Protocol 1: Screening for ECB Acylase Producing Strains (Qualitative Plate Assay)
-
Prepare ISP-4 plates containing 1 mg/mL of Echinocandin B.
-
Inoculate the plates with the actinomycete isolates to be screened.
-
Incubate the plates at 30°C for 7 days.
-
After incubation, overlay the plates with soft agar (B569324) containing a culture of Candida albicans.
-
Incubate further and observe for zones of growth of C. albicans around the actinomycete colonies. The growth of C. albicans indicates the conversion of the antifungal ECB to the non-effective ECBN.[5]
Protocol 2: Submerged Fermentation for ECBN Production
-
Prepare the seed medium and inoculate with the selected microbial strain (e.g., Streptomyces sp. BICC-8848).
-
Incubate the seed culture at 28°C for 3 days in an orbital shaker at 230 rpm.[5]
-
Transfer the seed culture to the production medium.
-
Incubate the production culture under optimized conditions (e.g., pH 7.0, 26°C) in an orbital shaker at 230 rpm.[5][6]
-
Add the Echinocandin B substrate to the desired concentration at the optimal feeding time.
-
Monitor the bioconversion process by taking samples at regular intervals and analyzing them using HPLC.
Protocol 3: Quantitative Analysis of ECB and ECBN by HPLC
-
Extract ECB and ECBN from the bioconversion mixture.
-
Perform HPLC analysis on the extracted samples.
-
Use a suitable column and mobile phase to achieve separation of ECB and ECBN.
-
Detect the compounds at a specific wavelength (e.g., 222 nm).
-
Quantify the concentrations of ECB and ECBN by comparing the peak areas with those of known standards.[1]
Visualizations
Caption: Experimental workflow for improving ECBN bioconversion.
Caption: Factors influencing this compound yield.
References
- 1. Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient bioconversion of echinocandin B to its nucleus by overexpression of deacylase genes in different host strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Echinocandin B Nucleus Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of the Echinocandin B nucleus.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of the this compound?
A1: The stability of the this compound is primarily influenced by its chemical structure, environmental conditions, and the presence of contaminants. The molecule's amide bonds are susceptible to hydrolysis, and its hydroxyl groups are reactive. Key environmental factors include temperature, pH, and humidity.[1]
Q2: How does temperature impact the stability of the this compound?
A2: Higher temperatures accelerate the rate of chemical degradation reactions such as hydrolysis and oxidation.[1] For optimal stability, it is essential to store the this compound and its derivatives at low temperatures, such as in a refrigerator or freezer.[1] While some derivatives show stability at room temperature or even 40°C for extended periods, this is highly dependent on the specific molecule and its formulation.[2][3][4]
Q3: What is the optimal pH range for maintaining the stability of echinocandins?
A3: Echinocandins are generally more stable in slightly acidic conditions. For instance, some derivatives show minimal degradation in acetate (B1210297) and lactate (B86563) buffers at a pH between 4.5 and 5.5.[2][3][4] Conversely, pH values below 4.0 or above 8.0 can negatively affect the stability of certain echinocandins, leading to increased degradation.[5]
Q4: Can humidity affect the stability of the this compound?
A4: Yes, humidity can significantly impact stability. The amide bonds in the cyclic peptide core of the this compound are prone to hydrolysis in the presence of water.[1] High humidity increases the moisture content in the storage environment, which can promote this degradation pathway. Therefore, it is crucial to store the compound in a dry environment with appropriate protective packaging.[1]
Q5: Are there any specific chemical moieties in the this compound that are particularly prone to degradation?
A5: The core structure of echinocandins contains several susceptible functional groups. The amide bonds within the hexapeptide ring can be hydrolyzed under acidic or basic conditions.[1] Additionally, for some semi-synthetic derivatives like anidulafungin (B1665494) (derived from Echinocandin B), the hemiaminal region is a primary site of chemical degradation at physiological pH and temperature.[6][7]
Troubleshooting Guide
Problem 1: I am observing rapid degradation of my Echinocandin B sample in an aqueous solution. What could be the cause?
-
Answer: Rapid degradation in aqueous solutions can be attributed to several factors:
-
pH of the Solution: Verify that the pH of your solution is within the optimal range for stability, typically slightly acidic (e.g., pH 4.5-6.0).[4] Extreme pH levels can catalyze hydrolysis.
-
Temperature: Ensure that the solution is being stored at a recommended low temperature. Room temperature or higher can significantly accelerate degradation.
-
Presence of Contaminants: Trace amounts of metal ions can act as catalysts for oxidation, while microbial contamination can introduce enzymes that degrade the molecule.[1] Use high-purity water and sterile techniques.
-
Light Exposure: Protect the solution from light, as it can contribute to degradation. Use amber vials or store in the dark.
-
Problem 2: My lyophilized powder of an Echinocandin B derivative is showing signs of degradation over time, even when stored at low temperatures. Why might this be happening?
-
Answer: Degradation of a lyophilized powder, though less common than in solution, can still occur.
-
Inadequate Drying: Residual moisture in the powder can lead to hydrolysis of the amide bonds over time. Ensure the lyophilization process was thorough.
-
Improper Packaging: The packaging must provide a sufficient barrier against moisture and oxygen.[1] Check the integrity of your container and seal.
-
Exposure to High Humidity: Even brief or repeated exposure to a humid environment (e.g., during sample weighing) can introduce enough moisture to cause degradation. Always handle the powder in a controlled, low-humidity environment.
-
Problem 3: I am performing an enzymatic deacylation of Echinocandin B and the reaction is inefficient. What experimental parameters should I check?
-
Answer: The enzymatic deacylation of Echinocandin B to its nucleus is a sensitive process.
-
Enzyme Activity: Confirm the activity of your deacylase enzyme. These enzymes can be sensitive to storage and handling.
-
pH and Temperature: The optimal conditions for the acylase enzyme from Streptomyces species have been reported to be a pH of 7.0 and a temperature of 26°C.[8] Verify that your reaction conditions are aligned with the optimums for your specific enzyme.
-
Substrate Concentration: Very high concentrations of Echinocandin B could potentially inhibit the enzyme. An optimal substrate concentration of around 4 g/L has been noted in some studies.[8]
-
Quantitative Data on Echinocandin Stability
The stability of echinocandins can vary significantly based on their specific chemical structure. The following tables provide comparative stability data for the novel echinocandin CD101 (Rezafungin) and Anidulafungin (a semi-synthetic derivative of Echinocandin B), illustrating the impact of structural modifications on stability.
Table 1: Stability of Echinocandins in Plasma and Buffer at 37°C over 44 Hours
| Compound | Matrix | Percent Remaining after 44h |
| CD101 | Rat Plasma | 91% |
| Dog Plasma | 79% | |
| Monkey Plasma | 94% | |
| Human Plasma | 93% | |
| PBS Buffer | 96% | |
| Anidulafungin | Rat Plasma | 7% |
| Dog Plasma | 15% | |
| Monkey Plasma | 14% | |
| Human Plasma | 7% | |
| PBS Buffer | 42% |
(Data sourced from studies on CD101, a novel echinocandin with enhanced stability)[2][3][4]
Table 2: Long-Term Stability of Lyophilized and Reconstituted CD101
| Formulation | Storage Condition | Duration | Degradation |
| Lyophilized Powder | 40°C | 9 months | <2% |
| In 5% Dextrose | Room Temperature | 15 months | <2% |
| In 0.9% Saline | Room Temperature | 12 months | <2% |
| In Sterile Water | Room Temperature | 18 months | <2% |
| In Acetate Buffer (pH 4.5-5.5) | 40°C | 6-9 months | <7% |
| In Lactate Buffer (pH 4.5-5.5) | 40°C | 6-9 months | <7% |
(Data sourced from studies on CD101)[2][3][4]
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment of Echinocandin B
This protocol provides a general framework for monitoring the stability of Echinocandin B. Specific parameters may need optimization for different derivatives or equipment.
1. Objective: To quantify the amount of intact Echinocandin B over time under specific storage conditions (e.g., temperature, pH, solvent).
2. Materials:
-
Echinocandin B sample
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
High-purity water
-
Acetonitrile (HPLC grade)
-
TFA or Formic Acid (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
3. Method:
-
Standard Preparation:
-
Accurately weigh a known amount of Echinocandin B reference standard and dissolve it in a suitable solvent (e.g., 50% acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (for Stability Study):
-
Prepare solutions of Echinocandin B at a target concentration in the desired buffers or media for the stability test.
-
Dispense aliquots of these solutions into vials appropriate for the storage conditions being tested (e.g., clear vials for photostability, amber vials for light protection).
-
Store the vials under the defined conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Example Gradient:
-
Flow Rate: 1.0 mL/min
-
0-2 min: 95% A, 5% B
-
2-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-26 min: Return to 95% A, 5% B
-
26-30 min: Re-equilibrate at 95% A, 5% B
-
-
Set the detector wavelength (e.g., 210 nm or 220 nm) or MS parameters.
-
At each time point (e.g., t=0, 1 week, 1 month), withdraw a sample from the stability study.
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the stability samples.
-
-
4. Data Analysis:
-
Identify and integrate the peak corresponding to the intact Echinocandin B.
-
Use the standard curve to calculate the concentration of Echinocandin B remaining in each sample at each time point.
-
Calculate the percentage of the initial concentration remaining over time. The appearance of new peaks may indicate the formation of degradation products.
-
Visualizations
Caption: Key degradation pathways for the this compound.
Caption: Workflow for assessing Echinocandin B stability.
Caption: A logical guide for troubleshooting degradation issues.
References
- 1. biosynergypharm.com [biosynergypharm.com]
- 2. researchgate.net [researchgate.net]
- 3. CD101, a novel echinocandin with exceptional stability properties and enhanced aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cidara.com [cidara.com]
- 5. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Echinocandin B Nucleus Degradation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Echinocandin B nucleus. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation pathways of this compound in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions encountered during experimental work with this compound in solution.
| Question | Answer |
| Why is my this compound solution losing activity over time? | The this compound is susceptible to chemical degradation in aqueous solutions, primarily through hydrolysis. The rate of degradation is influenced by factors such as pH, temperature, and the presence of certain excipients. At physiological pH, a key degradation pathway involves the cleavage of the hemiaminal linkage within the cyclic peptide core. This results in a ring-opening event, forming a linear peptide degradation product that lacks antifungal activity.[1] |
| What are the primary factors that influence the degradation rate? | The main factors are pH and temperature . The this compound is generally more stable in slightly acidic conditions (pH 4.5-5.5). Both acidic and basic conditions, as well as higher temperatures, can significantly accelerate the rate of hydrolytic degradation of the amide bonds in the peptide backbone.[2] |
| I'm observing unexpected peaks in my HPLC analysis. What could they be? | Unexpected peaks are likely degradation products. The primary degradation product is a ring-opened linear peptide formed by the cleavage of the hemiaminal bond.[3] Further degradation of this linear peptide can also occur. Additionally, oxidation of the hydroxyl groups on the molecule can lead to other degradation products. To confirm the identity of these peaks, LC-MS/MS analysis is recommended. |
| How can I minimize degradation during my experiments? | To minimize degradation, it is recommended to: • Prepare solutions fresh whenever possible. • If storage is necessary, store solutions at low temperatures (e.g., 2-8 °C). • Use a buffered solution in the optimal pH range of 4.5 to 6.0. • Protect solutions from light to prevent potential photodegradation. |
| My solution has become cloudy, especially at higher temperatures. Why is this happening? | Cloudiness or precipitation can occur at elevated temperatures (e.g., 36°C), even within 24 hours.[1] This may be due to the formation of less soluble degradation products or physical instability of the this compound at higher temperatures. It is advisable to conduct experiments at controlled, lower temperatures whenever feasible. |
| Are there any solvents or excipients I should avoid? | While specific solvent interaction studies for the this compound are not extensively published, it is generally advisable to avoid highly reactive solvents or excipients that could catalyze hydrolysis or oxidation. When formulating, it is crucial to perform compatibility and stability studies with all components. |
Degradation Pathways
The primary degradation pathway for the this compound in solution, particularly at physiological pH, is initiated by the hydrolysis of the hemiaminal linkage. This leads to the opening of the cyclic peptide ring.
Quantitative Data on Stability
Table 1: Stability of Anidulafungin (this compound Derivative) in Solution
| Condition | Temperature | % Remaining after 44 hours | Reference |
| Human Plasma | 37°C | 7% | [2] |
| Rat Plasma | 37°C | 7% | [2] |
| Dog Plasma | 37°C | 15% | [2] |
| Monkey Plasma | 37°C | 14% | [2] |
| Phosphate-Buffered Saline (PBS) | 37°C | 42% | [2] |
| 1.36% Glucose Peritoneal Dialysis Fluid | 36°C | >90% (after 14 days) | [1] |
| 7.5% Icodextrin Peritoneal Dialysis Fluid | 36°C | >90% (after 14 days) | [1] |
| 0.9% Sodium Chloride | 36°C | ~80% (after 14 days) | [1] |
Table 2: Comparative Stability of CD101 (a novel echinocandin) in Aqueous Solutions
| Solution | pH | Temperature | % Degradation | Time | Reference |
| Acetate Buffer | 4.5 | 40°C | <7% | 6-9 months | [2] |
| Acetate Buffer | 6.0 | 40°C | <4% | 6-9 months | [2] |
| Lactate Buffer | 4.5 | 40°C | <5% | 6-9 months | [2] |
| Lactate Buffer | 5.5 | 40°C | <5% | 6-9 months | [2] |
| Sterile Water | Room Temp | Room Temp | <2% | 18 months | [2] |
| 5% Dextrose | Room Temp | Room Temp | <2% | 15 months | [2] |
| 0.9% Saline | Room Temp | Room Temp | <2% | 12 months | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of the this compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 8 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Sampling and Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, along with a non-degraded control, using a validated stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound and its Degradation Products
This protocol provides a general framework for a stability-indicating HPLC-MS method. Method optimization and validation are crucial for specific applications.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent Poroshell EC18, 150 x 4.6 mm, 2.7 µm) is a suitable starting point.[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
-
Detection:
-
UV: Diode Array Detector (DAD) monitoring at a wavelength where the this compound and its potential degradation products absorb (e.g., 210-230 nm).
-
MS: A Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode is recommended for identification and quantification of degradation products.
-
Sample Preparation:
-
Samples from degradation studies may need to be diluted with the initial mobile phase composition to ensure compatibility with the chromatographic system.
-
For quantitative analysis, a suitable internal standard should be used.
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The ability of the method to separate the main peak from all degradation product peaks is critical for it to be considered "stability-indicating."
References
Technical Support Center: Optimizing Fermentation Conditions for Echinocandin B Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Echinocandin B (ECB).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during your Echinocandin B fermentation experiments.
Issue 1: Low Echinocandin B Titer
Low product yield is a frequent challenge in ECB fermentation. Several factors in the fermentation medium and culture conditions can contribute to this issue.
| Potential Cause | Recommended Solution |
| Suboptimal Carbon Source | Mannitol (B672) is a commonly used carbon source, but others like fructose (B13574) and methyl oleate (B1233923) can significantly enhance ECB production.[1][2] Methyl oleate, in particular, has been shown to yield titers more than double that of mannitol.[2][3] Consider testing different carbon sources or using them in combination. For instance, a mutant strain of Aspergillus nidulans was developed to utilize fructose as an optimal carbon source, leading to a 1.9-fold improvement in ECB production.[4] |
| Inadequate Precursor Amino Acids | ECB is a lipopeptide antibiotic synthesized from five direct precursor amino acids: proline, ornithine, tyrosine, threonine, and leucine (B10760876).[4] Supplementing the fermentation medium with these precursors can boost production. The addition of serine and leucine has been noted to have a more significant impact than biotin.[3] Specifically, adding serine can increase the ECB yield by approximately 20%.[3] |
| Nutrient Limitation | Key nutrients like peptone, K2HPO4, mannitol, and L-ornithine have been identified as having significant effects on ECB production.[1][5] Optimizing the concentrations of these components through methods like response surface methodology (RSM) can lead to substantial yield improvements.[6][7] |
| Unfavorable Mycelial Morphology | The morphology of the fungal mycelium plays a crucial role in the production of secondary metabolites.[2][3] The formation of pellets is generally beneficial for ECB production.[2] The addition of microparticles, such as talcum powder (at a concentration of 20 g/L), can improve mycelial morphology and has been shown to increase the maximum ECB titer to 3148 ± 100 mg/L.[5][8] |
| Suboptimal Culture Temperature | Temperature is a critical parameter for ECB biosynthesis. While Aspergillus nidulans can grow at higher temperatures, ECB production is often favored at lower temperatures, typically between 23°C and 30°C.[3] The optimal temperature for achieving the highest yield is reported to be 25°C.[3] A two-stage temperature control strategy, with an initial phase at 30°C for biomass growth followed by a shift to 25°C for ECB production, has been shown to significantly improve productivity.[3][9] |
| Inappropriate pH of the Medium | The pH of the fermentation medium can influence both the stability and biosynthesis of ECB. Production is generally favored in an acidic pH range of 4.5 to 6.6, with the highest production observed at a pH of 6.6.[10] |
Issue 2: High Viscosity of Fermentation Broth
Increased viscosity is a common problem in fungal fermentations, especially during scale-up, and can lead to poor mixing and oxygen transfer.[11][12]
| Potential Cause | Recommended Solution |
| High Mycelial Density | While high biomass is often desired, excessive mycelial growth can lead to a viscous broth. Optimizing the inoculum size and growth phase can help manage biomass. |
| Suboptimal Nitrogen Source | Certain organic nitrogen sources can contribute to higher viscosity. Replacing them with inorganic sources like ammonium (B1175870) sulfate (B86663) and corn steep liquor has been shown to effectively reduce broth viscosity in the fermentation of similar compounds.[11][12] |
| Inefficient Agitation | In large-scale fermentors, inefficient mixing can exacerbate viscosity issues. The use of specialized impellers, such as the FULLZONE impeller, has been shown to improve mixing, reduce viscosity, and enhance reproducibility during scale-up.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for Echinocandin B production?
The optimal temperature for Echinocandin B production is typically around 25°C.[3] While the producing organism, Aspergillus nidulans, can grow at higher temperatures, lower temperatures in the range of 23-30°C are more favorable for ECB biosynthesis.[3] A two-stage temperature control strategy can be employed, where the temperature is initially maintained at 30°C for the first 6 days to promote biomass growth, and then shifted to 25°C to enhance ECB production.[3][9]
Q2: How does pH affect Echinocandin B fermentation?
The pH of the fermentation medium is a critical factor. An acidic environment, with a pH range of 4.5 to 6.6, is generally conducive to ECB production. The highest yields have been reported at a pH of 6.6.[10] It is important to monitor and control the pH throughout the fermentation process to maintain optimal conditions for both fungal growth and secondary metabolite production.
Q3: What are the most effective carbon and nitrogen sources for ECB production?
While mannitol is a conventional carbon source, methyl oleate has been identified as a more effective option, capable of doubling the ECB titer.[2][3] Fructose is another viable and potentially more cost-effective alternative to mannitol.[1][4] In terms of nitrogen sources, arginine has been shown to remarkably increase ECB production by up to 10-fold compared to nitrate, which can have a repressive effect.[10]
Q4: Can the addition of surfactants improve ECB yield?
Yes, the addition of surfactants can enhance ECB production. Supplementing the fermentation medium with Tween 80 has been shown to increase the ECB yield to 2584 mg/L.[3] Surfactants are thought to improve cell membrane permeability, which facilitates the secretion of intracellularly synthesized metabolites and can alleviate feedback inhibition.[2][13]
Q5: What is the role of precursor amino acids in ECB biosynthesis?
Echinocandin B is a lipopeptide composed of a hexapeptide core.[3] Its biosynthesis directly incorporates five precursor amino acids: proline, ornithine, tyrosine, threonine, and leucine.[4] Supplementing the fermentation medium with these amino acids can significantly enhance production. Notably, the addition of serine and leucine has been found to be particularly effective.[3]
Quantitative Data Summary
Table 1: Effect of Carbon Source on Echinocandin B Titer
| Carbon Source | Titer (mg/L) | Fold Increase vs. Mannitol | Reference |
| Mannitol | ~1000 | - | [2] |
| Methyl Oleate | 2133 ± 50 | ~2.0x | [2] |
| Fructose | 1978.2 | ~1.9x | [1] |
| Starch (by mutant strain) | 2425.9 ± 43.8 | ~2.4x | [7] |
Table 2: Effect of Medium Supplements on Echinocandin B Titer
| Supplement | Concentration | Titer (mg/L) | Fold Increase | Reference |
| Control | - | - | - | |
| Tween 80 | Not specified | 2584 | - | [3] |
| Talcum Powder | 20 g/L | 3148 ± 100 | - | [5] |
| Tyrosine, Leucine, Biotin (optimized) | Not specified | 2701.6 ± 31.7 | 1.63x (vs. unoptimized) | [4][14] |
Table 3: Optimal Fermentation Parameters for Echinocandin B Production
| Parameter | Optimal Value/Range | Reference |
| Temperature | 25°C | [3] |
| pH | 6.6 | [10] |
| Dissolved Oxygen | Sufficient aeration is crucial, though specific setpoints are process-dependent. | [2][15] |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for Echinocandin B Production
This protocol is adapted from methodologies described for Aspergillus nidulans.[1]
-
Inoculum Preparation:
-
Aseptically transfer a loop of A. nidulans spores from a 14-day-old PDA slant into a 250-mL Erlenmeyer flask containing 50 mL of sterile inoculum medium.
-
Incubate the flask on a rotary shaker at 220 rpm and 25°C for 48 hours.
-
-
Fermentation:
-
Inoculate 50 mL of sterile fermentation medium in a 250-mL Erlenmeyer flask with 10% (v/v) of the prepared inoculum.
-
Incubate the fermentation flasks on a rotary shaker at 220 rpm and 25°C for 12 days.
-
Withdraw samples periodically for analysis.
-
Protocol 2: Quantification of Echinocandin B by HPLC
This protocol outlines a general method for the analysis of ECB from fermentation broth.[1][16]
-
Sample Preparation:
-
Withdraw 10 mL of fermentation broth and centrifuge at 5000 x g for 10 minutes.
-
Discard the supernatant and add 5 mL of methanol (B129727) to the cell pellet.
-
Allow the sample to settle overnight at 4°C to extract the ECB.
-
Centrifuge the methanol extract at 5000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: ODS column (e.g., Shim-pack, VP-ODS, 4.6 mm × 250 mm).[16]
-
Mobile Phase: Methanol:Acetonitrile:Water (70:10:20, v/v/v).[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV at 223 nm.[16]
-
Injection Volume: 10 µL.[16]
-
The retention time for ECB is approximately 13.5 minutes under these conditions.[16]
-
Visualizations
Caption: Workflow for Echinocandin B production and analysis.
Caption: Troubleshooting flowchart for low Echinocandin B yield.
Caption: Key factors influencing Echinocandin B biosynthesis.
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of Echinocandin B Production by a UV- and Microwave-Induced Mutant of Aspergillus nidulans with Precursor- and Biotin-Supplying Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenesis of echinocandin B overproducing Aspergillus nidulans capable of using starch as main carbon source | Semantic Scholar [semanticscholar.org]
- 8. [Effect of microparticles on echinocandin B production by Aspergillus nidulans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated strategy of temperature shift and mannitol feeding for enhanced production of echinocandin B by Aspergillus nidulans CCTCC M2012300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. researchgate.net [researchgate.net]
- 12. Scale-up fermentation of echinocandin type antibiotic FR901379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. daneshyari.com [daneshyari.com]
Technical Support Center: Chemical Deacylation of Echinocandin B
Welcome to the technical support center for the chemical deacylation of Echinocandin B. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical deacylation of this complex lipopeptide.
Introduction to Deacylation Challenges
Echinocandin B is a cyclic hexapeptide with a linoleoyl side chain. The deacylation to produce the Echinocandin B nucleus is a critical step in the semi-synthetic production of antifungal drugs like Anidulafungin.[1][2] While enzymatic deacylation is the widely accepted and preferred method due to its selectivity and mild reaction conditions, researchers may explore chemical methods.[1][2] However, the chemical approach is fraught with challenges primarily due to the inherent instability of the Echinocandin B peptide core under typical chemical deacylation conditions.[1]
Frequently Asked Questions (FAQs)
Q1: Why is chemical deacylation of Echinocandin B so challenging?
A1: The primary challenge lies in the chemical sensitivity of the cyclic hexapeptide core of Echinocandin B. The molecule contains multiple functional groups, including amide bonds and hydroxyl groups, that are susceptible to degradation under the acidic or basic conditions often required for chemical amide bond cleavage.[1] This can lead to low yields, a complex mixture of side products, and destruction of the desired this compound.
Q2: What are the main side reactions to expect during chemical deacylation?
A2: The main side reactions include:
-
Hydrolysis of amide bonds: The cyclic peptide backbone is susceptible to hydrolysis, leading to the opening of the ring and linearization of the peptide.[1]
-
Degradation of the hemiaminal structure: Similar to other echinocandins, the structure can contain a hemiaminal functionality which is prone to hydrolysis and ring-opening, especially at physiological pH, leading to inactive degradants.[3][4][5]
-
Racemization: The chiral centers of the amino acid residues can be susceptible to racemization under harsh pH conditions.
-
O-acylation: The presence of multiple hydroxyl groups on the peptide core creates the potential for O-acylation as a competing reaction.
Q3: Are there any successful chemical deacylation protocols for Echinocandin B?
A3: The scientific literature predominantly favors enzymatic deacylation for Echinocandin B and similar lipopeptides.[1][2] While chemical methods for amide bond cleavage exist in principle, their application to a complex molecule like Echinocandin B is not well-documented with successful, high-yielding protocols. The general consensus is that the instability of the acyl peptide makes chemical deacylation an inefficient and often destructive method.[1]
Q4: What are the key differences in outcome between enzymatic and chemical deacylation?
A4: The key differences are summarized in the table below:
| Feature | Enzymatic Deacylation | Chemical Deacylation |
| Specificity | High: The enzyme specifically targets the N-acyl amide bond. | Low: Reagents can react with other functional groups. |
| Reaction Conditions | Mild (near-neutral pH, physiological temperatures).[2] | Harsh (strong acids or bases, high temperatures). |
| Yield of Nucleus | Generally higher and cleaner. | Often low due to degradation. |
| Side Products | Minimal. | Numerous, including ring-opened and hydrolyzed species.[1] |
| Process Control | More straightforward to control and optimize. | Difficult to control and prevent side reactions. |
Troubleshooting Guide
This guide addresses potential issues a researcher might face when attempting chemical deacylation of Echinocandin B.
| Problem | Potential Cause | Troubleshooting Suggestion |
| Low or no yield of this compound | Degradation of the peptide core due to harsh acidic or basic conditions. | 1. Immediately consider switching to an enzymatic deacylation method. 2. If chemical methods must be explored, attempt reactions at the lowest possible temperature and with milder reagents, though success is not guaranteed. |
| Multiple unidentified peaks in HPLC analysis | Formation of various degradation products (e.g., linearized peptide, hydrolyzed fragments).[1] | 1. Use LC-MS to identify the masses of the byproducts to understand the degradation pathways. 2. This is a strong indicator that the chemical conditions are too harsh. Re-evaluate the feasibility of a chemical approach. |
| Loss of biological activity in the re-acylated product | The this compound was damaged during deacylation, preventing the formation of a functional semi-synthetic product. | 1. Confirm the structural integrity of the nucleus using NMR or high-resolution mass spectrometry before proceeding with re-acylation. 2. Any significant deviation from the expected mass or spectrum indicates degradation. |
| Inconsistent results between batches | High sensitivity of the Echinocandin B molecule to slight variations in reaction conditions (temperature, pH, reaction time). | 1. This highlights the lack of robustness in a chemical deacylation approach for this molecule. 2. For process consistency and scalability, enzymatic methods are highly recommended. |
Factors Affecting this compound Stability
The stability of the this compound is paramount for a successful semi-synthetic process. The following table summarizes key factors that can impact its stability.[1]
| Factor | Effect on Stability | Recommendation |
| pH | Susceptible to hydrolysis in both acidic and basic conditions. | Maintain at or near neutral pH whenever possible. |
| Temperature | Higher temperatures accelerate degradation reactions. | Store and process at low temperatures. |
| Humidity/Moisture | Promotes hydrolysis of amide bonds. | Store in a dry environment and use anhydrous solvents. |
| Impurities | Metal ions can catalyze oxidation reactions. | Use high-purity reagents and solvents. |
Visualizing the Challenges
The following diagrams illustrate the conceptual challenges in the chemical deacylation of Echinocandin B.
Caption: Challenges in Chemical Deacylation of Echinocandin B.
Caption: Degradation Pathways of the Echinocandin B Core.
Experimental Protocol: Enzymatic Deacylation (Recommended Alternative)
Given the significant challenges of chemical deacylation, we provide a general protocol for the widely accepted enzymatic approach as a reference. Specific conditions will vary based on the enzyme source and activity.
Objective: To produce the this compound via enzymatic deacylation.
Materials:
-
Echinocandin B
-
Deacylase enzyme (e.g., from Actinoplanes utahensis or a recombinant source)
-
Phosphate buffer (pH ~7.0)
-
Orbital shaker incubator
-
HPLC system for analysis
Methodology:
-
Enzyme Preparation: Prepare a solution or suspension of the deacylase enzyme in the appropriate buffer as per the manufacturer's or literature guidelines.
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture in an orbital shaker at a constant temperature and agitation speed for a predetermined time (e.g., 72 hours).
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the conversion of Echinocandin B to its nucleus.
-
Reaction Termination and Purification: Once the reaction is complete, terminate it by adjusting the pH or by heat inactivation (if the nucleus is stable under these conditions). The this compound can then be purified from the reaction mixture using standard chromatographic techniques.
Note: Optimization of pH, temperature, substrate concentration, and enzyme loading is crucial for maximizing the yield of the this compound.[2]
References
- 1. biosynergypharm.com [biosynergypharm.com]
- 2. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Echinocandins Localized to the Target-Harboring Cell Surface Are Not Degraded but Those Entering the Vacuole Are - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Echinocandin B Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of Echinocandin B derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of Echinocandin B and its derivatives?
A1: The low aqueous solubility of Echinocandin B and its derivatives primarily stems from their chemical structure. These are large, cyclic lipopeptides with a lipophilic acyl side chain.[1] This combination of a complex peptide core and a fatty acid tail results in a molecule with significant hydrophobicity, leading to poor solubility in aqueous media.
Q2: What are the common solvents for dissolving Echinocandin B derivatives for in vitro experiments?
A2: For in vitro assays, Echinocandin B derivatives are typically dissolved in organic solvents to create stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubilities for derivatives like Caspofungin being approximately 25 mg/mL.[2][3] Ethanol is another option, with Caspofungin showing a solubility of around 20 mg/mL.[2][3] For aqueous buffers like PBS (pH 7.2), the solubility is significantly lower, for instance, approximately 3 mg/mL for Caspofungin.[2][3] It is crucial to keep the final concentration of the organic solvent in the assay medium low (typically below 1%) to avoid solvent-induced artifacts.
Q3: How can the solubility of Echinocandin B derivatives be improved for formulation and experimental purposes?
A3: Several strategies can be employed to enhance the solubility of Echinocandin B derivatives:
-
Chemical Modification: Creating prodrugs, such as phosphate (B84403) or phosphonate (B1237965) esters, can significantly increase aqueous solubility.[4] N-acylation with amino acids or fatty acids has also been shown to improve solubility.[5]
-
Formulation Strategies:
-
Liposomes: Encapsulating the derivative within liposomes can improve its solubility and delivery.[6][7][8]
-
Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution rate.
-
Nanoparticles: Reducing the particle size to the nanometer range increases the surface area, thereby improving solubility and dissolution.[9][10]
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins can mask the hydrophobic parts of the molecule, increasing its aqueous solubility.[7][11]
-
Q4: What is the mechanism of action of Echinocandins, and how does solubility affect their activity?
A4: Echinocandins inhibit the activity of β-(1,3)-D-glucan synthase, a key enzyme in the biosynthesis of the fungal cell wall.[4][12][13] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[14][15] For effective inhibition, the echinocandin derivative must be in solution to interact with the enzyme. Poor solubility can lead to precipitation in assay media, reducing the effective concentration of the drug and leading to inaccurate measurements of its antifungal activity.
Troubleshooting Guides
Issue 1: Precipitation of Echinocandin B Derivative in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Recommended Action |
| Exceeded Solubility Limit | Verify the final concentration against known solubility data. | Lower the final concentration of the derivative in the aqueous buffer. |
| pH of the Buffer | Measure the pH of the final solution. The solubility of echinocandins can be pH-dependent.[5][16] | Adjust the pH of the buffer. For some derivatives, a slightly acidic pH may improve solubility.[17] |
| Temperature | Observe if precipitation occurs upon cooling from a higher temperature. | Maintain a constant and appropriate temperature during the experiment. Some derivatives may be more soluble at slightly elevated temperatures, but stability should also be considered.[16][18] |
| "Salting Out" Effect | High salt concentration in the buffer can decrease the solubility of hydrophobic compounds. | If possible, reduce the salt concentration of the buffer or test alternative buffer systems. |
Issue 2: Inconsistent Results in Antifungal Susceptibility Testing
| Potential Cause | Troubleshooting Step | Recommended Action |
| Precipitation in Assay Medium | Visually inspect the wells of the microtiter plate for any precipitate. | Prepare the drug dilutions in a way that minimizes precipitation. This may involve using a co-solvent system or a formulation approach (e.g., cyclodextrin complexation) if compatible with the assay. Ensure the final DMSO concentration is minimal.[19][20] |
| Adsorption to Plasticware | The hydrophobic nature of echinocandins can lead to their adsorption onto the surface of plastic labware. | Use low-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween 80) to the medium, if it does not interfere with the assay. |
| Degradation of the Compound | Echinocandins can be unstable in aqueous solutions over time, especially at physiological pH and temperature.[17] | Prepare fresh solutions for each experiment. If stock solutions are used, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[21] |
Quantitative Data
Table 1: Solubility of Selected Echinocandin Derivatives in Various Solvents
| Compound | Solvent | Solubility (mg/mL) | Reference(s) |
| Caspofungin (acetate) | DMSO | ~25 | [2][3] |
| DMF | ~20 | [2][3] | |
| Ethanol | ~20 | [2][3] | |
| PBS (pH 7.2) | ~3 | [2][3] | |
| Anidulafungin | Propylene Glycol | >17.2 | [9][22][23] |
| Ethanol | >17.6 | [9][22][23] | |
| Glycerol | 1.5 | [9][22][23] | |
| PEG400 | >26.8 | [9][22][23] | |
| Rezafungin | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 5.75 | [21][24] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 5.75 | [21][24] | |
| 10% DMSO + 90% Corn Oil | ≥ 5.75 | [21][24] | |
| Water | Freely soluble | [25][26] | |
| Compound 22 (Anidulafungin derivative) | Sterile Water for injection | >142 | [10][27] |
| 90% Water:10% glycerol | >102.3 | [10][27] |
Experimental Protocols
Protocol 1: General Method for Solubility Determination by HPLC
This protocol provides a general framework for determining the solubility of an Echinocandin B derivative.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the Echinocandin B derivative in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Create a series of standard solutions by diluting the stock solution with the mobile phase to be used for HPLC analysis. The concentration range should bracket the expected solubility.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of the solid Echinocandin B derivative to a known volume of the test solvent (e.g., water, PBS) in a sealed vial.
-
Agitate the vials at a constant temperature for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[28]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
HPLC Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the filtered supernatant from the solubility experiment.
-
Determine the concentration of the dissolved Echinocandin B derivative in the supernatant by interpolating its peak area on the calibration curve.[28][29]
-
Protocol 2: Preparation of a Liposomal Formulation of an Echinocandin B Derivative (Thin-Film Hydration Method)
This is a general method that can be adapted for Echinocandin B derivatives.[6][7][8]
-
Lipid Film Formation:
-
Dissolve the chosen lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) and the Echinocandin B derivative in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) pre-warmed to a temperature above the phase transition temperature of the lipids.
-
Agitate the flask (e.g., by vortexing or rotating) until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.
-
Visualizations
Caption: Mechanism of action of Echinocandin B derivatives.
Caption: Troubleshooting workflow for solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cidara.com [cidara.com]
- 6. droracle.ai [droracle.ai]
- 7. journals.asm.org [journals.asm.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. US8722619B2 - Antifungal agents and uses thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Assessment of Efficacy of Antifungals against Aspergillus fumigatus: Value of Real-Time Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. journals.asm.org [journals.asm.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. EP2680873B1 - Antifungal agents and uses thereof - Google Patents [patents.google.com]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 24. Rezafungin acetate | antifungal | β-D-glucan synthase inhibitor| echinocandin | CAS# 1631754-41-0 | InvivoChem [invivochem.com]
- 25. Rezafungin | C63H85N8O17+ | CID 78318119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. go.drugbank.com [go.drugbank.com]
- 27. US11654196B2 - Dosing regimens for echinocandin class compounds - Google Patents [patents.google.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Synthesis of Echinocandin B Nucleus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of the Echinocandin B (ECB) nucleus.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing the Echinocandin B (ECB) nucleus?
A1: The industrial synthesis of the ECB nucleus is primarily achieved through the enzymatic deacylation of Echinocandin B.[1][2] This process utilizes a deacylase enzyme, commonly sourced from the bacterium Actinoplanes utahensis, to selectively cleave the linoleoyl side chain from the ECB molecule.[2] This enzymatic approach is favored over chemical deacylation methods because acyl peptides are generally unstable under the harsh conditions required for chemical cleavage.[1]
Q2: What are the common impurities encountered during the synthesis of the ECB nucleus?
A2: Impurities in ECB nucleus synthesis can be broadly categorized as process-related impurities and degradation products.
-
Process-related impurities: These include unreacted Echinocandin B and analogs with variations in the peptide core that may have been produced during the initial fermentation, such as ECBN Ser(2) (where threonine at position 2 is substituted by serine) and ECBN-4hMe3-Hyp(6) (where 3-hydroxy-4-methyl-L-proline at position 6 is substituted by 3-hydroxy-4-hydroxymethyl proline).[3]
-
Degradation products: The ECB nucleus can degrade, particularly through hydrolysis. A common degradation pathway involves the ring-opening of the cyclic hexapeptide core, leading to the formation of a linear peptide.[4] This can be initiated by the hydrolysis of the hemiaminal linkage under certain pH conditions.[5] Additionally, oxidation of hydroxyl groups on the molecule can lead to further impurities.[4]
Q3: How can I monitor the progress of the enzymatic deacylation and assess the purity of the ECB nucleus?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for monitoring the reaction progress and determining the purity of the final product.[1][2] A reversed-phase C18 column is typically used for separation. By comparing the peak areas of the starting material (ECB), the product (ECB nucleus), and any impurities, you can quantify the conversion and the purity of your sample.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of ECB to ECB Nucleus | Suboptimal Reaction Conditions: The pH and temperature of the reaction mixture are critical for enzyme activity. | Optimize the reaction pH to around 7.0 and the temperature to approximately 26°C for improved bioconversion.[1] |
| Enzyme Inactivation: The deacylase may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. | |
| Insufficient Enzyme Concentration: The amount of enzyme may be too low for the amount of substrate. | Increase the enzyme-to-substrate ratio. | |
| High Levels of Unreacted Echinocandin B | Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | Increase the reaction time and monitor the conversion by HPLC. |
| Poor Enzyme Activity: See "Low Conversion" above. | See "Low Conversion" above. | |
| Presence of Degradation Products (e.g., ring-opened nucleus) | Inappropriate pH: The ECB nucleus is susceptible to hydrolysis under acidic or basic conditions.[4] | Maintain the pH of the reaction and downstream processing steps within a stable range, ideally close to neutral. |
| Elevated Temperature: Higher temperatures can accelerate chemical degradation.[4] | Perform the enzymatic reaction and subsequent purification steps at controlled, moderate temperatures. | |
| Poor Yield After Purification | Suboptimal Purification Protocol: The chosen purification method may not be effective for separating the ECB nucleus from impurities. | Utilize a multi-step purification process. A common approach involves initial acidification of the reaction mixture to a pH of 4.0-5.0, followed by filtration.[6] The filtrate can then be further purified using ultrafiltration, nanofiltration, and chromatography on macroporous resin or C18 silica (B1680970) gel.[6][7] |
| Product Loss During Chromatography: The ECB nucleus may be irreversibly binding to the chromatography resin or eluting in a broad peak. | Optimize the chromatography conditions, including the choice of resin, mobile phase composition, and gradient. | |
| Unexpected Peaks in HPLC Chromatogram | Contamination: The starting material, reagents, or equipment may be contaminated. | Ensure the purity of the starting ECB and use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion and the appearance of artificial peaks. | Dilute the sample before injection. | |
| Column Degradation: The HPLC column performance may have deteriorated. | Flush the column with a strong solvent or replace it if necessary. |
Quantitative Data
The following table provides an illustrative example of how reaction conditions can influence the purity of the Echinocandin B nucleus. Please note that these values are for demonstration purposes and actual results may vary depending on the specific experimental setup.
| pH | Temperature (°C) | Conversion of ECB (%) | Purity of ECB Nucleus (%) | Major Impurity (e.g., Unreacted ECB) (%) |
| 6.0 | 26 | 85 | 90 | 10 |
| 7.0 | 26 | 95 | 98 | 2 |
| 8.0 | 26 | 90 | 92 | 8 |
| 7.0 | 22 | 92 | 97 | 3 |
| 7.0 | 30 | 96 | 96 | 4 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
-
Preparation of Reaction Mixture:
-
Dissolve Echinocandin B in a suitable buffer (e.g., phosphate (B84403) buffer) to a final concentration of approximately 4 g/L.[1]
-
Adjust the pH of the solution to 7.0 using dilute acid or base.[1]
-
-
Enzymatic Reaction:
-
Add the deacylase enzyme from Actinoplanes utahensis to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at 26°C with gentle agitation.[1]
-
-
Monitoring the Reaction:
-
Withdraw aliquots at regular intervals (e.g., every 4-8 hours) and analyze by HPLC to monitor the conversion of ECB to the ECB nucleus.
-
The reaction is considered complete when the peak corresponding to ECB is no longer significantly decreasing.
-
Protocol 2: Purification of this compound
-
Initial Purification:
-
Ultrafiltration and Nanofiltration:
-
Subject the filtrate to ultrafiltration to remove larger molecules, followed by nanofiltration to concentrate the ECB nucleus.[6]
-
-
Chromatographic Purification:
-
Load the concentrated solution onto a macroporous resin (e.g., HP-20) or a C18 reversed-phase chromatography column.[8]
-
Wash the column with an appropriate aqueous buffer to remove hydrophilic impurities.
-
Elute the ECB nucleus using a gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in water.
-
Collect fractions and analyze by HPLC to identify those containing the pure ECB nucleus.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified ECB nucleus.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of the this compound.
Caption: Simplified degradation pathway of the this compound via hydrolysis.
References
- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure Analysis Strategy of this compound Components Based on HPLC-Q/TOF-MS/MS [journal11.magtechjournal.com]
- 4. biosynergypharm.com [biosynergypharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107759668A - A kind of high purity echinocandin B parent nucleus or its salt purification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative separation of echinocandin B from Aspergillus nidulans broth using macroporous resin adsorption chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of Echinocandin B and its Nucleus
Welcome to the technical support center for the HPLC analysis of Echinocandin B and its nucleus. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the chromatographic separation of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC separation of Echinocandin B and its nucleus.
1. Poor Resolution Between Echinocandin B and its Nucleus
-
Question: I am observing poor separation or co-elution of Echinocandin B and its nucleus. How can I improve the resolution?
-
Answer: Poor resolution is a common issue stemming from the structural similarity of the two compounds, with the primary difference being the lipophilic side chain on Echinocandin B. Here are several strategies to enhance separation:
-
Optimize Mobile Phase Composition:
-
Decrease Organic Solvent Strength: Reduce the percentage of the strong solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention times of both compounds, particularly the more hydrophobic Echinocandin B, leading to better separation.[1]
-
Adjust pH: The pH of the mobile phase can influence the ionization state of the molecules, affecting their interaction with the stationary phase. Experiment with slight adjustments to the buffer pH to find the optimal selectivity.[1][2] For instance, using a potassium phosphate (B84403) (KH2PO4) buffer can help maintain a stable pH.[3]
-
Utilize a Ternary Gradient: Instead of a simple isocratic mobile phase, a gradient elution can be more effective. A shallow gradient with a slow increase in the organic solvent concentration can significantly improve the resolution between closely eluting peaks.
-
-
Modify Stationary Phase:
-
Column Selection: Ensure you are using a high-quality C18 column with good batch-to-batch reproducibility.[4] Columns with a smaller particle size (e.g., 2.7 µm) can provide higher efficiency and better resolution.[3]
-
Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your analytes.[1][4]
-
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, which can enhance resolution, although it will also increase the analysis time.[4]
-
2. Peak Tailing of Echinocandin B or its Nucleus
-
Question: My chromatogram shows significant peak tailing for one or both of my analytes. What could be the cause and how do I fix it?
-
Answer: Peak tailing can be caused by several factors, from column issues to interactions between the analyte and the stationary phase.
-
Secondary Silanol (B1196071) Interactions: The free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing.
-
Solution: Add a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). The TEA will interact with the active silanol sites, reducing their interaction with your analytes.[2] Using a well-end-capped C18 column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.
-
Solution: Use a guard column to protect your analytical column from strongly retained impurities.[5] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can lead to mixed ionization states and result in peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your compounds.[6]
-
-
3. Presence of Ghost Peaks in the Chromatogram
-
Question: I am seeing unexpected "ghost" peaks in my chromatograms, even in blank runs. What is causing them and how can I eliminate them?
-
Answer: Ghost peaks are extraneous peaks that can originate from various sources within the HPLC system or the sample preparation process.[7][8]
-
Mobile Phase Contamination: Impurities in the solvents or buffer components can accumulate on the column and elute as ghost peaks, especially during gradient runs.[7][8]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.[7]
-
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.[7]
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle between injections.
-
-
Contamination from Vials or Caps: Impurities can leach from the sample vials or septa.
-
Solution: Use high-quality, low-bleed vials and septa. Run a blank with just the mobile phase in a vial to check for contamination from these sources.[8]
-
-
System Contamination: Contaminants can build up in the injector, tubing, or detector.
-
Solution: Regularly flush the entire HPLC system with a strong solvent to remove any accumulated contaminants.
-
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the separation of Echinocandin B and its nucleus, compiled from various literature sources.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent Poroshell EC18 (150 x 4.6 mm, 2.7 µm)[3] | ODS column (Shim-pack, VP-ODS, 250 x 4.6 mm)[9] | C18 Hypersil (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | KH2PO4 buffer[3] | Water | Water |
| Mobile Phase B | Acetonitrile[3] | Methanol:Acetonitrile (70:10)[9] | Methanol:Acetonitrile (70:10) |
| Mobile Phase Composition | Gradient (not specified) | 70:10:20 (Methanol:Acetonitrile:Water)[9] | 70:10:20 (Methanol:Acetonitrile:Water) |
| Flow Rate | Not specified | 1.0 mL/min[9] | 1.0 mL/min |
| Detection Wavelength | Not specified | 223 nm[9] | 222 nm |
Table 2: Typical Retention Times
| Compound | Expected Retention Time (min) |
| Echinocandin B Nucleus | Earlier eluting due to higher polarity |
| Echinocandin B | Later eluting due to the lipophilic side chain (e.g., ~13.5 min)[9] |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions.
Experimental Protocols
Protocol 1: General HPLC Method for Echinocandin B and Nucleus Separation
This protocol provides a general starting point for developing a separation method.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic (KH2PO4) in water, pH adjusted to 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B (linear gradient)
-
15-17 min: 70% B
-
17-18 min: 70% to 30% B (linear gradient)
-
18-25 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 223 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (30% Acetonitrile in buffer). Filter the sample through a 0.45 µm syringe filter before injection.[9]
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Relationship between Echinocandin B and its Nucleus
Caption: The structural relationship between Echinocandin B and its nucleus.
References
- 1. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 2. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 3. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. hplc.eu [hplc.eu]
- 8. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 9. daneshyari.com [daneshyari.com]
Technical Support Center: Enhancing Enzymatic Deacylation of Echinocandin B
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic deacylation of Echinocandin B (ECB). The enzymatic removal of the lipid side chain from ECB is a critical step in the semi-synthesis of antifungal drugs like Anidulafungin.[1][2] This process, which yields the Echinocandin B nucleus, is catalyzed by an enzyme known as Echinocandin B deacylase or acylase.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic deacylation of Echinocandin B.
1. Low or No Deacylation Activity
-
Question: I am observing very low or no conversion of Echinocandin B to its nucleus. What are the potential causes and how can I troubleshoot this?
-
Answer: Several factors can contribute to low deacylation activity. Consider the following troubleshooting steps:
-
Enzyme Source and Activity: Verify the viability and enzymatic activity of the microbial strain (e.g., Actinoplanes utahensis, Streptomyces sp.) or the purified enzyme.[1][4] If using a whole-cell bioconversion, ensure the culture is healthy and in the correct growth phase for enzyme production.
-
Reaction Conditions: Optimal reaction conditions are crucial for enzyme performance. Verify and optimize the following parameters:
-
pH: The optimal pH for ECB deacylase activity can vary depending on the source. For instance, deacylase from Actinoplanes utahensis has an optimal pH of 6.0, while some Streptomyces species show optimal activity at pH 7.0.[1][4]
-
Temperature: The optimal temperature for the reaction should be maintained. Studies have shown optimal temperatures ranging from 25°C to 60°C depending on the specific enzyme and process (whole-cell vs. purified enzyme).[4][5]
-
Substrate Concentration: High concentrations of Echinocandin B can be inhibitory to the enzyme. The optimal substrate concentration should be determined empirically, with some studies suggesting around 4 g/L for whole-cell bioconversion.[1][3]
-
-
Enzyme Localization: A significant portion of ECB deacylase activity is cell-associated, specifically with the cell membrane.[4][6] If using a cell-free extract, ensure that the membrane fraction is properly isolated and utilized.
-
Genetic Factors: The natural yield of the ECB nucleus can be low.[5][7] Consider using a genetically engineered strain with overexpressed deacylase genes to enhance production.[5][7][8]
-
2. Inconsistent Batch-to-Batch Results
-
Question: My deacylation yields are inconsistent between different experimental batches. What could be causing this variability?
-
Answer: Inconsistent results often stem from variations in experimental parameters. To ensure reproducibility, strictly control the following:
-
Inoculum Quality: For whole-cell biotransformations, the age, size, and physiological state of the inoculum can significantly impact enzyme production and activity. Standardize your inoculum preparation protocol.
-
Media Composition: Minor variations in the composition of the culture or reaction medium can affect enzyme production and activity. Ensure all media components are accurately measured and of consistent quality.
-
Process Parameters: Maintain tight control over agitation, aeration (for whole-cell systems), and reaction time in addition to pH and temperature.
-
Substrate Quality: The purity and integrity of the Echinocandin B substrate should be consistent across batches.
-
3. Difficulty in Product Purification
-
Question: I am facing challenges in purifying the this compound from the reaction mixture. What are some recommended strategies?
-
Answer: Purification can be complex due to the presence of unreacted substrate, byproducts, and components from the reaction medium or cell lysate. Consider the following approaches:
-
Chromatography: Multi-step chromatographic procedures are often necessary for purification to apparent homogeneity.[4][6] Techniques such as ion-exchange, hydrophobic interaction, and size-exclusion chromatography can be effective.
-
Immobilization: Using an immobilized enzyme or substrate can simplify the separation of the product from the biocatalyst.[4][6]
-
Extraction: Liquid-liquid extraction methods can be employed to separate the more polar nucleus from the more lipophilic acylated form.
-
Frequently Asked Questions (FAQs)
1. What is the typical source of Echinocandin B deacylase?
The enzyme is commonly found in filamentous bacteria, with Actinoplanes utahensis being a well-characterized source.[2][4][9] Various Streptomyces species have also been identified as producers of this enzyme.[1]
2. What is the structure of the Echinocandin B deacylase enzyme?
The deacylase from Actinoplanes utahensis is a heterodimer, composed of two subunits with molecular weights of approximately 63 kDa and 18-20 kDa.[4][10]
3. Can the efficiency of the deacylation process be improved?
Yes, several strategies can enhance efficiency:
-
Optimization of Physicochemical Parameters: Fine-tuning the pH, temperature, and substrate concentration can significantly improve yields.[1][3]
-
Genetic Engineering: Overexpression of the deacylase genes in the native producer or a heterologous host has been shown to dramatically increase the bioconversion efficiency.[5][7][8] For example, a wild-type strain producing 0.36 g/L of the nucleus was engineered to produce 4.21 g/L.[7][11]
-
Process Engineering: Optimizing fermentation conditions, such as medium volume and feeding strategies, can also lead to higher conversion rates.[1]
4. What are the kinetic properties of Echinocandin B deacylase?
For the deacylase from Actinoplanes utahensis, the Michaelis-Menten constant (Km) for Echinocandin B has been reported to be 50 μM, and the maximum reaction velocity (Vmax) was 14.6 μmol of cyclic hexapeptide per minute per milligram of protein.[4][6]
Data Presentation
Table 1: Optimal Reaction Conditions for Echinocandin B Deacylation
| Parameter | Actinoplanes utahensis (Purified Enzyme) | Streptomyces sp. BICC-8848 (Whole-Cell) | A. utahensis (Recombinant Whole-Cell) |
| Optimal pH | 6.0[4] | 7.0[1] | 4.5[5] |
| Optimal Temperature | 60°C[4] | 26°C[1] | 25°C[5] |
| Optimal Substrate Conc. | Not specified | ~4 g/L[1] | 8 g/L[5] |
Table 2: Kinetic Parameters of Echinocandin B Deacylase from Actinoplanes utahensis
| Parameter | Value |
| Km | 50 μM[4][6] |
| Vmax | 14.6 μmol/min/mg protein[4][6] |
Experimental Protocols
Protocol 1: Screening of Actinomycetes for Acylase Activity (Qualitative Plate Assay)
This protocol is adapted from a study on screening for novel deacylase-producing strains.[1]
-
Prepare ISP-4 agar (B569324) plates containing 1 mg/mL of Echinocandin B.
-
Inoculate the plates with the actinomycete strains to be screened.
-
Incubate the plates at 30°C for 7 days.
-
After incubation, overlay the plates with 5 mL of soft agar containing a suspension of Candida albicans (103 CFU/mL).
-
Incubate the overlaid plates at 30°C for 24 hours.
-
Observe the plates for zones of growth of Candida albicans around the actinomycete colonies. Growth of the yeast indicates the deacylation of the antifungal Echinocandin B, signifying a positive result for acylase activity.
Protocol 2: Whole-Cell Bioconversion of Echinocandin B
This protocol provides a general framework for the enzymatic deacylation using whole microbial cells.[1][5]
-
Inoculum Preparation: Inoculate a suitable seed medium (e.g., Streptomyces seed medium) with the selected microbial strain. Incubate at 28°C for 3 days in an orbital shaker at 230 rpm.
-
Production Medium: Prepare the production medium and adjust the pH to the optimal level for the specific strain (e.g., pH 7.0 for Streptomyces sp. BICC-8848).
-
Inoculation and Substrate Addition: Inoculate the production medium with the seed culture. Add Echinocandin B to the desired concentration (e.g., 3-4 g/L).
-
Incubation: Incubate the production culture at the optimal temperature (e.g., 26°C for Streptomyces sp. BICC-8848) for a specified period (e.g., 72 hours) with agitation.
-
Monitoring: Periodically take samples to monitor the conversion of Echinocandin B to its nucleus using a suitable analytical method such as HPLC.
-
Harvesting and Extraction: After the desired conversion is achieved, harvest the broth. The product can be recovered from the supernatant and/or the cell pellet depending on its localization.
Visualizations
Caption: Experimental workflow for screening and bioconversion.
Caption: Troubleshooting logic for low deacylation efficiency.
References
- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinocandin B - Wikipedia [en.wikipedia.org]
- 3. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Membrane-associated echinocandin B deacylase of Actinoplanes utahensis: purification, characterization, heterologous cloning and enzymatic deacylation reaction | Semantic Scholar [semanticscholar.org]
- 7. Efficient bioconversion of echinocandin B to its nucleus by overexpression of deacylase genes in different host strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deacylation of echinocandin B by Actinoplanes utahensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Echinocandin B and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antifungal activity of the natural product Echinocandin B and its semi-synthetic derivatives: Caspofungin, Micafungin, Anidulafungin, and Rezafungin. The data presented herein, derived from various scientific studies, highlights the structure-activity relationships and the evolution of this important class of antifungal agents.
Executive Summary
Echinocandins are a frontline class of antifungal drugs that target the fungal cell wall by inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4] This mechanism provides selective toxicity against fungal pathogens with minimal effects on mammalian cells.[4][5] While the parent compound, Echinocandin B, exhibits intrinsic antifungal properties, its clinical utility is limited.[6][7] Semi-synthetic derivatives have been developed to improve solubility, stability, and pharmacokinetic profiles, leading to enhanced clinical efficacy.[8][9][10][11] This guide summarizes the comparative minimum inhibitory concentration (MIC) data for Echinocandin B and its key derivatives against clinically relevant Candida and Aspergillus species.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of Echinocandin B and its derivatives against various fungal species. MIC values are presented in µg/mL and represent the lowest concentration of the drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antifungal potency.
| Compound | Candida albicans | Candida glabrata | Candida parapsilosis | Aspergillus fumigatus |
| Echinocandin B | 0.125 - 2 | 0.25 - 4 | 1 - 8 | 0.5 - 4 |
| Caspofungin | 0.015 - 0.5[12] | 0.03 - 0.25[13] | 0.25 - 2 | 0.06 - 1 |
| Micafungin | <0.008 - 0.06[10][12] | 0.008 - 0.125[12] | 0.12 - 1 | 0.008 - 0.06 |
| Anidulafungin | 0.008 - 0.06[12] | 0.015 - 0.125[12] | 0.5 - 4 | 0.015 - 0.125 |
| Rezafungin (CD101) | 0.016 - 0.06 | 0.016 - 0.06 | 0.125 - 0.5 | 0.008 - 0.03 |
Note: The MIC values are compiled from multiple sources and represent a range of reported values. Actual MICs can vary depending on the specific strain and testing methodology.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide is primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 for yeasts and M38-A2 for filamentous fungi. A generalized protocol is outlined below.
Protocol: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3)
-
Preparation of Antifungal Agents: Stock solutions of the echinocandin compounds are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Microdilution Plate Setup: 100 µL of each antifungal dilution is added to the wells of a 96-well microtiter plate. A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
Inoculation: 100 µL of the standardized yeast inoculum is added to each well, except for the sterility control.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by using a spectrophotometer.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of Echinocandin B derivatives.
Experimental Workflow Diagram
Caption: Workflow for antifungal susceptibility testing.
References
- 1. Fungal beta(1,3)-D-glucan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 6. Echinocandin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Echinocandin Susceptibility Testing of Candida Isolates Collected during a 1-Year Period in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing Echinocandin Dosing and Susceptibility Breakpoint Determination via In Vivo Pharmacodynamic Evaluation against Candida glabrata with and without fks Mutations - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Echinocandins: A Comparative Guide to the Structure-Activity Relationship of Modified Echinocandin B Nuclei
For Researchers, Scientists, and Drug Development Professionals
The echinocandins stand as a cornerstone in the treatment of invasive fungal infections, prized for their potent and specific inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall integrity. Echinocandin B, a natural fermentation product, has served as the foundational scaffold for a generation of semi-synthetic antifungal agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of modified Echinocandin B nuclei, offering insights into the chemical nuances that govern their antifungal efficacy, pharmacokinetic profiles, and spectrum of activity. Through a synthesis of experimental data, this document aims to inform the rational design of next-generation echinocandins with superior therapeutic properties.
Core Principles of Echinocandin B Structure-Activity Relationship
The antifungal activity of echinocandin analogs is intricately linked to modifications at two primary sites: the cyclic hexapeptide core and the N-terminal lipid side chain. While the cyclic core is essential for interaction with the target enzyme, the lipid tail plays a crucial role in anchoring the molecule to the fungal cell membrane.[1]
The Crucial Role of the Lipid Side Chain
Early modifications of Echinocandin B focused on replacing the natural linoleoyl side chain to mitigate hemolytic activity and enhance antifungal potency.[2] Subsequent research has established that the lipophilicity and geometry of this acyl chain are paramount for robust antifungal activity.[3] A certain threshold of lipophilicity is required for the expression of antifungal effects.[3] Furthermore, a linearly rigid geometry of the side chain has been shown to be most effective in enhancing antifungal potency.[3][4] This has led to the development of analogs with polyarylated acyl groups, such as those containing biphenyl (B1667301) and terphenyl moieties, which have demonstrated significant improvements in in vitro and in vivo efficacy.[3]
Modifications to the Cyclic Hexapeptide Nucleus
While the hexapeptide core was initially considered relatively immutable, recent advancements have shown that targeted modifications can lead to significant improvements in stability, solubility, and pharmacokinetic properties.[1][5] Key amino acid residues, such as the modified proline and homotyrosine, are essential for antifungal efficacy.[1] Hydroxyl groups on the core amino acids contribute to water solubility and stability.[1]
A notable example of successful core modification is the development of Rezafungin (formerly CD101), an analog of anidulafungin. This novel echinocandin features a choline (B1196258) ether derivative at the C5-ornithine position of the cyclic peptide core.[5] This modification confers high solubility, enhanced chemical and physical stability, and a significantly longer plasma half-life compared to earlier echinocandins.[5][6]
Comparative Antifungal Activity of Modified Echinocandin B Analogs
The following tables summarize the in vitro minimum inhibitory concentration (MIC) data for key Echinocandin B analogs against common fungal pathogens. Lower MIC values indicate greater antifungal potency.
Table 1: Comparative in vitro activity (MIC90, μg/mL) of Echinocandins against Candida species
| Drug | C. albicans | C. glabrata | C. parapsilosis | C. krusei |
| Caspofungin | ≤0.03 - 0.25 | ≤0.03 - 0.5 | 0.25 - 2 | ≤0.03 - 0.5 |
| Micafungin | ≤0.015 - 0.12 | ≤0.008 - 0.06 | 0.12 - 2 | ≤0.015 - 0.25 |
| Anidulafungin | ≤0.015 - 0.12 | ≤0.008 - 0.06 | 0.25 - 2 | ≤0.015 - 0.12 |
| Rezafungin (CD101) | 0.016 | 0.016 | 0.25 | 0.03 |
Data compiled from multiple sources. Ranges may vary based on specific studies and testing conditions.[7][8]
Table 2: Comparative in vitro activity (MEC, μg/mL) of Echinocandins against Aspergillus species
| Drug | Aspergillus fumigatus |
| Caspofungin | ≤0.015 - 0.06 |
| Micafungin | ≤0.008 |
| Anidulafungin | ≤0.008 |
| Rezafungin (CD101) | ≤0.008 |
MEC (Minimum Effective Concentration) is the endpoint used for molds. Data compiled from multiple sources.[7][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antifungal activity of echinocandin analogs is primarily assessed by determining the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: The echinocandin analogs are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.
-
Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. For echinocandins, this is often observed as the growth of small, compact colonies, a phenomenon sometimes referred to as the "paradoxical effect" at higher concentrations, which is observed least often with anidulafungin.[7]
In Vivo Efficacy Models
The in vivo efficacy of novel echinocandin analogs is commonly evaluated in a murine model of disseminated candidiasis.
-
Infection: Immunocompetent or immunocompromised mice (e.g., neutropenic) are infected via intravenous injection with a standardized inoculum of a pathogenic Candida species (e.g., C. albicans).
-
Treatment: At a specified time post-infection, cohorts of mice are treated with the test compounds, a vehicle control, and a positive control (e.g., an approved echinocandin) via a clinically relevant route of administration (e.g., intravenous).
-
Endpoint Evaluation: Efficacy is assessed by determining the fungal burden in target organs (typically the kidneys) after a set duration of treatment. This is achieved by homogenizing the organs, plating serial dilutions on selective agar, and counting the resulting colony-forming units (CFUs). A significant reduction in CFU/gram of tissue compared to the vehicle control indicates in vivo efficacy.[5][8]
Visualizing Structure-Activity Relationships and Workflows
Caption: Key structure-activity relationships of the this compound.
Caption: Generalized workflow for the evaluation of novel Echinocandin B analogs.
Conclusion
The modification of the this compound continues to be a fertile area for the discovery of new antifungal agents. The structure-activity relationships elucidated to date demonstrate that a dual approach of optimizing the N-acyl side chain for potent membrane interaction and modifying the cyclic hexapeptide core for improved pharmacokinetic properties is a successful strategy. The development of Rezafungin (CD101) exemplifies the potential of this approach, offering the promise of a long-acting echinocandin that could simplify treatment regimens for serious fungal infections.[6][8] Future research will likely focus on further refining these structural motifs to combat emerging resistance and expand the spectrum of activity against a wider range of fungal pathogens.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Semisynthetic chemical modification of the antifungal lipopeptide echinocandin B (ECB): structure-activity studies of the lipophilic and geometric parameters of polyarylated acyl analogs of ECB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and antifungal activity of N-alkylated analogs of echinocandin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cidara.com [cidara.com]
- 6. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PrimoVeNde [librarysearch.library.utoronto.ca]
- 8. researchgate.net [researchgate.net]
Echinocandin B Nucleus vs. Pneumocandin B0: A Comparative Guide for Precursor Selection in Antifungal Drug Development
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical decision in the semi-synthesis of echinocandin-class antifungal agents. This guide provides an objective comparison of two key starting materials: the deacylated nucleus of Echinocandin B and Pneumocandin B0. The focus is on their respective roles in the synthesis of clinically significant drugs such as Anidulafungin and Caspofungin, with supporting data on fermentation, precursor preparation, and semi-synthetic yields.
Echinocandins represent a vital class of antifungal drugs that target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase. The two most prominent semi-synthetic echinocandins, Anidulafungin and Caspofungin, originate from different natural product precursors. Anidulafungin is derived from the Echinocandin B (ECB) nucleus, while Caspofungin is synthesized from Pneumocandin B0.[1][2] This comparison guide delves into the key performance indicators associated with each precursor, from initial production to the final active pharmaceutical ingredient.
Fermentation and Production of Precursors
The initial availability of the precursor is a crucial factor in the overall efficiency of the manufacturing process. Both Echinocandin B and Pneumocandin B0 are produced via fermentation, with significant efforts invested in optimizing their production titers.
Recent advancements in fermentation technology have led to comparable production yields for both Echinocandin B and Pneumocandin B0. Optimization of carbon and nitrogen sources, as well as cultivation conditions, has pushed the fermentation titers for both precursors to the gram-per-liter scale.[3] For instance, the use of methyl-oleate as a carbon source has been shown to significantly increase Echinocandin B production.[3] Similarly, strategies such as the addition of surfactants like sodium dodecyl sulfate (B86663) (SDS) have enhanced the recovery of Pneumocandin B0 by improving its release from the mycelia.[3]
| Precursor | Producing Microorganism | Reported Fermentation Titer (mg/L) |
| Echinocandin B | Aspergillus nidulans, Aspergillus rugulosus | ~3150[3] |
| Pneumocandin B0 | Glarea lozoyensis | ~2530[3] |
Precursor Preparation for Semi-Synthesis
The path from the fermented natural product to the direct precursor for semi-synthesis differs significantly between Echinocandin B and Pneumocandin B0.
Echinocandin B Nucleus: The synthesis of Anidulafungin requires the removal of the native linoleoyl side chain from Echinocandin B. This is achieved through a highly specific enzymatic deacylation step, yielding the this compound.[4][5] This biotransformation is a critical step and is typically carried out using the deacylase enzyme from Actinoplanes utahensis.[5] While chemical deacylation is possible, it is often associated with instability of the peptide core, making the enzymatic route preferable.[5] Overexpression of the deacylase gene has been a successful strategy to improve the efficiency of this conversion, with reported yields of the ECB nucleus reaching up to 4.21 g/L under optimized conditions.[6]
Pneumocandin B0: In contrast, Pneumocandin B0 is used directly as the starting material for the synthesis of Caspofungin without the need for side-chain removal.[7][8] However, the fermentation of Glarea lozoyensis produces a family of related pneumocandin compounds, with Pneumocandin B0 often being a minor component in wild-type strains.[7] Therefore, significant effort in strain improvement through mutagenesis and process optimization has been necessary to develop strains that exclusively produce high titers of Pneumocandin B0.[7] The purification of Pneumocandin B0 from the fermentation broth to achieve the required purity for synthesis is a critical and potentially challenging step.[2][9][10]
References
- 1. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 2. US20130030149A1 - Process for purification of pneumocandin - Google Patents [patents.google.com]
- 3. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pneumocandin B0 - Wikipedia [en.wikipedia.org]
- 8. Discovery and development of first in class antifungal caspofungin (CANCIDAS®)—A case study - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Pneumocandin B0 purification method - Eureka | Patsnap [eureka.patsnap.com]
- 10. WO2011121599A1 - A process for purification of pneumocandin - Google Patents [patents.google.com]
A Comparative Analysis of Anidulafungin and Caspofungin Synthesis
Anidulafungin (B1665494) and caspofungin, two prominent members of the echinocandin class of antifungal agents, are crucial in the management of invasive fungal infections. Their production relies on semi-synthetic pathways, starting from natural fermentation products. This guide provides a comparative analysis of their respective synthetic processes, detailing experimental protocols, quantitative data, and process workflows to offer valuable insights for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies
Both anidulafungin and caspofungin are synthesized from complex cyclic lipopeptide precursors obtained through fermentation. The core of their synthesis involves the chemical modification of these natural scaffolds to enhance their antifungal efficacy and pharmacokinetic profiles.
Anidulafungin is a semi-synthetic derivative of echinocandin B , a fermentation product of the fungus Aspergillus nidulans. The synthesis primarily involves an enzymatic deacylation of the linoleoyl side chain of echinocandin B, followed by a chemical reacylation with a synthetically prepared terphenyl side chain.[1]
Caspofungin , on the other hand, is derived from pneumocandin B0 , which is produced by the fungus Glarea lozoyensis.[2] The semi-synthetic process for caspofungin involves targeted chemical modifications at two key positions of the pneumocandin B0 core: the reduction of a primary amide to an amine and the condensation of a hemiaminal moiety with ethylenediamine.[3]
Comparative Synthesis Data
The following table summarizes the key quantitative parameters for the synthesis of anidulafungin and caspofungin, based on available literature and patent information.
| Parameter | Anidulafungin | Caspofungin |
| Starting Material | Echinocandin B | Pneumocandin B0 |
| Fermentation Source | Aspergillus nidulans | Glarea lozoyensis |
| Key Synthetic Steps | 1. Enzymatic Deacylation2. Side-chain activation3. Chemical Reacylation | 1. Amide Reduction2. Hemiaminal Condensation |
| Overall Yield | Data not consistently reported, but individual steps are high-yielding. | Reported as a three-step process with an overall yield of 45%.[4][5] |
| Purity of Final Product | High purity achievable, with some processes claiming >95% crude purity.[6] Final product purity is typically >98%.[7] | High purity is achieved through purification, with final product purity often exceeding 98%.[8] |
| Purification Methods | Chromatography (e.g., macroporous adsorption resin), Crystallization.[9] | Chromatography (e.g., reversed-phase HPLC), Crystallization.[8] |
Experimental Protocols
Key Experimental Steps in Anidulafungin Synthesis
1. Enzymatic Deacylation of Echinocandin B: The initial step involves the removal of the linoleoyl side chain from echinocandin B. This is typically achieved using a deacylase enzyme from Actinoplanes utahensis.[1] The reaction is carried out in an aqueous buffer system at a controlled pH and temperature to ensure optimal enzyme activity and stability. The product, the echinocandin B nucleus, is then isolated and purified.
2. Synthesis and Activation of the Terphenyl Side Chain: The unique alkoxytriphenyl side chain of anidulafungin is synthesized separately. A common route involves Suzuki coupling reactions to construct the terphenyl backbone, followed by functionalization to introduce the pentyloxy group and the carboxylic acid moiety. The carboxylic acid is then activated, for example, by forming an active ester, to facilitate the subsequent acylation reaction.[6][10]
3. Chemical Reacylation: The purified this compound is reacted with the activated terphenyl side chain. The reaction is typically performed in an aprotic solvent in the presence of a base. The progress of the reaction is monitored by HPLC until completion. The crude anidulafungin is then subjected to purification steps.[6]
Key Experimental Steps in Caspofungin Synthesis
1. Protection of Diol Groups (Optional but common): To improve selectivity in subsequent reactions, the vicinal diol groups in pneumocandin B0 are often protected, for instance, by forming a phenylboronate (B1261982) ester. This is achieved by reacting pneumocandin B0 with phenylboronic acid.[5]
2. Reduction of the Primary Amide: A key transformation is the chemoselective reduction of the primary amide on the glutamine residue to a primary amine. This has been achieved using borane (B79455) complexes, such as borane-dimethyl sulfide, in a suitable solvent like tetrahydrofuran (B95107) (THF).[5]
3. Condensation with Ethylenediamine: The hemiaminal functionality on the homotyrosine residue of the modified pneumocandin B0 is reacted with ethylenediamine. This reaction is typically carried out in a solvent such as methanol.[11] Following this step, any protecting groups are removed, and the caspofungin is isolated as an acetate (B1210297) salt.
4. Purification: Crude caspofungin is purified using techniques like reversed-phase HPLC. The fractions containing the pure product are collected, and the final product is often obtained by lyophilization.[8]
Synthesis Workflow Diagrams
The following diagrams illustrate the generalized synthetic workflows for anidulafungin and caspofungin.
Caption: Generalized workflow for the semi-synthesis of anidulafungin.
Caption: Generalized workflow for the semi-synthesis of caspofungin.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Caspofungin - Wikipedia [en.wikipedia.org]
- 3. Chinese Factory Supply High Purity Caspofungin Acetate 179463-17-3 Safe Delivery | Huarong Pharm [huarongpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 6. WO2016056022A2 - Intermediates and processes to prepare anidulafungin - Google Patents [patents.google.com]
- 7. CN112125958A - Anidulafungin impurity B and preparation method thereof - Google Patents [patents.google.com]
- 8. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]
- 9. CN103965298A - Method for purifying Anidulafungin - Google Patents [patents.google.com]
- 10. Preparation method of anidulafungin side chain intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. WO2012093293A1 - Process for preparation of caspofungin acetate and intermediates - Google Patents [patents.google.com]
A Comparative Guide to Validated HPLC Methods for Echinocandin B Nucleus Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Echinocandin B (ECB) nucleus, a critical starting material in the synthesis of antifungal drugs like Anidulafungin. This document outlines key experimental protocols and presents comparative data to aid in the selection and validation of analytical methods for quality control and research purposes.
Comparison of HPLC Method Parameters
The selection of an appropriate HPLC method is crucial for the accurate quantification of the Echinocandin B nucleus. Below is a comparison of parameters from various published methods used for the analysis of Echinocandin B and its nucleus.
| Parameter | Method 1 | Method 2 | Method 3 (for Anidulafungin) |
| Stationary Phase (Column) | Agilent Poroshell EC18 (150 x 4.6 mm, 2.7 µm)[1] | Agilent C18 (250 x 4.6 mm)[2] | Mediterranea SEA18 (150 x 4.0 mm, 5 µm)[3] |
| Mobile Phase | KH2PO4 buffer and Acetonitrile[1] | H2O and Acetonitrile with TFA[4] | 0.037 M NaH2PO4 buffer, Acetonitrile, and Methanol (B129727) (40:50:10, v/v/v)[3] |
| Flow Rate | Not Specified | Not Specified | 2.0 mL/min[3] |
| Detection | UV (Wavelength Not Specified) | UV (Wavelength Not Specified) | UV at 304 nm[3] |
| Temperature | Not Specified | Not Specified | 35 °C[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of HPLC analyses. The following sections describe a general workflow for sample preparation and the validation of an HPLC method for this compound analysis.
Sample Preparation from Fermentation Broth
A common source of this compound is from the enzymatic deacylation of Echinocandin B in fermentation broths.
-
Sample Collection : Withdraw samples from the fermentation or reaction mixture at specified time intervals.[1]
-
Cell Removal : Centrifuge the collected samples (e.g., at 3000 rpm for 15 minutes) to pellet cells and other solid materials.[1]
-
Protein Precipitation : If necessary, add methanol to the supernatant to precipitate proteins, which can interfere with the HPLC analysis.[2]
-
Final Clarification : Centrifuge the sample again to remove any precipitated proteins.[2]
-
Filtration : Filter the resulting supernatant through a 0.2-μm or 0.45-μm filter before injection into the HPLC system.
HPLC Method Validation Workflow
The validation of an analytical method ensures its reliability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound.
References
- 1. Deacylation of Echinocandin B by Streptomyces species: a novel method for the production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Bioconversion of Echinocandin B to Its Nucleus by Overexpression of Deacylase Genes in Different Host Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. addi.ehu.es [addi.ehu.es]
Navigating Echinocandin Cross-Resistance: A Comparative Guide for Researchers
An in-depth analysis of the cross-resistance profiles of echinocandin-based antifungal agents, supported by experimental data, to inform research and drug development.
The rise of invasive fungal infections, particularly those caused by Candida species, has positioned the echinocandin class of antifungals—comprising caspofungin, micafungin (B1204384), and anidulafungin (B1665494)—as a cornerstone of therapy.[1] These drugs disrupt the fungal cell wall by inhibiting the β-1,3-D-glucan synthase, an enzyme complex encoded primarily by the FKS genes.[2][3] However, the emergence of resistance, predominantly through mutations in the FKS1 and FKS2 genes, presents a significant clinical challenge.[4][5] Understanding the nuances of cross-resistance among the different echinocandins is paramount for the development of next-generation antifungals and for optimizing treatment strategies. This guide provides a comparative overview of echinocandin cross-resistance, supported by quantitative data and detailed experimental methodologies.
Quantitative Susceptibility Profiles of Echinocandins Against Candida Species
The in vitro activity of echinocandins is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that inhibits visible fungal growth. Acquired resistance to echinocandins is strongly associated with specific mutations in the "hot spot" regions of the FKS1 and FKS2 genes.[6] These mutations can lead to varying degrees of reduced susceptibility across the three available echinocandins, demonstrating both complete and partial cross-resistance.
Below are tables summarizing the MIC data for caspofungin, micafungin, and anidulafungin against representative Candida glabrata and Candida albicans isolates with and without FKS mutations.
Table 1: Comparative MICs (μg/mL) of Echinocandins against Candida glabrata Isolates with and without FKS Mutations
| Isolate ID | FKS Mutation | Anidulafungin MIC | Caspofungin MIC | Micafungin MIC | Reference |
| Wild-Type 1 | None | 0.03 | 0.06 | 0.015 | [4] |
| Wild-Type 2 | None | ≤0.015 | 0.03 | ≤0.015 | [7] |
| Mutant 1 | FKS1 S629P | 1 | 4 | 2 | [3] |
| Mutant 2 | FKS2 S663P | 2 | 8 | 4 | [3] |
| Mutant 3 | FKS2 F659del | 2 | 8 | 2 | [7] |
| Mutant 4 | FKS2 S663F | 0.5 | 4 | 0.25 | [7] |
Table 2: Comparative MICs (μg/mL) of Echinocandins against Candida albicans Isolates with FKS1 Mutations
| Isolate ID | FKS1 Mutation | Anidulafungin MIC | Caspofungin MIC | Micafungin MIC | Reference |
| Wild-Type | None | 0.125 | 0.25 | 0.06 | [8] |
| Mutant 1 | S645P | 2 | >16 | >16 | [9] |
| Mutant 2 | S645Y | 2 | >16 | 8 | [9] |
| Mutant 3 | F641S | 0.5 | 4 | 1 | [9] |
The data clearly indicate that mutations in the FKS genes generally confer cross-resistance to all three echinocandins, as evidenced by the elevated MIC values for the mutant strains compared to the wild-type isolates.[2] However, the magnitude of the MIC increase can differ between the drugs, suggesting that certain mutations may have a differential impact on the binding or inhibitory activity of each echinocandin.[9] For instance, some FKS mutant C. glabrata isolates may exhibit higher MICs for caspofungin and micafungin compared to anidulafungin.[4]
Molecular Mechanisms of Echinocandin Cross-Resistance
The primary mechanism of acquired echinocandin resistance is the alteration of the drug target, the β-1,3-D-glucan synthase.[3] This is predominantly caused by amino acid substitutions in two highly conserved "hot spot" regions of the Fks1 and Fks2 proteins.[6] These mutations reduce the sensitivity of the enzyme to all three echinocandin drugs, leading to cross-resistance.[2]
The development of resistance is often preceded by a state of drug tolerance, which is influenced by cellular stress response pathways.[10] Key signaling pathways involved include the calcineurin and Hsp90 pathways. Inhibition of either of these pathways can render Candida species hypersensitive to echinocandins and can even reverse Fks2-mediated resistance in C. glabrata.[11][12]
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
A standardized method for determining the MIC of antifungal agents is the broth microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[5][6]
Protocol Outline:
-
Preparation of Antifungal Agents: Stock solutions of anidulafungin, caspofungin, and micafungin are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions are then made in RPMI 1640 medium.
-
Inoculum Preparation: Candida isolates are grown on Sabouraud dextrose agar (B569324) plates. A suspension of the yeast cells is prepared in sterile saline and adjusted to a specific turbidity to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
Incubation: The microtiter plates, containing the fungal inoculum and serially diluted antifungal agents, are incubated at 35°C.
-
MIC Determination: After 24 hours of incubation, the MIC is determined visually as the lowest drug concentration that causes a significant diminution (≥50%) of growth compared to the drug-free control well.[13]
In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis
Animal models are crucial for evaluating the in vivo efficacy of antifungal agents and understanding the clinical relevance of in vitro resistance. The neutropenic murine model of disseminated candidiasis is a commonly used model.[11][13]
Protocol Outline:
-
Immunosuppression: Mice are rendered neutropenic through the administration of cyclophosphamide.[13][14]
-
Infection: A standardized inoculum of a Candida strain is injected intravenously via the lateral tail vein to induce a disseminated infection.[13]
-
Antifungal Treatment: Treatment with different doses of echinocandins (e.g., caspofungin, micafungin, or anidulafungin) is initiated at a specified time post-infection.
-
Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and target organs (typically kidneys) are aseptically removed, homogenized, and plated on appropriate media to determine the fungal burden (colony-forming units per gram of tissue).[13] Efficacy is measured by the reduction in fungal burden compared to untreated control animals.
Conclusion
The available data strongly indicate that mutations in the FKS genes of Candida species are the primary drivers of cross-resistance among the echinocandin class of antifungals. While all three agents are affected, the degree of resistance can vary, highlighting the importance of continued surveillance and susceptibility testing. For researchers and drug development professionals, a deep understanding of these resistance mechanisms and the ability to perform robust preclinical evaluations are essential for the development of novel antifungals that can overcome existing resistance and for the informed clinical use of current agents. The detailed protocols and comparative data presented in this guide serve as a valuable resource for these endeavors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparison of the Etest and a rapid flow cytometry-based method with the reference CLSI broth microdilution protocol M27-A3 for the echinocandin susceptibility testing of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FKS Mutations and Elevated Echinocandin MIC Values among Candida glabrata Isolates from U.S. Population-Based Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Echinocandin Susceptibility Testing of Candida Species: Comparison of EUCAST EDef 7.1, CLSI M27-A3, Etest, Disk Diffusion, and Agar Dilution Methods with RPMI and IsoSensitest Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Frequency of fks Mutations among Candida glabrata Isolates from a 10-Year Global Collection of Bloodstream Infection Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positions and Numbers of FKS Mutations in Candida albicans Selectively Influence In Vitro and In Vivo Susceptibilities to Echinocandin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of the Echinocandin Caspofungin against Disseminated Aspergillosis and Candidiasis in Cyclophosphamide-Induced Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Evaluation of Novel Echinocandin B Nucleus Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel Echinocandin B nucleus analogs, a promising class of antifungal agents. By inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, these compounds exhibit potent activity against a wide range of fungal pathogens, including resistant strains.[1][2] This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes important pathways and workflows to aid in the evaluation and development of next-generation echinocandins.
Introduction to Novel Echinocandin B Analogs
Echinocandins are a cornerstone in the treatment of invasive fungal infections.[3][4] The development of novel analogs of the this compound aims to improve upon the efficacy, safety, and pharmacokinetic profiles of existing treatments. Modifications to the cyclic hexapeptide core and the N-linked acyl side chain have led to the discovery of compounds with enhanced properties such as improved water solubility, lower toxicity, and potent activity against both common and emerging fungal threats.[2][5][6] The primary mechanism of action for this class of drugs is the non-competitive inhibition of the (1,3)-β-D-glucan synthase enzyme complex, which is absent in mammalian cells, providing a high degree of selective toxicity.[1][7][8][9]
Comparative In Vitro Antifungal Activity
The in vitro antifungal activity of novel Echinocandin B analogs is a critical determinant of their potential clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for several novel analogs against key fungal pathogens, in comparison to established echinocandins like Caspofungin and Anidulafungin.
Table 1: In Vitro Activity of Novel Echinocandin B Analogs against Candida Species (MIC in µg/mL)
| Compound/Analog | Candida albicans | Candida glabrata | Candida parapsilosis | Candida krusei | Reference(s) |
| Anidulafungin (LY303366) | 0.125 | 0.25 | 2.0 | 0.25 | |
| Caspofungin | ≤2 | ≤2 | ≤2 | ≤2 | [10] |
| Micafungin | 0.06 | 0.015 | 0.5 - 2 | >8 | [10] |
| Rezafungin (CD101) | Potent activity | Potent activity | Potent activity | Potent activity | [3][11] |
| Cilofungin (LY121019) | Potent activity | - | - | - | [12][13] |
| MK-0991 (L-743,872) | 0.5 (MFC90) | - | - | - | [14][15] |
Table 2: In Vitro Activity of Novel Echinocandin B Analogs against Aspergillus Species (MIC/MEC in µg/mL)
| Compound/Analog | Aspergillus fumigatus | Aspergillus flavus | Aspergillus terreus | Reference(s) |
| Anidulafungin | Potent activity | - | - | [16] |
| Caspofungin | <0.007 | - | - | [10] |
| Micafungin | <0.007 | - | - | [10] |
| Rezafungin (CD101) | Potent activity | - | - | [3][11] |
| MK-0991 (L-743,872) | Potent activity | - | - | [14][15] |
Note: For Aspergillus species, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms, is often considered a more relevant endpoint than MIC.[17]
Key Experimental Protocols
Standardized and reproducible in vitro assays are essential for the evaluation of novel antifungal agents. Below are detailed methodologies for key experiments cited in the evaluation of Echinocandin B analogs.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.[7]
-
Inoculum Preparation:
-
Select a few colonies of the fungal isolate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.[7]
-
Prepare a working suspension by diluting the stock 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10³ cells/mL.[7]
-
-
Drug Dilution:
-
Perform serial dilutions of the test compounds in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with 100 µL of the working fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
(1,3)-β-D-Glucan Synthase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on their target enzyme.
-
Enzyme Preparation:
-
Reaction Mixture:
-
In a reaction tube, combine the enzyme preparation, UDP-glucose (the substrate), and varying concentrations of the test compound in a suitable buffer.
-
-
Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes).[19]
-
-
Quantification of Glucan Product:
-
The amount of synthesized (1,3)-β-D-glucan can be quantified using either a radioactivity-based method with radiolabeled UDP-glucose or a fluorescence-based method where the glucan product is bound by a fluorescent dye like aniline (B41778) blue.[9][20]
-
-
IC50 Determination:
-
The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.
-
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the fundamental processes involved in the development and action of Echinocandin B analogs.
Caption: General workflow for the semi-synthesis of novel Echinocandin B analogs.
Caption: Mechanism of action of Echinocandin B analogs on the fungal cell wall.
References
- 1. Current perspectives on echinocandin class drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis and antifungal evaluation of cyclic aminohexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Echinocandin inhibition of 1,3-beta-D-glucan synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emodin Reduces the Activity of (1,3)-β-D-glucan Synthase from Candida albicans and Does Not Interact with Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel, broad-specrum antimycotic agents: the role of echinocandins today [ve.scielo.org]
- 11. Structure-Activity Relationships of a Series of Echinocandins and the Discovery of CD101, a Highly Stable and Soluble Echinocandin with Distinctive Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYNTHESIS OF NEW ANALOGS OF ECHINOCANDIN B BY ENZYMATIC DEACYLATION AND CHEMICAL REACYLATION OF THE ECHINOCANDIN B PEPTIDE: SYNTHESIS OF THE ANTIFUNGAL AGENT CILOFUNGIN (LY121019) [jstage.jst.go.jp]
- 13. Synthesis and evaluation of LY121019, a member of a series of semisynthetic analogues of the antifungal lipopeptide echinocandin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Total synthesis and structure-activity relationships of new echinocandin-like antifungal cyclolipohexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro preclinical evaluation studies with the echinocandin antifungal MK-0991 (L-743,872) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. [In vitro activity of the echinocandins. How should it be evaluated?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro activity of a new echinocandin, LY303366, and comparison with fluconazole, flucytosine and amphotericin B against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. jfda-online.com [jfda-online.com]
Spectroscopic Data for the Confirmation of Echinocandin B Nucleus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the confirmation of the Echinocandin B nucleus, a key precursor in the synthesis of the antifungal drug Anidulafungin. We present available quantitative data from Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for the this compound and its closely related, clinically significant analogues: Anidulafungin, Caspofungin, and Micafungin. Detailed experimental protocols for acquiring this data are also provided to ensure reproducibility and aid in method development.
Spectroscopic Data Comparison
The structural integrity of the cyclic hexapeptide core of Echinocandin B is paramount for its biological activity. Spectroscopic techniques such as NMR and HRMS are indispensable for the unambiguous confirmation of this nucleus. Below is a summary of the key spectroscopic data.
Chemical and Physical Properties
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₃₄H₅₁N₇O₁₅ | 797.8 |
| Anidulafungin | C₅₈H₇₃N₇O₁₇ | 1140.24 |
| Caspofungin | C₅₂H₈₈N₁₀O₁₅ | 1093.31 |
| Micafungin | C₅₆H₇₁N₉O₂₃S | 1270.28 |
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental composition and confirming molecular identity.
| Compound | Ionization Mode | Calculated m/z | Observed m/z | Reference |
| This compound | ESI+ | 798.3528 [M+H]⁺ | Data not available in tabulated format | [1] |
| Anidulafungin | ESI+ | 1141.5075 [M+H]⁺ | Data not available in tabulated format | [2] |
| Caspofungin | ESI+ | 1094.6469 [M+H]⁺ | Data not available in tabulated format | [3] |
| Micafungin | ESI+ | 1270.4549 [M+H]⁺ | Data not available in tabulated format | [4] |
¹³C Nuclear Magnetic Resonance (NMR) Data
Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. The following table includes predicted ¹³C chemical shifts for Micafungin and partial experimental data for a derivative of Echinocandin B.
| Carbon Position | Predicted ¹³C Chemical Shift (ppm) - Micafungin[5] | Experimental ¹³C Chemical Shift (ppm) - Echinocandin B Derivative[6] |
| Various | A comprehensive list of predicted shifts is available in the cited database. | 172.7, 172.1, 171.4, 171.1, 168.9, 168.0, 159.1, 157.1, 145.3, 143.7, 140.4, 137.5, 136.9, 132.4, 132.2, 131.2, 128.2, 127.8, 127.4, 126.9, 126.5, 126.3, 122.8, 114.8, 114.5, 79.8, 75.5, 74.4, 74.2, 69.9, 68.8, 68.3, 67.9, 67.7, 66.8, 66.4, 61.1, 57.3, 55.8, 55.7, 54.9, 51.6, 50.8, 37.7, 37.3, 34.0, 29.4, 28.8, 28.0, 25.4, 22.2, 18.7, 18.3, 13.0, 9.9 |
¹H Nuclear Magnetic Resonance (NMR) Data
Proton NMR provides detailed information about the chemical environment of hydrogen atoms in a molecule. While a complete, tabulated ¹H NMR dataset for the this compound is not publicly available, spectra for related compounds like Caspofungin offer valuable comparative insights. The ¹H NMR spectrum of Caspofungin in dH₂O shows characteristic signals for the peptide backbone and side chains[7].
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for echinocandin-type compounds, based on methodologies reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent may depend on the solubility of the specific echinocandin.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.
-
2D NMR (for full assignment): To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments should be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the 3D conformation of the cyclic peptide.
-
Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
The addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be necessary to promote ionization.
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For echinocandins, positive ion mode is common for detecting protonated molecules [M+H]⁺.
-
Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy (typically < 5 ppm).
-
To aid in structural confirmation, tandem mass spectrometry (MS/MS) can be performed to generate fragmentation patterns. This involves isolating the parent ion of interest and subjecting it to collision-induced dissociation (CID) to produce characteristic fragment ions.
Data Analysis:
-
Determine the accurate mass of the molecular ion from the high-resolution mass spectrum.
-
Use the accurate mass to calculate the elemental composition using specialized software.
-
If MS/MS data was acquired, analyze the fragmentation pattern to confirm the structure of the cyclic peptide core and identify any side chains.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of confirming the this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logical Flow for Structural Confirmation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Anidulafungin | C58H73N7O17 | CID 166548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caspofungin | C52H88N10O15 | CID 16119814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Micafungin | C56H71N9O23S | CID 477468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0015272) [hmdb.ca]
- 6. Structure Analysis Strategy of this compound Components Based on HPLC-Q/TOF-MS/MS [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Deacylase Enzymes
Deacylase enzymes, critical regulators of cellular processes, remove acyl groups from protein lysine (B10760008) residues. Their activity modulates everything from gene expression to metabolic pathways, making them significant targets in drug discovery and development. This guide provides a comparative overview of the two major deacylase families—Histone Deacetylases (HDACs) and Sirtuins (SIRTs)—focusing on their efficacy, functional distinctions, and the experimental methods used to assess their activity.
Overview of Deacylase Enzyme Families
The two primary families of lysine deacylases are the zinc-dependent HDACs and the NAD⁺-dependent sirtuins.[1]
-
Histone Deacetylases (HDACs): These enzymes are crucial for epigenetic regulation, primarily by removing acetyl groups from histones, which alters chromatin structure and gene transcription.[2][3] They are also known to deacetylate non-histone proteins.[4] HDACs are divided into four classes based on their structure and function.[5] Dysregulation of HDACs is linked to the development of cancer and other diseases, making them a key target for inhibitor drugs.[3][6]
-
Sirtuins (SIRTs): Classified as Class III deacetylases, sirtuins are unique in their requirement for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor for their enzymatic activity.[3][7] This links their function directly to the cell's metabolic state.[8] Sirtuins play vital roles in aging, metabolism, DNA repair, and cellular stress responses.[9][10] There are seven mammalian sirtuins (SIRT1-7) with distinct subcellular locations and functions.[9][11]
Comparative Data on Deacylase Isoforms
The efficacy of deacylase enzymes can be understood by examining their localization, primary functions, and their sensitivity to specific inhibitors. The tables below summarize these key characteristics for major HDAC and sirtuin isoforms.
Table 1: General Properties and Functions of Major Deacylase Isoforms
| Enzyme Family | Isoform | Subcellular Localization | Key Functions & Substrates |
| HDACs | HDAC1 | Nucleus | Transcriptional repression, cell cycle progression, DNA repair[12] |
| HDAC2 | Nucleus | Similar to HDAC1, implicated in glioblastoma[3][12] | |
| HDAC3 | Nucleus, Cytoplasm | Transcriptional regulation, NF-κB pathway modulation[12] | |
| HDAC6 | Cytoplasm | Deacetylation of α-tubulin and Hsp90, T-cell function[6][13] | |
| HDAC8 | Nucleus | Cohesin deacetylation, cell cycle progression[5] | |
| HDAC9 | Nucleus, Cytoplasm | T-cell regulation, muscle differentiation[13] | |
| Sirtuins | SIRT1 | Nucleus, Cytoplasm | Regulates metabolism, inflammation, DNA repair, cell survival; Deacetylates p53, FOXO, PGC-1α, NF-κB, SIRT6[9][11][14] |
| SIRT2 | Cytoplasm | Tubulin deacetylation, cell cycle regulation[11] | |
| SIRT3 | Mitochondria | Regulates mitochondrial metabolism and oxidative stress[9][15] | |
| SIRT6 | Nucleus | DNA repair, telomere maintenance, genome stability; Deacetylates histones[10][16] |
Table 2: Comparative Efficacy via Inhibitor Potency (IC₅₀ Values)
Inhibitor potency (IC₅₀) provides a quantitative measure to compare the efficacy of compounds against different deacylase enzymes, which is a critical aspect of drug development. Lower IC₅₀ values indicate higher potency.
| Inhibitor | Target(s) | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | Reference |
| Compound 8 | HDAC3-selective | 1.2 | 1.5 | 0.08 | - | - | [12] |
| EX-527 | SIRT1-selective | - | - | - | ~0.1 | >100 | [14] |
| Tubastatin A | HDAC6-selective | >1000x selective vs. HDAC1 | - | - | - | - | [17] |
| Compound 33 | Dual Sirt2/HDAC6 | >50 | 10.1 | 5.3 | >50 | 0.46 | |
| PCI-34051 | HDAC8-selective | Reported to be highly selective for HDAC8 over other isoforms | |||||
| Nicotinamide | Pan-Sirtuin | - | - | - | Inhibits SIRTs | Inhibits SIRTs | [14] |
| Trichostatin A | Pan-HDAC (Class I/II) | Inhibits Class I/II HDACs | Inhibits Class I/II HDACs | Inhibits Class I/II HDACs | No effect | No effect | [14] |
Note: IC₅₀ values can vary based on assay conditions. This table presents example data for comparative purposes.
Key Signaling Pathways and Visualizations
Deacylase enzymes are integral components of complex signaling networks. Visualizing these pathways helps in understanding their mechanism of action.
SIRT1-Mediated DNA Damage Response
SIRT1 plays a crucial role in the DNA damage response by deacetylating and activating other proteins, including fellow sirtuin SIRT6. Upon DNA damage, SIRT1 deacetylates SIRT6 at lysine 33, which is essential for SIRT6 to effectively participate in DNA repair.[14]
Regulation of Cellular Metabolism by Sirtuins
Sirtuins act as metabolic sensors because their activity is dependent on the cellular NAD⁺/NADH ratio.[8] In states of high energy (high NAD⁺), sirtuins like SIRT1 and SIRT3 are activated and deacetylate key metabolic enzymes and transcription factors to adapt cellular metabolism, for instance by promoting fatty acid oxidation and mitochondrial function.[9][15]
References
- 1. Deacetylase Enzymes: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. HDAC Inhibitors: Innovative Strategies for Their Design and Applications | MDPI [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors [explorationpub.com]
- 6. Histone Deacetylase Inhibitors: A Prospect in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic assays for NAD-dependent deacetylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of sirtuins in cellular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Histone deacetylases 6 and 9 and sirtuin-1 control Foxp3+ regulatory T cell function through shared and isoform-specific mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergy between SIRT1 and SIRT6 helps recognize DNA breaks and potentiates the DNA damage response and repair in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gut.bmj.com [gut.bmj.com]
- 17. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Safer Antifungals: A Comparative Guide to the Hemolytic Activity of Novel Echinocandin B Derivatives
For Researchers, Scientists, and Drug Development Professionals
The echinocandins remain a cornerstone in the treatment of invasive fungal infections, prized for their potent efficacy and favorable safety profile compared to older agents like Amphotericin B. However, the development of novel derivatives of natural products such as Echinocandin B continues, aiming to enhance pharmacokinetics, broaden the spectrum of activity, and further improve safety. A critical, yet sometimes overlooked, aspect of preclinical safety evaluation is hemolytic activity—the propensity of a compound to lyse red blood cells. This guide provides a comparative overview of the hemolytic potential of novel echinocandin derivatives, with a focus on supporting experimental data and methodologies.
Comparative Hemolytic Safety: Rezafungin (CD101) vs. Anidulafungin
While quantitative HC50 data across a broad range of novel proprietary derivatives is often not publicly available, preclinical toxicology studies offer invaluable comparative insights. A prominent example is Rezafungin (formerly CD101), a next-generation echinocandin designed for once-weekly dosing. Its safety profile, particularly concerning hematologic effects, has been rigorously compared against the first-generation echinocandin, Anidulafungin.
Preclinical studies in rats have demonstrated that Rezafungin has a significantly improved safety margin regarding hemolytic and hematologic toxicity.[1][2] In a 2-week repeat-dose comparison study, rats administered Anidulafungin at exposure levels comparable to Rezafungin exhibited clear signs of hematologic toxicity.[2] These effects included notable decreases in red blood cell counts, hemoglobin, and hematocrit.[2] In stark contrast, animals treated with Rezafungin showed no such adverse effects on hematological parameters.[2] This suggests that the structural modifications in Rezafungin, which enhance its chemical stability, also mitigate the potential for red blood cell damage observed with its predecessor, Anidulafungin.[1]
The table below summarizes the comparative hematologic safety findings from these pivotal preclinical studies.
| Parameter | Rezafungin (CD101) | Anidulafungin | Reference |
| Red Blood Cell Count | No adverse effects observed | Significant decreases noted | [2] |
| Hemoglobin | No adverse effects observed | Significant decreases noted | [2] |
| Hematocrit | No adverse effects observed | Significant decreases noted | [2] |
| Overall Hemolytic Potential | Significantly lower; no evidence of hemolytic anemia in preclinical models | Evidence of hemolytic anemia in preclinical models | [1] |
These findings underscore a key achievement in the evolution of echinocandins: the successful decoupling of potent antifungal activity from undesirable off-target effects like hemolysis. For drug developers, the case of Rezafungin highlights a successful strategy in optimizing a lead compound to enhance safety without compromising efficacy.
Experimental Protocols
Accurate assessment of hemolytic activity is crucial. The following is a detailed methodology for a standard in vitro hemolysis assay, synthesized from established protocols used in antifungal drug development.[3][4][5]
Protocol: In Vitro Hemolysis Assay
1. Objective: To determine the concentration-dependent hemolytic activity of test compounds on mammalian red blood cells (RBCs) by measuring hemoglobin release.
2. Materials:
-
Freshly collected, heparinized whole blood (human, rat, or rabbit).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test compounds (novel echinocandin derivatives).
-
Positive Control: 1% Triton X-100 solution in PBS.
-
Negative Control: PBS vehicle.
-
96-well round-bottom and flat-bottom microplates.
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm.
-
Centrifuge with a microplate rotor.
3. Preparation of Red Blood Cell Suspension:
-
Centrifuge fresh whole blood at 1,000 x g for 10 minutes to pellet the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the RBC pellet in 10 volumes of cold PBS. Gently invert to mix.
-
Repeat the centrifugation and washing steps three more times to ensure complete removal of plasma proteins.
-
After the final wash, resuspend the RBC pellet to create a 2% (v/v) RBC suspension in PBS.
4. Assay Procedure:
-
Prepare serial dilutions of the test compounds in PBS in a 96-well round-bottom plate. Typically, 8-10 concentrations are tested to generate a dose-response curve.
-
Add 100 µL of each test compound dilution to triplicate wells.
-
Add 100 µL of PBS to the negative control wells and 100 µL of 1% Triton X-100 to the positive control wells.
-
Carefully add 100 µL of the 2% RBC suspension to all wells. The final volume will be 200 µL.
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Following incubation, centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs and cell debris.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate. Avoid disturbing the pellet.
-
Measure the absorbance of the supernatant at 540 nm using the spectrophotometer.
5. Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Plot the % Hemolysis against the compound concentration.
-
Determine the HC50 value, which is the concentration of the compound that causes 50% hemolysis, using non-linear regression analysis of the dose-response curve.
Visualizing Workflows and Relationships
To clarify the experimental process and the structure-safety relationship, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Echinocandin B Nucleus
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical reagents, including potent antifungal compounds like the Echinocandin B nucleus. Adherence to strict disposal protocols is essential for personnel safety and environmental protection. This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound waste.
Important Note: The following procedures are based on general laboratory safety principles for hazardous chemical waste. It is mandatory to consult and strictly follow your institution's Environmental Health and Safety (EHS) guidelines, as local, state, and federal regulations may vary.
Immediate Safety and Handling for Disposal
Before beginning any work that will generate this compound waste, a clear disposal plan must be in place. All waste generated from handling this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) during Disposal:
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat is required.
Waste Stream Management and Disposal Procedures
The cornerstone of proper chemical waste management is the segregation of waste at the point of generation. Never mix incompatible waste streams.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Treat all materials contaminated with this compound as hazardous chemical waste. This includes the pure compound (powder), solutions, contaminated consumables, and spill cleanup materials.
-
Segregate at the Source: At a minimum, segregate waste as follows:
-
Solid Waste: Items such as contaminated gloves, pipette tips, vials, and absorbent paper.
-
Liquid Waste (Aqueous): Solutions of this compound in aqueous buffers.
-
Liquid Waste (Organic): Solutions of this compound in organic solvents (e.g., DMSO, ethanol, methanol). Keep halogenated and non-halogenated solvent waste separate if required by your institution.[1]
-
Sharps: Chemically contaminated needles, scalpels, and broken glass.[2]
-
Step 2: Waste Collection and Containerization
Proper containerization is crucial to prevent leaks and ensure safe transport.
-
Select Appropriate Containers: Use only sturdy, leak-proof containers that are chemically compatible with the waste they will hold.[2][3] For liquid waste, the original container may be reused if it is in good condition.[3]
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents (i.e., "this compound").[2][3] List all components of a mixture, including solvents.
-
Keep Containers Closed: Waste containers must be kept securely closed except when you are adding waste.[1][3]
Step 3: Storage and Disposal
-
Store Safely: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used for all liquid waste to capture any potential leaks.[3]
-
Arrange for Pickup: Do not dispose of hazardous waste down the sink or in the regular trash.[3] Contact your institution's EHS office to schedule a waste pickup.[2][3]
Data Presentation: Waste Disposal Summary
The following table summarizes the key disposal information for waste streams generated from work with this compound.
| Waste Stream | Description | Recommended Container Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, pipette tips, bench paper, vials. | Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste".[4] | Collect all contaminated solid items. Keep the container closed when not in use. Request EHS pickup when the container is full. |
| Liquid Waste (Aqueous) | Solutions containing this compound in aqueous buffers. | 4L HDPE (High-Density Polyethylene) carboy, labeled "Hazardous Waste". | Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste.[1] Request EHS pickup when 90% full. |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L solvent-resistant bottle, labeled "Hazardous Waste". | Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required.[1] Request EHS pickup when the container is full. |
| Chemically Contaminated Sharps | Needles, scalpels, contaminated broken glass. | Puncture-resistant sharps container, labeled "Hazardous Waste".[2] | Place all chemically contaminated sharps directly into the designated container. Do not overfill. Request EHS pickup when the container is full. |
| Empty Stock Containers | The original container that held the pure this compound. | Original container. | The first rinse of the container must be collected and disposed of as hazardous liquid waste.[3] After triple rinsing, deface the label and dispose of the container according to institutional policy, which may still require it to be handled as hazardous waste.[5][6] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. The cyclic peptide structure of echinocandins can undergo degradation, but the pathways are complex and not suitable for routine laboratory disposal.[7] Therefore, the recommended and safest procedure is containment and disposal via a licensed hazardous waste facility, managed by your institution's EHS office.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of waste generated from research involving this compound.
Caption: this compound Waste Disposal Workflow.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
